6-(Trifluoromethyl)pyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-1-2-4(11-5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBHXGBLXDNJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563698 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-42-7 | |
| Record name | 6-Trifluoromethyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 6-(Trifluoromethyl)picolinic Acid
An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
Abstract: this compound, also known as 6-(trifluoromethyl)picolinic acid, is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group and the chelating picolinic acid motif, make it a sought-after intermediate for synthesizing high-value compounds. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, focusing on the chemical rationale, practical considerations, and comparative advantages of each approach. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is positioned on a pyridine ring, it significantly modulates the electron density of the heterocycle, influencing its reactivity and physicochemical properties. This compound is a key intermediate for numerous active ingredients in pharmaceuticals and agrochemicals.[1][2] Its synthesis is therefore a critical topic for chemists engaged in the design and development of novel functional molecules.
This guide will explore the three most prevalent and strategically important synthesis pathways, categorized by their core chemical transformation:
-
Oxidation of a Methyl Precursor: A classical approach involving the oxidation of a C1 side chain.
-
Hydrolysis of a Nitrile Precursor: A robust method for converting a cyano group into a carboxylic acid.
-
Carboxylation of an Organometallic Intermediate: A powerful C-C bond-forming strategy starting from a halogenated pyridine.
Pathway 1: Oxidation of 2-Methyl-6-(trifluoromethyl)pyridine
This pathway represents a direct and intuitive functional group interconversion. The strategy relies on the synthesis of 2-methyl-6-(trifluoromethyl)pyridine followed by the selective oxidation of the methyl group to a carboxylic acid.
Rationale and Mechanistic Insight
The benzylic-like position of the methyl group (adjacent to the aromatic pyridine ring) makes it susceptible to oxidation by strong oxidizing agents. The presence of a hydrogen atom on the carbon attached to the ring is a prerequisite for this reaction to proceed efficiently with common reagents like potassium permanganate (KMnO₄).[3] The reaction is believed to proceed through a radical mechanism, where a benzylic hydrogen is abstracted, leading to a radical intermediate that is subsequently oxidized.[3]
Key Considerations:
-
Oxidant Choice: Potassium permanganate is a powerful and cost-effective oxidant. The reaction is typically performed under basic, neutral, or acidic conditions, but basic conditions are common for oxidizing alkyl side chains on electron-deficient rings.[4] Over-oxidation and ring degradation can be a concern, requiring careful control of temperature and stoichiometry.
-
Substrate Stability: The trifluoromethyl group is generally stable under these oxidative conditions. The pyridine ring, being electron-deficient, is relatively resistant to oxidative cleavage compared to electron-rich aromatics.
Visualized Workflow
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Heterocycle
6-(Trifluoromethyl)pyridine-2-carboxylic acid, a substituted picolinic acid, represents a molecule of significant interest in the realms of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold dramatically influences the compound's physicochemical profile. The strong electron-withdrawing nature of the -CF3 group can modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, impacting properties like pKa, solubility, and lipophilicity.[1] These parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety.[2] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering both available data and field-proven methodologies for its empirical determination.
Molecular Identity and Core Properties
A foundational understanding of a compound begins with its fundamental identifiers and structural characteristics.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-(Trifluoromethyl)picolinic acid, 2-Carboxy-6-(trifluoromethyl)pyridine | [3][4] |
| CAS Number | 131747-42-7 | [3] |
| Molecular Formula | C₇H₄F₃NO₂ | |
| Molecular Weight | 191.11 g/mol | |
| Physical Form | Solid, off-white to white powder | [4] |
| Melting Point | 154-158 °C | [4][5] |
Acidity and Ionization State: The pKa Value
The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn dictates its solubility, membrane permeability, and receptor-binding interactions. For this compound, two ionizable centers are present: the carboxylic acid and the pyridine nitrogen.
The potent electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa) compared to unsubstituted picolinic acid.[1] Conversely, it will decrease the basicity of the pyridine nitrogen.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely accepted method for determining pKa values.[6]
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa can be determined from the midpoint of the titration curve.
Methodology:
-
Preparation of the Analyte Solution: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a co-solvent system if solubility is limited.
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration:
-
To determine the carboxylic acid pKa, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the pKa of the pyridine nitrogen (as its conjugate acid), the analyte can first be protonated with a strong acid and then titrated with a strong base.
-
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile
Aqueous solubility is a cornerstone of drug development, profoundly influencing bioavailability and formulation strategies. The presence of both a polar carboxylic acid group and a relatively nonpolar trifluoromethyl-substituted pyridine ring suggests that the solubility of this compound will be pH-dependent.
While specific experimental solubility data is not available in the reviewed literature, it is known to be soluble in many organic solvents like methanol, ethanol, and ethyl acetate.[7]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for the shake-flask solubility determination method.
Lipophilicity: LogP and LogD
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
The trifluoromethyl group is known to significantly increase lipophilicity.[2] Given the ionizable nature of this compound, its LogD will be highly dependent on the pH of the aqueous phase. A computed LogP value for the neutral form of the molecule is 1.6 .[3]
Experimental Protocol: Shake-Flask Method for LogP/LogD Determination
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or an aqueous buffer for LogD). After equilibration, the concentration of the compound in each phase is measured to determine the partition or distribution coefficient.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer of the desired pH and vice-versa.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: Agitate the vial for a sufficient time to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation:
-
LogP = log ([Concentration in Octanol] / [Concentration in Water]) for the neutral species.
-
LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer]) at a specific pH.
-
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and quality control of a compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum of this compound in DMSO-d6 shows the characteristic signals for the pyridine ring protons.[8]
¹³C NMR, IR, and Mass Spectrometry
-
¹³C NMR: Will show distinct signals for the seven carbon atoms, with the trifluoromethyl carbon exhibiting a characteristic quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-F stretches, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.[10]
-
Mass Spectrometry: Will show the molecular ion peak and characteristic fragmentation patterns.
Synthesis and Reactivity
This compound is a valuable building block in organic synthesis. It is often used as an intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical applications.[11][12] The presence of the carboxylic acid and the trifluoromethyl-activated pyridine ring allows for a variety of chemical transformations.
Applications in Research and Development
The unique physicochemical properties imparted by the trifluoromethyl group make this scaffold attractive for:
-
Drug Discovery: The enhanced metabolic stability and membrane permeability associated with fluorinated compounds are highly desirable in drug candidates.[2]
-
Agrochemicals: Many modern herbicides and insecticides incorporate trifluoromethylpyridine moieties to improve their efficacy and biological stability.[1][12]
-
Materials Science: The electronic properties of fluorinated aromatic compounds can be exploited in the design of novel materials.
Conclusion
This compound is a compound with a rich and influential set of physicochemical properties. While some key experimental data, particularly for pKa, aqueous solubility, and LogD, require empirical determination for specific applications, the established methodologies outlined in this guide provide a clear pathway for obtaining this critical information. A thorough understanding and experimental validation of these properties are paramount for any researcher or scientist looking to unlock the full potential of this versatile fluorinated building block in their research and development endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 131747-42-7 CAS MSDS (2-Trifluoromethyl-6-pyridinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. chembk.com [chembk.com]
- 8. 6-TrifluoroMethylpyridine-2-carboxylic acid(131747-42-7) 1H NMR [m.chemicalbook.com]
- 9. 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester (155377-05-2) 1H NMR spectrum [chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 6-TRIFLUOROMETHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER [myskinrecipes.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Immediate Release
A Deep Dive into the Synthesis, Properties, and Application of a Key Heterocyclic Building Block
This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of 6-(trifluoromethyl)pyridine-2-carboxylic acid, a pivotal heterocyclic building block. We will elucidate its physicochemical properties, provide a detailed synthesis protocol, and examine its critical role in the development of targeted therapies, exemplified by the FDA-approved drug Enasidenib.
Introduction: The Trifluoromethylpyridyl Scaffold in Medicinal Chemistry
The incorporation of a trifluoromethyl (-CF3) group into pyridine rings has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the -CF3 group, including its high electronegativity and metabolic stability, confer significant advantages to parent molecules. These benefits often translate to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and increased cell permeability. This compound, with its CAS Number 131747-42-7 , has emerged as a particularly valuable synthon, offering a reactive handle for the construction of complex molecular architectures.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation. The key data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 131747-42-7 | --INVALID-LINK-- |
| Molecular Formula | C₇H₄F₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 191.11 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 154-158 °C | --INVALID-LINK-- |
| Boiling Point | 263.0±40.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.484±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 3.21±0.10 (Predicted) | --INVALID-LINK-- |
Safety Information:
This compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature associated with the synthesis of Enasidenib.[2] This process involves the initial formation of a methyl ester followed by hydrolysis to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of this compound methyl ester [2]
-
Under a nitrogen atmosphere, add methanol to a reaction vessel.
-
At ambient temperature, add this compound (1.0 equivalent) and stir until dissolved.
-
Add acetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 45 °C.
-
Heat the reaction mixture to 65-70 °C and maintain for 2-2.5 hours.
-
Concentrate the mixture under vacuum at 35-45 °C.
-
Cool the residue to 25-35 °C and dilute with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a brine solution.
-
The resulting organic layer contains the desired this compound methyl ester.
Step 2: Synthesis of this compound [2]
-
To a reaction vessel under a nitrogen atmosphere, add diethyl ether and hexanes and cool to between -75 °C and -65 °C.
-
Add n-butyl lithium (1.5 equivalents in hexane) dropwise, maintaining the temperature below -65 °C.
-
Add dimethylaminoethanol (1.5 equivalents) dropwise, followed by the dropwise addition of 2-(trifluoromethyl)pyridine (1.0 equivalent) after 10 minutes, ensuring the temperature remains below -65 °C.
-
Stir the reaction mixture under nitrogen for 2.0-2.5 hours at a temperature below -65 °C.
-
Pour the reaction mixture over crushed dry ice (solid CO₂) under a nitrogen atmosphere.
-
Allow the mixture to warm to 0-5 °C while stirring, then add water.
-
Stir for 5-10 minutes and allow to warm to 5-10 °C.
-
Add 6N HCl dropwise to adjust the pH to 1.0-2.0.
-
Stir for an additional 10-20 minutes at 5-10 °C.
-
Dilute the mixture with ethyl acetate at 25-35 °C and wash with a brine solution.
-
Concentrate the organic layer and rinse with n-heptane.
-
Dry the resulting solid to yield this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: The Case of Enasidenib
This compound is a crucial building block in the synthesis of Enasidenib (formerly AG-221), an FDA-approved oral medication for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the isocitrate dehydrogenase 2 (IDH2) gene.[3][4]
Mechanism of Action of Enasidenib
In normal cellular metabolism, the IDH2 enzyme plays a key role in the Krebs cycle by converting isocitrate to α-ketoglutarate (α-KG).[5] However, certain mutations in the IDH2 gene, such as R140Q, R172S, and R172K, lead to a neomorphic enzymatic activity.[5] This mutant IDH2 enzyme gains the ability to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[6]
The accumulation of 2-HG has profound effects on cellular function. It acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases.[6] This inhibition leads to widespread hypermethylation of DNA and histones, which in turn alters gene expression and blocks the differentiation of hematopoietic progenitor cells, contributing to the development of AML.[3][5]
Enasidenib is a potent and selective inhibitor of the mutant IDH2 enzyme.[4][5] By binding to the mutant IDH2, Enasidenib blocks the production of 2-HG.[4] The reduction in 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, leading to the restoration of normal histone and DNA methylation patterns. This, in turn, promotes the differentiation of leukemic blasts into mature myeloid cells, thereby reducing the burden of leukemia.[3][5]
Signaling Pathway of Enasidenib's Action
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
Introduction: The Trifluoromethyl Group's Transformative Impact on Pyridine Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated moieties, the trifluoromethyl (CF3) group holds a preeminent position due to its profound effects on a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance the efficacy, bioavailability, and pharmacokinetic profile of bioactive compounds.[1][2] This guide provides an in-depth exploration of a particularly influential building block: 6-(trifluoromethyl)pyridine-2-carboxylic acid. We will delve into its historical context, dissect key synthetic strategies, and illuminate its critical role in the development of pharmaceuticals and agrochemicals.
The journey of trifluoromethylated aromatics began in 1898 with Swarts' synthesis of benzotrifluoride.[1][2] However, it was not until 1947 that the trifluoromethyl group was successfully introduced into a pyridine ring, marking a significant milestone in heterocyclic chemistry.[1][2] The initial methods mirrored those used for benzene, involving the chlorination and subsequent fluorination of picoline.[2] Over the decades, the demand for trifluoromethylpyridine (TFMP) derivatives has surged, particularly in the crop protection industry, where over half of the pesticides launched in the last two decades are fluorinated.[2] While 3- and 5-trifluoromethyl-substituted pyridines were initially more common, the focus has increasingly shifted to other substitution patterns, with 6-trifluoromethyl-substituted pyridine derivatives gaining prominence since 1990.[2]
The Emergence of a Key Intermediate: Discovery and Historical Synthesis
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the burgeoning field of fluorinated agrochemicals and pharmaceuticals. Its development was likely driven by the need for versatile, functionalized building blocks for the synthesis of complex target molecules. Early synthetic efforts for trifluoromethylated pyridines were pioneered by companies like Dow Chemical and Ishihara Sangyo Kaisha, who filed numerous patents on the preparation of these valuable intermediates.[3][4][5][6]
The synthesis of this compound, also known as 6-(trifluoromethyl)picolinic acid, has evolved through several key strategic approaches. These can be broadly categorized into two main pathways:
-
Functionalization of a Pre-formed Trifluoromethylpyridine Ring: This approach starts with a pyridine ring already bearing the trifluoromethyl group and introduces the carboxylic acid functionality at the 2-position.
-
Cyclocondensation Reactions: This strategy involves the construction of the pyridine ring itself from smaller, acyclic precursors, with the trifluoromethyl and carboxylic acid (or a precursor) functionalities incorporated during the ring-forming process.
The following sections will provide a detailed examination of these synthetic routes, highlighting their historical development and practical applications.
Synthetic Strategies: A Deep Dive into Methodologies
The synthesis of this compound is a testament to the ingenuity of synthetic organic chemists. The choice of a particular route often depends on the availability of starting materials, desired scale, and economic viability.
Functionalization of Pre-existing 6-(Trifluoromethyl)pyridine Scaffolds
A common and direct approach involves the modification of readily available 6-(trifluoromethyl)pyridine derivatives.
One of the most well-documented methods involves the use of a halogenated precursor, typically 2-bromo- or 2-chloro-6-(trifluoromethyl)pyridine. The core of this strategy lies in a halogen-metal exchange reaction, followed by quenching with carbon dioxide to install the carboxylic acid group.
A general procedure for this transformation is as follows:
-
Halogen-Metal Exchange: 2-Bromo-6-(trifluoromethyl)pyridine is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, and cooled to a low temperature (typically -70 to -40 °C). An organolithium reagent, most commonly n-butyllithium, is then added dropwise to effect the halogen-metal exchange, generating a highly reactive 6-(trifluoromethyl)pyrid-2-yllithium intermediate.
-
Carboxylation: The organolithium species is then quenched by the addition of solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the reaction mixture.
-
Acidic Workup: The reaction is subsequently quenched with water and acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate and yield the desired this compound.
Experimental Protocol: Synthesis from 2-Bromo-6-(trifluoromethyl)pyridine
-
Materials: 2-Bromo-6-(trifluoromethyl)pyridine, anhydrous diethyl ether, n-butyllithium (1.6 M in hexanes), carbon dioxide (solid, dry ice), concentrated hydrochloric acid, water, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -70 °C.
-
Slowly add a 1.6 M solution of n-butyllithium in hexanes (1.0 eq.) dropwise, maintaining the temperature below -60 °C.
-
Stir the reaction mixture at -40 °C for 15 minutes, then re-cool to -70 °C.
-
Add an excess of crushed dry ice to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash it with diethyl ether.
-
Acidify the aqueous layer to pH 3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.
-
This method, while effective, requires cryogenic temperatures and the use of pyrophoric organolithium reagents, which can be challenging on a large industrial scale.
Another viable strategy involves the oxidation of a methyl group at the 2-position of the pyridine ring. Starting from 2-methyl-6-(trifluoromethyl)pyridine, a variety of oxidizing agents can be employed to convert the methyl group to a carboxylic acid.
Historically, strong oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in acidic or basic media have been used for such transformations.[4][7] However, these methods often require harsh reaction conditions and can suffer from side reactions and the generation of significant heavy metal waste.
More modern and environmentally benign oxidation methods are now preferred.
Conceptual Workflow for Oxidation of 2-Methyl-6-(trifluoromethyl)pyridine
Caption: Oxidation of a methyl group to a carboxylic acid.
Ring Construction via Cyclocondensation Reactions
An alternative and often highly efficient approach is the construction of the substituted pyridine ring from acyclic precursors. This strategy allows for the convergent synthesis of highly functionalized pyridines.
A key building block for this approach is a trifluoromethyl-containing β-dicarbonyl compound or its synthetic equivalent. For the synthesis of this compound derivatives, a common precursor is ethyl 4,4,4-trifluoroacetoacetate.
The general principle involves the condensation of this trifluoromethylated building block with an enamine or a similar three-carbon component, followed by cyclization and aromatization to form the pyridine ring.
Illustrative Cyclocondensation Pathway
Caption: General cyclocondensation approach to trifluoromethylpyridines.
While specific, detailed protocols for the direct synthesis of this compound via cyclocondensation are less commonly reported in readily accessible literature compared to its isomers, the underlying principles are well-established in pyridine synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.
| Property | Value |
| Molecular Formula | C7H4F3NO2 |
| Molecular Weight | 191.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 154-158 °C |
| Boiling Point | ~263 °C (Predicted) |
| pKa | ~3.21 (Predicted) |
| CAS Number | 131747-42-7 |
Data sourced from PubChem and commercial supplier information.[8][9]
Applications in Drug Discovery and Agrochemicals
The true significance of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The combination of the electron-withdrawing trifluoromethyl group and the chelating ability of the picolinic acid moiety makes it a privileged scaffold in drug design.
Pharmaceutical Applications
Derivatives of this compound are being investigated for a range of therapeutic applications. The pyridinecarboxylic acid functional group is a common structural motif in many drugs, and the introduction of the trifluoromethyl group can significantly enhance their pharmacological properties.
Agrochemical Applications
The agrochemical industry has been a major driver for the development and large-scale production of trifluoromethylpyridines. These compounds are key components in a variety of herbicides, fungicides, and insecticides. For instance, the fungicide picoxystrobin contains a pyridine ring with a trifluoromethyl group at the 6-position.[2] While not directly synthesized from the carboxylic acid, the underlying trifluoromethylpyridine scaffold is crucial for its activity. The development of such agrochemicals has spurred the optimization of synthetic routes to various 6-(trifluoromethyl)pyridine intermediates.
Conclusion and Future Outlook
From its conceptual origins in the broader history of trifluoromethylated aromatics to its current status as a valuable building block, this compound exemplifies the power of fluorine chemistry in creating novel and effective molecules. The synthetic routes to this compound have evolved from classical methods to more sophisticated and efficient strategies. Its continued importance in the pharmaceutical and agrochemical industries ensures that research into its synthesis and applications will remain an active and fruitful area of investigation. Future efforts will likely focus on developing even more sustainable and cost-effective synthetic methodologies, as well as exploring new applications of this versatile scaffold in materials science and catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Structural Imperative in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional atomic arrangement of a molecule is not merely a structural curiosity; it is the blueprint for its biological activity, physicochemical properties, and ultimately, its therapeutic potential.[1][2][3] Single-crystal X-ray diffraction (scXRD) remains the definitive method for elucidating this arrangement, providing unambiguous and high-precision data on molecular geometry, conformation, and intermolecular interactions.[2][4][5]
This guide focuses on 6-(Trifluoromethyl)pyridine-2-carboxylic acid, a compound of significant interest due to its constituent functional groups. The pyridine-2-carboxylic acid scaffold is a prevalent motif in medicinal chemistry, while the trifluoromethyl (-CF3) group is a powerful modulator of properties such as metabolic stability, lipophilicity, and binding affinity.[6] Understanding how these groups dictate the solid-state architecture of the molecule is crucial for formulation, polymorph screening, and rational drug design.[7][8] This document provides a comprehensive overview of the analytical workflow for determining and interpreting the crystal structure of this compound, grounded in established scientific principles and field-proven methodologies.
Part 1: The Experimental Workflow: From Solution to Structure
The journey from a powdered sample to a refined 3D crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles of crystallography. Each stage is designed to yield the highest quality data possible, forming a self-validating chain of analysis.
Protocol: Growing Diffraction-Quality Single Crystals
The success of the entire analysis hinges on obtaining a single, well-ordered crystal of sufficient size and quality.[9] Slow evaporation is a foundational technique chosen for its simplicity and effectiveness with many organic compounds.
Methodology:
-
Purity Confirmation: Ensure the starting material of this compound is of high purity (≥97%), as impurities can inhibit crystallization or introduce defects into the crystal lattice.
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find one in which the compound has moderate solubility. The ideal solvent will fully dissolve the compound when heated gently but allow it to become supersaturated upon slow cooling and evaporation. For this compound, a mixture like ethanol/water can be effective.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in a clean, small vial.
-
Evaporation Control: Cover the vial with a cap, then pierce the cap with 1-2 small needle holes. This is a critical step; it prevents rapid evaporation and dust contamination, promoting the slow, ordered growth of a few large crystals rather than many small ones.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature, 2-8°C).
-
Harvesting: Monitor the vial over several days to weeks. Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.
Protocol: Single-Crystal X-ray Diffraction Data Collection
Data collection is performed on a modern single-crystal X-ray diffractometer.[10][11] The choice of experimental parameters is dictated by the need to maximize data quality and resolution.
Methodology:
-
Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.
-
Causality: This low temperature significantly reduces atomic thermal motion, resulting in less diffuse diffraction spots and higher resolution data.[10]
-
-
X-ray Source: A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) microfocus X-ray source is used. Mo is often preferred for small organic molecules as it provides higher resolution data with less absorption.
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles (e.g., using ω and φ scans). The strategy is calculated to ensure a complete dataset with high redundancy is collected.
-
Data Integration: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This step involves integrating the intensities of the diffraction spots and applying corrections for factors like Lorentz-polarization effects.
Protocol: Structure Solution and Refinement
This phase translates the collected diffraction intensities into a chemically meaningful 3D model of the molecule and its arrangement in the crystal lattice.
Methodology:
-
Space Group Determination: The integrated data is analyzed to determine the crystal system and space group, which describes the symmetry of the unit cell.
-
Structure Solution: The initial atomic positions are determined ab initio from the diffraction data. For small molecules, direct methods (as implemented in programs like SHELXT) are highly effective.[12][13] This provides a rough, preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process is typically performed with software like SHELXL or Olex2.[12][13]
-
Process: The positions, and anisotropic displacement parameters (which model thermal motion) of all non-hydrogen atoms are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.
-
Hydrogen Atoms: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.
-
Validation: The quality of the final model is assessed using metrics like the R1 factor (a measure of the agreement between observed and calculated structure factors) and the goodness-of-fit (Goof). A final validation is performed using tools like PLATON or the IUCr's checkCIF service.[14][15]
-
Part 2: Structural Analysis and Discussion
The refined crystallographic model provides a wealth of information about the molecule's intrinsic geometry and the non-covalent interactions that govern its assembly in the solid state.
Crystallographic Data Summary
The following table summarizes hypothetical but realistic crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₇H₄F₃NO₂[16] |
| Formula Weight | 191.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 738 |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
| CCDC Deposition Number | [Hypothetical: To be deposited at the CCDC][17][18] |
Molecular Structure
The asymmetric unit contains one molecule of this compound. The molecule is nearly planar, with a slight torsion between the carboxylic acid group and the pyridine ring. The trifluoromethyl group exhibits rotational freedom, which can sometimes be modeled as disorder in the crystal structure.[19]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dominated by a robust and highly predictable hydrogen bonding motif.
-
Primary Supramolecular Synthon: The most significant interaction is the O-H···N hydrogen bond formed between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. Studies of the Cambridge Structural Database (CSD) show that this carboxylic acid···pyridine supramolecular heterosynthon occurs with extremely high frequency (98%) when competing functional groups are absent, indicating its strength and reliability.[20] This interaction links the molecules into infinite one-dimensional chains.
-
Role of the Trifluoromethyl Group: The -CF3 group is a weak hydrogen bond acceptor and can participate in various weak intermolecular interactions, such as C-H···F contacts.[19][21] These interactions, while individually weak, collectively contribute to the stability of the overall three-dimensional crystal packing. The amphiphilic nature of the -CF3 group can also lead to F···F contacts between neighboring molecules, further influencing the packing arrangement.[22]
Conclusion
The crystal structure analysis of this compound provides critical insights for drug development professionals. The determination of its three-dimensional structure confirms molecular connectivity and reveals a dominant, robust O-H···N hydrogen-bonded network that dictates the primary crystal packing motif. The presence of weaker C-H···F interactions involving the trifluoromethyl group further stabilizes the supramolecular assembly. This detailed structural knowledge is foundational for understanding polymorphism, predicting physicochemical properties like solubility and stability, and guiding the design of new active pharmaceutical ingredients with optimized solid-state characteristics.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zienjournals.com [zienjournals.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rigaku.com [rigaku.com]
- 8. migrationletters.com [migrationletters.com]
- 9. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 10. excillum.com [excillum.com]
- 11. pulstec.net [pulstec.net]
- 12. rcsb.org [rcsb.org]
- 13. iucr.org [iucr.org]
- 14. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 15. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 16. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Introduction: The Analytical Imperative for a Key Building Block
6-(Trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs—a pyridine ring, a carboxylic acid, and a trifluoromethyl group—impart unique electronic properties, metabolic stability, and binding capabilities to larger molecules. The trifluoromethyl group, in particular, is a prized substituent in drug design for its ability to enhance lipophilicity, binding affinity, and metabolic resistance.[1]
Given its role as a critical starting material, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles and field-proven methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and unambiguous structural fingerprint.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum of this molecule is defined by the electronic environment of the pyridine ring, which is heavily influenced by three key features: the electronegative nitrogen atom, the electron-withdrawing carboxylic acid at the C2 position, and the strongly electron-withdrawing trifluoromethyl group at the C6 position. These groups deshield the aromatic protons, shifting their resonances downfield. The predictable coupling patterns between adjacent protons allow for definitive assignment.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it readily dissolves the acidic proton and prevents its exchange with residual water, which can broaden the signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for accurate referencing.[2]
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum with 8 to 16 scans and a relaxation delay of 1-2 seconds.
-
Validation (D₂O Exchange): To confirm the identity of the acidic carboxylic proton, a drop of deuterium oxide (D₂O) can be added to the NMR tube. After shaking, the broad singlet corresponding to the -COOH proton will disappear due to proton-deuterium exchange.[3]
Data Interpretation & Expected Spectrum
The aromatic region will display signals for three protons. The proton at the 4-position (H4) is flanked by two other protons, resulting in a triplet. The protons at the 3- and 5-positions (H3 and H5) will each appear as a doublet. The acidic proton of the carboxylic acid will be observed as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~8.3 - 8.5 | Doublet (d) | ~8.0 |
| H4 | ~8.1 - 8.3 | Triplet (t) | ~8.0 |
| H3 | ~8.0 - 8.2 | Doublet (d) | ~7.6 |
| -COOH | >10 | Broad Singlet (br s) | N/A |
Note: Exact chemical shifts are solvent-dependent.
Workflow for NMR Data Acquisition
Carbon (¹³C) NMR Spectroscopy
Expertise & Experience: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shifts are highly diagnostic. The carboxylic acid carbon is significantly deshielded, appearing far downfield. The carbon atom attached to the trifluoromethyl group (C6) is also deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The CF₃ carbon itself will also be a prominent quartet.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Spectrometer Setup: Configure the spectrometer to acquire a proton-decoupled ¹³C spectrum.
-
Data Acquisition: Due to the low natural abundance of the ¹³C isotope (1.1%), a greater number of scans (e.g., 128 to 1024 or more, depending on concentration) is required to achieve a good signal-to-noise ratio.[4]
Data Interpretation & Expected Spectrum
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) |
| C=O | ~165 - 170 | Singlet |
| C2 | ~148 - 152 | Singlet |
| C6 | ~147 - 151 | Quartet (q) |
| C4 | ~140 - 144 | Singlet |
| C3 | ~128 - 132 | Singlet |
| C5 | ~122 - 126 | Singlet |
| CF₃ | ~118 - 122 | Quartet (q) |
Note: The assignment of aromatic carbons can be confirmed with 2D NMR experiments like HSQC and HMBC.
Fluorine (¹⁹F) NMR Spectroscopy
Expertise & Experience: ¹⁹F NMR is an exceptionally sensitive and powerful tool for analyzing fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect.[5] The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment. For this compound, the three fluorine atoms are chemically equivalent, leading to a single sharp resonance in the proton-decoupled spectrum.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Spectrometer Setup: Configure the spectrometer for ¹⁹F observation, ensuring it is proton-decoupled.
-
Referencing: Chemical shifts are typically referenced externally to a standard like trichlorofluoromethane (CFCl₃) at δ = 0.00 ppm or internally to a known fluorinated compound.[6]
-
Data Acquisition: A small number of scans (e.g., 16-32) is usually sufficient due to the high receptivity of the ¹⁹F nucleus.
Data Interpretation & Expected Spectrum
A single, sharp singlet is expected for the CF₃ group. The chemical shift provides confirmation of the trifluoromethyl moiety's electronic environment on the pyridine ring.
| Group | Expected Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |
| -CF₃ | ~ -65 to -70 | Singlet (s) |
Note: Some literature reports chemical shifts with a reversed sign convention. Negative values indicate an upfield shift relative to the standard.[7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of this compound is characterized by several distinct and diagnostic absorption bands. The most prominent feature is the very broad O-H stretching band from the carboxylic acid, a direct result of intermolecular hydrogen bonding.
Experimental Protocol: ATR-FTIR Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the ATR crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded beforehand and automatically subtracted from the sample spectrum.
Data Interpretation & Expected Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (H-bonded) | Broad, Strong |
| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1600 - 1450 | C=C, C=N Stretches | Pyridine Ring | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| 1100 - 1300 | C-F Stretches | Trifluoromethyl Group | Strong, often multiple bands |
| 950 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |
The combination of the extremely broad O-H stretch and the sharp, strong C=O stretch around 1710 cm⁻¹ is highly indicative of a carboxylic acid.[8][9] The strong absorptions in the 1300-1100 cm⁻¹ region confirm the presence of the C-F bonds.[10]
Workflow for IR Data Acquisition
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically keeps the molecule intact.
Trustworthiness: The molecular formula of this compound is C₇H₄F₃NO₂. Its monoisotopic mass is 191.0194 Da. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing unequivocal confirmation of the elemental composition.
Experimental Protocol: LC-MS (ESI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Introduce the sample into an ESI-MS system, often coupled with liquid chromatography (LC) for sample introduction and purification.
-
Ionization Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to observe the protonated and deprotonated molecular ions, respectively.
-
Fragmentation Analysis (MS/MS): To gain further structural information, perform a tandem MS (MS/MS) experiment. In this, the ion of interest (e.g., m/z 192.0 in positive mode) is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
Data Interpretation & Expected Spectrum
| Ion | Expected m/z (Monoisotopic) | Ionization Mode | Notes |
| [M+H]⁺ | 192.0267 | ESI Positive | Protonated molecular ion |
| [M-H]⁻ | 190.0121 | ESI Negative | Deprotonated molecular ion |
| [M-COOH]⁺ | 146.0260 | ESI Positive (MS/MS) | Loss of the carboxylic acid group (45 Da) |
| [M-H-CO₂]⁻ | 146.0260 | ESI Negative (MS/MS) | Loss of carbon dioxide (44 Da) |
The most common fragmentation pathway for pyridine carboxylic acids involves the loss of the carboxyl group.[11][12] The observation of the molecular ion at the correct m/z and the characteristic loss of 44 or 45 Da in MS/MS experiments provides strong evidence for the proposed structure.
Workflow for MS Data Acquisition
Conclusion
The combination of NMR, IR, and MS provides a robust and orthogonal analytical workflow for the comprehensive characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively deliver an unambiguous map of the molecule's carbon-hydrogen-fluorine framework. IR spectroscopy offers rapid and definitive confirmation of the key carboxylic acid and trifluoromethyl functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition while providing structural insights through predictable fragmentation patterns. For any researcher, scientist, or drug development professional working with this important chemical entity, a thorough understanding and application of these techniques are essential for ensuring material quality, identity, and purity, thereby upholding the integrity of subsequent research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. colorado.edu [colorado.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
solubility of 6-(Trifluoromethyl)pyridine-2-carboxylic acid in different solvents
An In-Depth Technical Guide to the Solubility of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
In the landscape of pharmaceutical and agrochemical research, the journey from a promising molecule to a viable product is paved with meticulous characterization. Among the most critical of these characteristics is solubility. It is a property that dictates not only the feasibility of a synthetic route but also the ultimate bioavailability and efficacy of a therapeutic agent. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of this compound, a heterocyclic building block of significant interest.
Due to the limited availability of specific quantitative solubility data in public literature, this document takes a dual approach. First, it provides a theoretical framework for predicting solubility based on the well-established principles of Hansen Solubility Parameters (HSP). Second, it equips the reader with robust, step-by-step experimental protocols to determine the solubility of this compound in-house, ensuring self-validating and reliable data generation.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments. This compound is a solid at room temperature with the following key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| Melting Point | 154-158 °C | [2] |
| Appearance | Solid | [2] |
| SMILES String | OC(=O)c1cccc(n1)C(F)(F)F | [2] |
| InChI Key | OKBHXGBLXDNJJD-UHFFFAOYSA-N | [2] |
The structure of this compound, featuring a pyridine ring, a carboxylic acid group, and a highly electronegative trifluoromethyl group, suggests a molecule with significant polarity and the capacity for hydrogen bonding. The trifluoromethyl group, a potent electron-withdrawing group, is known to influence the acidity of nearby protons and the overall electronic distribution of the aromatic ring.[3]
Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach
The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters provide a nuanced, quantitative method to apply this principle by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a set of these three parameters, placing it at a specific point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.
The Hansen Solubility Sphere
The miscibility of a solute in a range of solvents can be visualized as a "solubility sphere" in Hansen space. The center of this sphere represents the HSP of the solute. Solvents that lie within this sphere are predicted to be good solvents, while those outside are poor solvents. The distance (Ra) between a solute and a solvent in Hansen space is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
A qualitative estimation would place its HSP in a region indicative of a polar, hydrogen-bonding molecule. For a more quantitative prediction, group contribution methods, such as the Stefanis-Panayiotou method, can be employed.[4][5] These methods sum the contributions of the individual functional groups of the molecule to estimate the overall HSP.
Hansen Solubility Parameters of Common Solvents
The following table provides the HSP values for a range of common laboratory solvents. Researchers can use this data to select a diverse portfolio of solvents for experimental solubility determination, spanning a wide area of Hansen space. This will, in turn, allow for the experimental determination of the solute's HSP and its solubility sphere.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Non-Polar Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Polar Aprotic Solvents | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic Solvents | |||
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[6][7][8]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-carboxylic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-(trifluoromethyl)pyridine-2-carboxylic acid scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features have been exploited to develop a range of biologically active molecules with diverse therapeutic and practical applications. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of this compound derivatives and their analogues. Detailed synthetic protocols, mechanistic insights into their biological targets, and quantitative data on their activity are presented to serve as a valuable resource for researchers in the field.
Introduction: The Significance of the this compound Core
The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of FDA-approved drugs and biologically active natural products.[1] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component for molecular recognition at biological targets. The introduction of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, further enhances the therapeutic potential of the pyridine core. The strong electron-withdrawing nature of the -CF3 group and the high metabolic stability of the carbon-fluorine bond significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]
This compound, also known as 6-(trifluoromethyl)picolinic acid, combines these advantageous features. The carboxylic acid moiety provides a handle for further chemical modification and can act as a key interacting group with biological targets, while the trifluoromethyl group at the 6-position influences the acidity of the carboxylic acid and the overall electronic distribution of the pyridine ring. This unique combination has made it a sought-after building block in the synthesis of novel pharmaceuticals and agrochemicals.[2]
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyridine ring.
Synthesis of the Core Scaffold: this compound
A common and effective method for the synthesis of the parent compound involves the lithiation of a pre-functionalized pyridine followed by carboxylation with carbon dioxide.
-
Dissolution and Cooling: Dissolve 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to -70 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 eq., typically a 1.6 M solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -60 °C.
-
Stirring: Stir the reaction mixture at -40 °C for 15 minutes.
-
Carboxylation: Cool the mixture back to -70 °C and bubble dry carbon dioxide gas through the solution for 10-15 minutes.
-
Warming and Quenching: Allow the reaction to warm to room temperature. Quench the reaction by the addition of water.
-
Extraction (Basic): Wash the aqueous layer with diethyl ether (3x) to remove any unreacted starting material.
-
Acidification: Adjust the pH of the aqueous layer to approximately 3 with concentrated hydrochloric acid.
-
Extraction (Acidic): Extract the product from the acidic aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Synthesis of Derivatives
Derivatives of this compound are often synthesized by modifying the carboxylic acid group or by building the substituted pyridine ring from acyclic precursors.
Standard coupling reactions can be employed to convert the carboxylic acid into a wide range of amides and esters, which are common functionalities in biologically active molecules.
-
Activation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Physicochemical Properties and Spectroscopic Characterization
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | [3] |
| Molecular Weight | 191.11 g/mol | [3] |
| Melting Point | 154-158 °C | |
| Appearance | White to off-white solid | [4] |
| pKa | (Predicted to be lower than picolinic acid due to the electron-withdrawing -CF3 group) |
Spectroscopic Data (Expected):
-
¹H NMR: The proton on the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm.[5] The three aromatic protons on the pyridine ring will appear in the aromatic region (7-9 ppm) and will show splitting patterns consistent with their coupling to each other.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[5] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining four carbons of the pyridine ring will appear in the aromatic region.
-
FTIR: A broad O-H stretch from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.[5] A strong C=O stretch should be observed around 1710 cm⁻¹ for the dimerized acid.[5] C-F stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[6]
Biological Activity and Applications
Derivatives of this compound have shown promise in a variety of therapeutic areas, including autoimmune diseases, cancer, and pain management.
RORγt Inverse Agonists for Autoimmune Diseases
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that drives the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis.[7] Inverse agonists of RORγt can suppress the production of inflammatory cytokines like IL-17, making them attractive therapeutic targets.
A series of 6-(trifluoromethyl)pyridine derivatives have been identified as potent RORγt inverse agonists.[7] The structure-activity relationship (SAR) of these compounds reveals the importance of the 6-(trifluoromethyl)pyridine core for activity.
Quantitative Data for RORγt Inverse Agonists: [7]
| Compound | IC₅₀ (nM) |
| VTP-43742 (Clinical Compound) | > 10 nM (approx.) |
| W14 (Derivative) | 7.5 nM |
| W1 | > 50 nM |
| W2 | 25.3 nM |
| W13 | 15.8 nM |
Anticancer and Analgesic Potential
The pyridine carboxylic acid scaffold is also found in compounds with antiproliferative and analgesic properties. While specific IC₅₀ values for this compound derivatives in cancer cell lines were not found in the searched literature, related 2-arylamino-6-trifluoromethyl-3-pyridinecarboxylic acids have demonstrated antitumor properties.[1] Similarly, derivatives of 2-arylamino-6-trifluoromethyl-3-carboxylic acid have shown analgesic activity comparable to or better than aspirin and ibuprofen in rat models, with a lower incidence of ulcerogenic effects.[7]
Structure-Activity Relationship (SAR) Insights
The study of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists has provided valuable insights into the SAR of this chemical class.[7]
-
The Role of the Trifluoromethyl Group: The -CF₃ group at the 6-position of the pyridine ring is crucial for high potency. Molecular modeling suggests that the trifluoromethyl group engages in favorable interactions with hydrophobic residues (Leu324, Leu396) and a key histidine residue (His479) in the ligand-binding pocket of RORγt.[7] This interaction is proposed to operate via a "push-pull" mechanism that disrupts a critical hydrogen bond network necessary for the receptor's active conformation.[7]
-
Substituents on the Pyridine Ring: Modifications to other positions of the pyridine ring can significantly impact activity. The nature and position of substituents on amide derivatives of the carboxylic acid are key determinants of potency.
-
Amide Substitutions: The aromatic and heterocyclic groups attached to the amide nitrogen play a critical role in binding. The overall shape and electronic properties of these substituents must be complementary to the binding site to achieve high affinity.
Conclusion and Future Perspectives
This compound and its derivatives represent a highly valuable and versatile class of compounds for the development of new therapeutic agents and agrochemicals. The unique properties conferred by the trifluoromethyl group, combined with the established biological relevance of the pyridine carboxylic acid scaffold, provide a strong foundation for further research. The potent RORγt inverse agonism displayed by some derivatives highlights the potential of this scaffold in the treatment of autoimmune diseases. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their potential against other biological targets, and developing more efficient and scalable synthetic routes to access a wider range of analogues. The continued exploration of the chemical space around this privileged core is expected to yield novel and impactful discoveries in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 6-(Trifluoromethyl)pyridine-2-carboxylic Acid: A Key Building Block for Modern Drug Discovery
For the discerning researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] When appended to a pyridine ring, a privileged heterocycle in drug discovery, the resulting trifluoromethylpyridine motifs become powerful building blocks for novel therapeutics.
This in-depth technical guide focuses on a particularly valuable synthon: 6-(Trifluoromethyl)pyridine-2-carboxylic acid (also known as 6-(trifluoromethyl)picolinic acid). We will explore its commercial availability, delve into the key suppliers, and provide insights into its synthesis, quality control, and critical applications in the pharmaceutical and agrochemical industries.
Physicochemical Properties and Identification
A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 131747-42-7 | [2][3] |
| Molecular Formula | C₇H₄F₃NO₂ | [2] |
| Molecular Weight | 191.11 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 154-158 °C | |
| Purity (typical) | ≥97% | [4] |
| Storage Temperature | 2-8°C |
Commercial Availability and Key Suppliers
This compound is readily available from a variety of commercial suppliers, catering to both research and development (R&D) and bulk manufacturing needs. The choice of supplier often depends on the required quantity, purity, and the level of documentation needed for regulatory purposes.
Major Global Suppliers:
-
Sigma-Aldrich (Merck): A leading supplier of research chemicals, offering various pack sizes suitable for laboratory-scale synthesis.[5]
-
Thermo Fisher Scientific: Provides this compound under its Thermo Scientific Chemicals brand, often with detailed specifications and certificates of analysis.[6]
-
Oakwood Chemical: A well-regarded supplier of fluorine-containing building blocks, offering this compound for R&D purposes.[2]
Other Notable Suppliers:
-
Frontier Specialty Chemicals: Specializes in fluorinated compounds and offers this product.[7]
-
Amerigo Scientific: A distributor serving the life sciences sector.[4]
-
BLD Pharm: A supplier with a focus on pharmaceutical intermediates.[8]
-
Matrix Scientific: Offers a range of pyridine carboxylic acids.[9]
When selecting a supplier, it is crucial to consider not just the price but also the consistency of quality, the availability of comprehensive analytical data, and the supplier's ability to scale up production if the project moves towards clinical development.
The Logic of Synthesis: A Look at Industrial Production
While numerous synthetic routes to trifluoromethylpyridines exist, industrial-scale production prioritizes cost-effectiveness, safety, and scalability. The synthesis of 6-(trifluoromethyl)pyridine derivatives often starts from more readily available picolines. A general and plausible pathway is outlined below.
Caption: A plausible synthetic route for this compound.
A Plausible Commercial Synthesis Workflow:
-
Radical Chlorination of 2-Methyl-6-chloropyridine: The synthesis often commences with the chlorination of the methyl group of a suitable picoline derivative. This is typically a radical reaction initiated by UV light or a radical initiator.
-
Halogen Exchange (Halex) Reaction: The resulting trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. This is a critical step and often employs reagents like anhydrous hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅).[10][11] This reaction is typically carried out under pressure in specialized reactors.
-
Cyanation: The chloro-substituent at the 6-position can then be displaced by a cyanide group, for instance, by using copper(I) cyanide in a nucleophilic aromatic substitution reaction.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions.
This multi-step process requires careful control of reaction conditions to ensure high yields and purity. The handling of hazardous reagents like HF and cyanides necessitates specialized equipment and stringent safety protocols.
Quality Control and Analytical Methods
For drug development professionals, the purity and impurity profile of a starting material are of paramount importance. Suppliers typically provide a Certificate of Analysis (CoA) that details the analytical testing performed on a specific batch.
Typical Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Confirms the structure of the molecule and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A physical property that can indicate the purity of a solid compound.
It is advisable to request a sample CoA from the supplier before making a bulk purchase to ensure their analytical capabilities meet your quality standards.
The Pivotal Role in Drug Discovery and Agrochemicals
The trifluoromethyl group at the 6-position and the carboxylic acid at the 2-position of the pyridine ring make this molecule a versatile building block for the synthesis of a wide range of biologically active compounds. The carboxylic acid provides a convenient handle for amide bond formation, a common linkage in many drug molecules.
Caption: Key application areas for this compound.
Applications in Pharmaceuticals:
-
Kinase Inhibitors: The trifluoromethylpyridine scaffold is a common feature in many kinase inhibitors developed for the treatment of cancer. The trifluoromethyl group can enhance binding affinity and improve metabolic stability.[1]
-
GABA Receptor Modulators: Derivatives of this acid have been investigated as modulators of GABA-A receptors, which are important targets for anxiolytics, sedatives, and anticonvulsants.
-
Enzyme Inhibitors: The unique electronic properties of the trifluoromethyl group can influence the acidity of the carboxylic acid and its ability to interact with the active sites of various enzymes, making it a valuable starting point for the design of novel enzyme inhibitors.[13]
Applications in Agrochemicals:
The trifluoromethylpyridine moiety is a key component in a number of modern pesticides.[14][15]
-
Herbicides: The electron-withdrawing nature of the trifluoromethyl group can contribute to the herbicidal activity of the final molecule.
-
Fungicides: This building block has been incorporated into novel fungicides to protect crops from various fungal diseases.
The continued exploration of trifluoromethylpyridine derivatives in both pharmaceutical and agrochemical research underscores the enduring importance of this compound as a key synthetic intermediate.
Conclusion
This compound is a commercially available and highly valuable building block for researchers and drug development professionals. Its unique combination of a trifluoromethyl group and a carboxylic acid on a pyridine scaffold provides a powerful tool for the synthesis of novel, biologically active molecules. A thorough understanding of its properties, suppliers, and synthetic routes is essential for its effective application in the laboratory and in the development of the next generation of pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. H63138.MD [thermofisher.com]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. 131747-42-7|6-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 9. Pyridinecarboxylic Acids [matrixscientific.com]
- 10. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 11. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 12. thermofisher.in [thermofisher.in]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Methodological & Application
The Versatile Role of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold in Catalysis and Synthesis
6-(Trifluoromethyl)pyridine-2-carboxylic acid, a substituted picolinic acid, has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the coordinating pyridine nitrogen and carboxylate functions, render it a powerful tool for chemists in the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic placement of the trifluoromethyl group significantly influences the acidity of the carboxylic acid and the electron density of the pyridine ring, thereby modulating the compound's reactivity and its interactions with metal centers.
This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use as a ligand in cross-coupling reactions and as a directing group in C-H functionalization. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 154-158 °C |
| CAS Number | 131747-42-7 |
Table 1: Physicochemical properties of this compound.
Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The pyridine-2-carboxylate moiety of this compound serves as an effective bidentate ligand for transition metals, particularly palladium. The strong electron-withdrawing nature of the trifluoromethyl group enhances the π-acceptor properties of the pyridine ring, which can stabilize electron-rich metal centers and promote key steps in catalytic cycles, such as reductive elimination.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
In Suzuki-Miyaura cross-coupling reactions, the choice of ligand is paramount for achieving high yields and turnover numbers. This compound, when employed as a ligand, offers several advantages:
-
Enhanced Catalyst Stability: The bidentate coordination of the pyridine nitrogen and the carboxylate oxygen to the palladium center forms a stable five-membered ring, which can prevent catalyst decomposition at elevated temperatures.
-
Promotion of Reductive Elimination: The electron-deficient nature of the ligand can accelerate the rate-limiting reductive elimination step, leading to faster reaction times and higher efficiency.
-
Improved Solubility: The carboxylate group can enhance the solubility of the catalyst complex in polar aprotic solvents commonly used for Suzuki-Miyaura reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is adapted from established procedures for Suzuki-Miyaura couplings utilizing picolinic acid-type ligands.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Application as a Directing Group in C-H Functionalization
The picolinamide moiety, derived from picolinic acid, is a well-established and powerful directing group for the regioselective functionalization of C-H bonds.[2] By forming a stable palladacycle intermediate, it directs the catalytic C-H activation to a specific position, typically the ortho-position of an aromatic ring or the γ-position of an aliphatic chain. This compound can be readily converted to its corresponding amide, which can then serve as a directing group.
Mechanistic Rationale for Picolinamide-Directed C-H Arylation
The directing ability of the picolinamide group stems from the formation of a stable six-membered palladacycle. The key steps in the catalytic cycle are:
-
Coordination: The picolinamide substrate coordinates to the palladium(II) catalyst through the pyridine nitrogen and the amide oxygen.
-
C-H Activation: A concerted metalation-deprotonation (CMD) pathway is often invoked, where the C-H bond is cleaved to form a stable palladacycle intermediate. The trifluoromethyl group can influence the electronics of this step.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium(II) center, forming a palladium(IV) intermediate.
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination, regenerating the palladium(II) catalyst.
Reaction Schematic: Picolinamide-Directed C-H Arylation
Protocol: Synthesis of a Picolinamide and Subsequent Palladium-Catalyzed C-H Arylation
This protocol is presented in two parts: the synthesis of the directing group-containing substrate and its subsequent C-H functionalization. The C-H arylation protocol is adapted from established methods for picolinamide-directed functionalization.
Part A: Synthesis of N-(Aryl)-6-(trifluoromethyl)picolinamide
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline derivative (1.1 mmol, 1.1 equiv)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 mmol, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aniline derivative (1.1 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-(aryl)-6-(trifluoromethyl)picolinamide.
Part B: Palladium-Catalyzed ortho-C-H Arylation
Materials:
-
N-(Aryl)-6-(trifluoromethyl)picolinamide (0.5 mmol, 1.0 equiv)
-
Aryl iodide (1.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)
-
Silver carbonate (Ag₂CO₃, 0.5 mmol, 1.0 equiv)
-
Pivalic acid (0.25 mmol, 0.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (2.5 mL)
Procedure:
-
To a sealed tube, add the N-(aryl)-6-(trifluoromethyl)picolinamide (0.5 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (0.025 mmol), K₂CO₃ (1.0 mmol), Ag₂CO₃ (0.5 mmol), and pivalic acid (0.25 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DCE (2.5 mL).
-
Seal the tube and place it in a preheated oil bath at 120 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the ortho-arylated product.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its unique electronic and structural features make it an excellent ligand for promoting challenging cross-coupling reactions and a valuable precursor to effective directing groups for regioselective C-H functionalization. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable compound in the synthesis of novel and complex molecules.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinamide-assisted ortho-C–H functionalization of pyrenylglycine derivatives using aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Coordination Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Coordination Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF3) group, in particular, imparts unique electronic properties, enhances metabolic stability, and improves the lipophilicity of parent compounds.[1] When appended to a versatile chelating scaffold like pyridine-2-carboxylic acid, the resulting ligand, 6-(trifluoromethyl)pyridine-2-carboxylic acid, offers a compelling platform for the design of novel metal complexes with tailored functionalities.
This guide provides an in-depth exploration of this compound as a ligand, offering both foundational knowledge and detailed experimental protocols for its application in coordination chemistry. We will delve into the synthesis of its coordination complexes, explore their potential in catalysis, and discuss their relevance in the burgeoning fields of materials science and drug development.
Physicochemical Properties of this compound
A thorough understanding of the ligand's intrinsic properties is paramount for the rational design of coordination complexes and the prediction of their behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₂ | [2] |
| Molecular Weight | 191.11 g/mol | [2] |
| Melting Point | 154-158 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in many organic solvents | [3] |
| Acidity | Weak acid | [3] |
PART 1: Synthesis of Coordination Complexes
The pyridine nitrogen and the carboxylate oxygen of this compound create a bidentate chelate that readily coordinates with a variety of metal ions. The general synthetic strategy involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.
Protocol 1: Synthesis of a Transition Metal Complex - [Zn(6-CF₃-py-2-COO)₂(H₂O)₂]
This protocol is adapted from the synthesis of a similar zinc complex with an isomeric ligand, 5-(trifluoromethyl)pyridine-2-carboxylic acid.[4] The underlying principle is the direct reaction of the ligand with a zinc(II) salt in a hydroalcoholic solution, leading to the formation of a neutral coordination complex.
Materials:
-
This compound (1.0 mmol, 191.11 mg)
-
Zinc(II) acetate dihydrate (0.5 mmol, 109.7 mg)
-
Ethanol (10 mL)
-
Deionized water (10 mL)
-
Sodium hydroxide (1.0 M aqueous solution)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound in 10 mL of ethanol.
-
Slowly add 1.0 M sodium hydroxide solution dropwise while stirring until the ligand is fully dissolved and the solution is clear. This deprotonates the carboxylic acid.
-
In a separate beaker, dissolve zinc(II) acetate dihydrate in 10 mL of deionized water.
-
Add the zinc(II) acetate solution dropwise to the ligand solution with continuous stirring.
-
A white precipitate will begin to form. Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the white precipitate by vacuum filtration and wash with a small amount of cold deionized water (2 x 5 mL) and then with diethyl ether (2 x 5 mL).
-
Dry the product in a desiccator over anhydrous calcium chloride.
Expected Outcome: A white, crystalline solid. The expected yield is typically in the range of 70-85%.
Characterization:
-
FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic asymmetric and symmetric COO⁻ stretching vibrations.
-
¹H NMR Spectroscopy (in DMSO-d₆): The pyridine proton signals will show a downfield shift upon coordination to the metal center.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
Thermogravimetric Analysis (TGA): To determine the number of coordinated water molecules.
Caption: Workflow for the synthesis of a Zn(II) complex.
Protocol 2: Synthesis of a Luminescent Lanthanide Complex - [Eu(6-CF₃-py-2-COO)₃(H₂O)₂]
Lanthanide complexes are renowned for their unique luminescent properties. This protocol outlines a general method for the synthesis of a europium(III) complex, which is expected to exhibit characteristic red emission upon UV excitation. The procedure is adapted from established methods for synthesizing lanthanide carboxylate complexes.
Materials:
-
This compound (0.75 mmol, 143.3 mg)
-
Europium(III) chloride hexahydrate (0.25 mmol, 91.6 mg)
-
Methanol (15 mL)
-
Triethylamine (0.75 mmol, 104 µL)
Procedure:
-
Dissolve this compound in 10 mL of methanol in a 50 mL flask.
-
Add triethylamine dropwise to the solution to deprotonate the ligand.
-
In a separate vial, dissolve europium(III) chloride hexahydrate in 5 mL of methanol.
-
Slowly add the europium(III) chloride solution to the ligand solution while stirring vigorously.
-
Heat the reaction mixture to reflux for 6 hours.
-
Allow the solution to cool to room temperature and then slowly evaporate the solvent in a fume hood.
-
The resulting solid can be recrystallized from a methanol/acetonitrile mixture to obtain pure crystals.
-
Collect the crystals by filtration and dry under vacuum.
Expected Outcome: A colorless or pale-yellow crystalline solid.
Characterization:
-
Photoluminescence Spectroscopy: Excite the sample with UV light (around 300-350 nm) and measure the emission spectrum. Expect to see characteristic sharp emission bands for Eu³⁺, with the most intense peak around 615 nm.
-
FT-IR Spectroscopy: Similar to the transition metal complex, observe the shifts in the carboxylate stretching frequencies upon coordination.
-
Single-Crystal X-ray Diffraction: To determine the precise coordination environment of the europium ion and the crystal packing.
PART 2: Applications in Catalysis
The electronic properties imparted by the trifluoromethyl group can modulate the catalytic activity of the corresponding metal complexes. The electron-withdrawing nature of the -CF3 group can enhance the Lewis acidity of the metal center, potentially leading to improved catalytic performance in various organic transformations.
Protocol 3: Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol
Copper complexes are known to catalyze a wide range of oxidation reactions. This protocol describes a model reaction for the aerobic oxidation of benzyl alcohol to benzaldehyde using a copper(II) complex of this compound as the catalyst.
Materials:
-
[Cu(6-CF₃-py-2-COO)₂] (prepared similarly to the zinc complex, 0.01 mmol)
-
Benzyl alcohol (1.0 mmol, 104 µL)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 mmol, 15.6 mg)
-
Acetonitrile (5 mL)
-
Molecular sieves (4 Å, activated, ~100 mg)
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the copper(II) complex, benzyl alcohol, TEMPO, and activated molecular sieves.
-
Add 5 mL of acetonitrile to the flask.
-
Seal the flask and purge with oxygen gas (or air) for 5 minutes.
-
Stir the reaction mixture at 80 °C under an oxygen atmosphere (a balloon is sufficient).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst and molecular sieves.
-
The filtrate can be analyzed by GC to determine the conversion and selectivity.
Expected Outcome: The primary product is benzaldehyde. The catalytic performance can be evaluated by calculating the turnover number (TON) and turnover frequency (TOF).
Caption: Proposed catalytic cycle for alcohol oxidation.
PART 3: Relevance in Drug Development and Materials Science
The 6-(trifluoromethyl)pyridine moiety is a key structural motif in numerous agrochemicals and pharmaceuticals.[3][5] The presence of the -CF3 group can enhance binding affinity to biological targets and improve pharmacokinetic properties. Coordination complexes incorporating this ligand could therefore serve as novel therapeutic agents or as tools for biological imaging.
In materials science, the luminescent properties of lanthanide complexes with this ligand, as described in Protocol 2, make them promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging probes. The robust nature of the ligand and its ability to form stable complexes are advantageous for the development of durable and efficient materials.
Conclusion
This compound is a highly versatile ligand that offers significant potential in coordination chemistry. The unique electronic properties conferred by the trifluoromethyl group provide a powerful tool for fine-tuning the characteristics of the resulting metal complexes. The protocols outlined in this guide provide a starting point for researchers to explore the rich coordination chemistry of this ligand and to develop novel complexes with applications in catalysis, medicine, and materials science. Further research into the synthesis of a wider range of complexes and the exploration of their reactivity will undoubtedly lead to exciting new discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
The Strategic Application of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to the identification of certain molecular scaffolds that consistently deliver clinical candidates. Among these, the 6-(trifluoromethyl)pyridine-2-carboxylic acid moiety has emerged as a cornerstone in the design of innovative drugs. Its unique combination of a trifluoromethyl group and a pyridine carboxylic acid confers a remarkable set of physicochemical properties that medicinal chemists can strategically exploit to overcome prevalent challenges in drug development.
The trifluoromethyl (CF3) group, often described as a "lipophilic hydrogen bond acceptor mimic," is a powerful tool for enhancing metabolic stability due to the exceptional strength of the carbon-fluorine bond, which resists enzymatic degradation. This increased stability can lead to a longer in vivo half-life and improved bioavailability.[1] Furthermore, the high lipophilicity of the CF3 group can improve a molecule's ability to traverse cellular membranes, a critical attribute for reaching intracellular targets. The electron-withdrawing nature of the CF3 group also modulates the electronic properties of the pyridine ring, influencing its pKa and interaction with biological targets.
Complementing the trifluoromethyl group is the pyridine-2-carboxylic acid functionality. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enabling crucial interactions with receptor active sites.[2] The carboxylic acid group provides a handle for forming various derivatives, most commonly amides, allowing for the exploration of a wide chemical space to fine-tune a compound's properties. This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, focusing on its role in the development of RAF kinase inhibitors, RORγt inverse agonists, and analgesics. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented to provide researchers with a practical framework for their own discovery efforts.
Key Physicochemical Properties and Their Implications in Drug Design
The strategic incorporation of the this compound scaffold into drug candidates is underpinned by a deep understanding of its inherent physicochemical properties.
| Property | Contribution to Drug Efficacy and Pharmacokinetics |
| Trifluoromethyl Group | |
| High Metabolic Stability | The robust C-F bonds resist metabolic degradation by enzymes like cytochrome P450, leading to a longer biological half-life and potentially reduced dosing frequency. |
| Increased Lipophilicity | Enhances the ability of the molecule to cross biological membranes, such as the blood-brain barrier, improving drug distribution and access to intracellular targets.[1] |
| Modulation of Electronic Properties | As a strong electron-withdrawing group, it can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby modulating binding interactions with target proteins. |
| Bioisosteric Replacement | Can act as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.[3] |
| Pyridine-2-carboxylic Acid Moiety | |
| Hydrogen Bonding Capacity | The pyridine nitrogen atom can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the binding pockets of target proteins.[2] |
| Versatile Synthetic Handle | The carboxylic acid provides a convenient point for chemical modification, most commonly through amide bond formation, enabling the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. |
| Polarity and Solubility | The presence of the nitrogen and carboxylic acid group can contribute to the overall polarity and aqueous solubility of the molecule, which is a critical factor for drug formulation and absorption. |
Application in Therapeutic Areas
RAF Kinase Inhibitors for Oncology
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many human cancers.[4] Consequently, the development of inhibitors targeting kinases within this cascade, particularly RAF kinases, has been a major focus of cancer drug discovery. The this compound scaffold has been successfully incorporated into potent and selective RAF inhibitors.
The trifluoromethyl group in these inhibitors often occupies a hydrophobic pocket in the kinase domain, while the pyridine nitrogen can form a hydrogen bond with the hinge region of the enzyme, a common interaction motif for kinase inhibitors. The carboxylic acid is typically converted to an amide to interact with other residues in the active site or to modulate the compound's physicochemical properties.
This protocol describes a general procedure for the amide coupling of this compound with a substituted aniline, a key step in the synthesis of many RAF inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-3-methylphenol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific RAF kinase isoform using a commercially available kinase assay kit.
Materials:
-
Recombinant human RAF kinase (e.g., BRAF, CRAF)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the RAF kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
RORγt Inverse Agonists for Autoimmune Diseases
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, which are key mediators of inflammation in various autoimmune diseases.[5] As such, RORγt has emerged as a promising therapeutic target for conditions like psoriasis and rheumatoid arthritis. The this compound scaffold has been utilized in the design of potent RORγt inverse agonists.
In these compounds, the trifluoromethyl group can make favorable interactions within the ligand-binding domain of RORγt, contributing to the inverse agonist activity.[5] The pyridine nitrogen and the amide derived from the carboxylic acid can form key hydrogen bonds that stabilize the inactive conformation of the receptor.
Structure-Activity Relationship (SAR) of 6-(Trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists
| Compound | R1 | R2 | IC50 (nM)[5] |
| W1 | H | H | 150 |
| W5 | F | H | 80 |
| W8 | Cl | H | 55 |
| W14 | F | F | 7.5 |
Note: The specific structures for R1 and R2 substitutions on the 6-(trifluoromethyl)pyridine scaffold are detailed in the cited reference.
The data clearly indicates that substitution on the aromatic ring attached to the amide nitrogen significantly impacts the inhibitory activity. Halogen substitution is generally favorable, with the di-fluoro substituted compound W14 exhibiting the highest potency.
This protocol describes a cell-based assay to measure the inverse agonist activity of a compound on RORγt-mediated transcription.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmid for a Gal4 DNA-binding domain-RORγt ligand-binding domain fusion protein
-
Luciferase reporter plasmid with a Gal4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., Lipofectamine®)
-
DMEM with 10% FBS
-
Test compound (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with the Gal4-RORγt LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly luciferase activity using a luminometer and a luciferase assay reagent. If a co-transfected Renilla luciferase plasmid is used for normalization, measure its activity as well.
-
Calculate the percent inhibition of luciferase activity for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Analgesics
The 6-(trifluoromethyl)pyridine scaffold has also been explored for the development of novel analgesic agents. Derivatives of 2-arylamino-6-trifluoromethyl-3-carboxylic acid have shown promising analgesic properties in preclinical models. While the exact mechanism of action for these compounds is not fully elucidated, it is hypothesized that they may modulate pathways involved in pain perception.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally demonstrated its value as a privileged structural motif in medicinal chemistry. Its unique combination of a metabolically robust and lipophilic trifluoromethyl group with a versatile and interactive pyridine carboxylic acid functionality provides a powerful platform for the design of novel therapeutics. The successful application of this scaffold in the development of RAF kinase inhibitors, RORγt inverse agonists, and analgesics underscores its broad therapeutic potential.
As our understanding of disease biology continues to expand, and as new therapeutic targets emerge, it is highly probable that the this compound scaffold will continue to be a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on exploring novel derivatizations of this scaffold to target a wider range of biological targets, as well as on fine-tuning its pharmacokinetic properties to develop drugs with even greater efficacy and safety profiles. The detailed protocols provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable scaffold in their own drug discovery endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Application of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Modern Synthesis
Abstract
6-(Trifluoromethyl)pyridine-2-carboxylic acid has emerged as a pivotal building block in contemporary drug discovery and materials science. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties and enhances metabolic stability, making it a highly sought-after moiety in the design of novel bioactive compounds and functional materials.[1][2] This comprehensive guide provides an in-depth exploration of the chemical properties, safety considerations, and versatile applications of this compound. Detailed, field-proven protocols for its utilization in key synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions, are presented. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the effective and safe implementation of this compound in their synthetic endeavors.
Introduction: The Power of the Trifluoromethylpyridyl Scaffold
The trifluoromethyl group (-CF₃) is a privileged substituent in medicinal chemistry, renowned for its ability to modulate a molecule's physicochemical and biological properties.[2] When appended to a pyridine ring, particularly at the 6-position, it exerts a strong electron-withdrawing effect, influencing the reactivity of other functional groups on the ring. This electronic modulation, combined with the inherent properties of the pyridine nucleus, makes this compound a versatile precursor for a diverse array of complex molecules. Its derivatives have found applications in pharmaceuticals, agrochemicals, and materials science, highlighting the broad utility of this structural motif.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | |
| Molecular Weight | 191.11 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 154-158 °C | |
| Boiling Point | 263.0 ± 40.0 °C (Predicted) | |
| Density | 1.484 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents such as methanol, DMF, and DMSO. | |
| pKa | The carboxylic acid proton is expected to be more acidic than that of picolinic acid due to the electron-withdrawing trifluoromethyl group. |
Safety and Handling:
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).
-
In case of contact: Immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Core Synthetic Applications and Protocols
The utility of this compound as a building block is primarily realized through transformations of its carboxylic acid moiety and, after suitable derivatization, through cross-coupling reactions at the pyridine ring.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The electron-deficient nature of the pyridine ring in this compound can make amide coupling more challenging than with simple benzoic acids. However, with the appropriate choice of coupling reagents and conditions, high yields of the desired amides can be achieved.
Causality Behind Experimental Choices:
-
Coupling Reagents: For electron-deficient carboxylic acids, potent activating agents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective than carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone, as they form highly reactive activated esters, minimizing side reactions and often leading to higher yields.[4]
-
Base: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize the hexafluorophosphate or tetrafluoroborate salts formed during the activation step and to scavenge the acid produced during the reaction.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used to ensure the solubility of the reactants and to prevent hydrolysis of the activated intermediate.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are less nucleophilic.
Materials:
-
This compound
-
Amine of choice
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Anhydrous diethyl ether (for precipitation)
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method provides a cost-effective alternative to HATU, particularly for more reactive amines. The addition of HOBt (Hydroxybenzotriazole) suppresses side reactions and minimizes racemization if chiral amines are used.[4]
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt
-
Triethylamine (TEA) or DIPEA
-
Anhydrous DCM or DMF
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.0 eq) in anhydrous DCM or DMF.
-
Base Addition: Add TEA or DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Workflow for Amide Bond Formation
Caption: General workflow for the synthesis of amides from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
While the carboxylic acid itself is not a typical coupling partner in palladium-catalyzed reactions, it can be converted into a suitable electrophile, or in some cases, undergo decarboxylative coupling. The resulting 2-aryl-6-(trifluoromethyl)pyridines are valuable scaffolds in medicinal chemistry.
3.2.1. Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative
A common strategy involves the conversion of the carboxylic acid to a halide (e.g., bromide or chloride) which can then participate in Suzuki-Miyaura cross-coupling.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for the successful coupling of electron-deficient heteroaryl halides. Electron-rich and bulky phosphine ligands, such as those of the Buchwald or Fu type (e.g., XPhos, SPhos), are often effective as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. Stronger bases like NaOH can lead to decomposition of the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed to dissolve both the organic and inorganic reactants.
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromo-6-(trifluoromethyl)pyridine
This protocol assumes the prior conversion of this compound to 2-bromo-6-(trifluoromethyl)pyridine, a transformation that can be achieved via a Hunsdiecker-type reaction or other established methods.
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Aryl or heteroaryl boronic acid or ester
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
K₂CO₃ or Cs₂CO₃
-
Dioxane/water or Toluene/water solvent mixture
-
Standard workup and purification reagents
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
3.2.2. Decarboxylative Cross-Coupling
Recent advances in catalysis have enabled the direct use of carboxylic acids in cross-coupling reactions via a decarboxylation event. These methods are highly attractive as they avoid the pre-functionalization of the carboxylic acid. Photoredox catalysis, often in combination with nickel or copper catalysis, has proven effective for such transformations.[5][6][7]
Conceptual Protocol for Decarboxylative Arylation:
Troubleshooting and Optimization
Amide Coupling:
-
Low Yield: If the yield is low, consider increasing the amount of coupling reagent and base. Switching to a more potent coupling reagent like HATU or COMU may be beneficial. Ensure all reagents and solvents are strictly anhydrous.
-
Side Reactions: The formation of byproducts can sometimes be suppressed by lowering the reaction temperature or by the addition of HOBt or OxymaPure.
Suzuki-Miyaura Coupling:
-
Protodeboronation: The decomposition of the boronic acid before coupling can be a significant issue, especially with electron-rich or heteroaryl boronic acids. Using a milder base (e.g., K₃PO₄ instead of K₂CO₃), anhydrous solvents, or boronic esters (e.g., pinacol esters) can mitigate this problem.
-
Low Catalyst Activity: If the reaction is sluggish, screening different palladium catalysts and phosphine ligands is recommended. Pre-catalysts such as XPhos-Pd-G3 or SPhos-Pd-G2 often show high activity at lower temperatures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with applications in medicinal chemistry and materials science. Its unique electronic properties necessitate careful consideration of reaction conditions, particularly in amide bond formation and cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their research and development activities, paving the way for the discovery of novel compounds with enhanced properties.
References
- 1. 6-TRIFLUOROMETHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Role of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] When this powerful functional group is positioned on a pyridine-2-carboxylic acid framework, the resulting molecule, 6-(Trifluoromethyl)pyridine-2-carboxylic acid , becomes a highly valuable and versatile intermediate for the synthesis of novel pharmaceuticals.[4][5]
The pyridine core itself is a ubiquitous "privileged scaffold" in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions within protein active sites.[6][7] This guide serves as a detailed application and protocol resource for researchers, elucidating the strategic use of this compound in the synthesis of pharmaceutically active compounds. We will explore the causality behind its application in key reaction classes and provide robust, step-by-step protocols for its successful implementation in the laboratory.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃NO₂ | [8][9][10] |
| Molecular Weight | 191.11 g/mol | [8][10][11] |
| Appearance | White to off-white solid/powder | [8] |
| Melting Point | 154-158 °C | [8] |
| CAS Number | 131747-42-7 | [11] |
| Storage | Store at 2-8°C, sealed in a dry environment | [8][9] |
Safety & Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Standard laboratory precautions should be strictly followed: Use in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Core Application: Amide Bond Formation in Kinase Inhibitor Synthesis
One of the most powerful applications of this compound is in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. The pyridine-2-carboxamide moiety is a key structural motif in numerous inhibitors, where it can act as a crucial hydrogen bond donor/acceptor, while the 6-trifluoromethyl group anchors the ligand in a hydrophobic pocket of the enzyme's active site. A prime example is its role in the synthesis of precursors to potent Raf kinase inhibitors, which are vital in oncology.[12]
Causality of Experimental Design:
The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically unfavorable process that requires activation of the carboxyl group. The choice of coupling agent is critical and depends on the substrate's sensitivity and the desired reaction scale.
-
EDC/HOBt System: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with Hydroxybenzotriazole (HOBt) is a widely used, mild, and efficient method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, and readily reacts with the target amine.[13]
-
Acyl Chloride Method: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a more traditional and highly reactive approach. This is often suitable for less sensitive amines and is cost-effective for larger-scale synthesis. The resulting acyl chloride is highly electrophilic and reacts rapidly with the amine.
Protocol 1: EDC-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic aromatic amine (e.g., 4-Anisidine) as a representative example.
Materials:
-
This compound (1.0 eq)
-
Aromatic Amine (e.g., 4-Anisidine) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the aromatic amine (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add HOBt (1.2 eq) to the solution and stir until it dissolves. Add the base (TEA or DIPEA, 2.5 eq).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-6-(trifluoromethyl)pyridine-2-carboxamide.
Visualization: Amide Coupling Workflow
Caption: Workflow for EDC-mediated amide synthesis.
Alternative Application: Esterification for Prodrugs and Intermediates
The carboxylic acid moiety can also be readily converted into an ester. This transformation is crucial for several reasons:
-
Prodrug Strategy: Esterification can mask the polar carboxylic acid, improving the drug's oral bioavailability. The ester is later hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.
-
Intermediate Synthesis: The corresponding methyl or ethyl ester is often a more versatile intermediate for subsequent reactions, such as reductions or Grignard additions, where a free carboxylic acid would be incompatible.[14]
Protocol 2: Fischer Esterification to Methyl Ester
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Cool the suspension in an ice bath. Carefully and slowly add concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting methyl 6-(trifluoromethyl)pyridine-2-carboxylate is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
Visualization: Fischer Esterification Workflow
Caption: Workflow for Fischer esterification synthesis.
Summary of Synthetic Protocols
| Reaction | Key Reagents | Solvent | Temp. | Typical Time | Purpose |
| Amide Coupling | EDC·HCl, HOBt, Amine, Base | DCM / DMF | 0 °C to RT | 12-24 h | Synthesis of kinase inhibitors, bioactive amides |
| Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-8 h | Prodrug synthesis, preparation of intermediates |
Conclusion and Future Outlook
This compound is more than a simple building block; it is a strategic tool for imparting desirable pharmaceutical properties into drug candidates. Its utility in constructing core motifs for high-value targets like kinases underscores its importance in the drug discovery pipeline. The protocols detailed herein provide a reliable foundation for its application in both small-scale discovery and larger-scale synthetic campaigns. As the demand for metabolically robust and highly specific therapeutics continues to grow, the strategic deployment of fluorinated intermediates like this compound is expected to become even more prevalent in the synthesis of next-generation pharmaceuticals.[1][15]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. WO2006059103A2 - Pyridine based compounds useful as intermediates for pharmaceutical or agricultural end-products - Google Patents [patents.google.com]
- 5. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 10. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Amide Coupling with 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
Introduction: The Strategic Importance of Trifluoromethylpyridines in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is appended to a pyridine ring—a privileged heterocycle in medicinal chemistry—it gives rise to building blocks of exceptional value.
6-(Trifluoromethyl)pyridine-2-carboxylic acid is one such building block, serving as a critical precursor for a diverse array of bioactive compounds, from insecticides to pharmaceuticals.[1][3][4] The amide bond, arguably the most prevalent linkage in pharmaceuticals, is the most common connection forged from this carboxylic acid.[5][6][7] However, the direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[8] Consequently, robust and efficient coupling protocols that activate the carboxylic acid are essential.
This guide provides a detailed technical overview and field-tested protocols for the successful amide coupling of this compound. We will explore the mechanistic underpinnings of common coupling strategies and offer step-by-step procedures designed for reproducibility and high yield.
Pillar 1: The Mechanism of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved through the use of "coupling reagents" or "activators."[6] The process can be generalized into two key stages:
-
Activation: The coupling reagent reacts with the carboxylate oxygen of this compound to form a highly reactive intermediate. This intermediate is now highly electrophilic at the carbonyl carbon.
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the activated leaving group.
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen in the substrate can increase the acidity of the carboxylic acid proton, which can influence reaction kinetics and necessitate the careful selection of a non-nucleophilic base.
Caption: General Mechanism of Amide Coupling
Pillar 2: Selecting the Right Coupling Reagent
The success of an amide coupling reaction hinges on the choice of the coupling reagent. Below are two of the most reliable and widely used systems, each with distinct advantages.
A. Carbodiimide-Mediated Coupling: EDC with HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. While this intermediate can react directly with an amine, it is also prone to rearrangement and can lead to racemization in chiral substrates. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is standard practice. HOBt traps the O-acylisourea to form a more stable and highly reactive HOBt-ester, which minimizes side reactions and improves overall efficiency.[9] A significant practical advantage of EDC is that its urea byproduct is water-soluble, simplifying purification via aqueous workup.[10]
B. Uronium Salt-Mediated Coupling: HATU
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium/aminium-based coupling reagent renowned for its high efficiency and rapid reaction rates, even with sterically hindered or electronically deactivated substrates.[11] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The base first deprotonates the carboxylic acid. The resulting carboxylate then attacks HATU to form a highly reactive O-acyl-(tetramethyl)isouronium salt, which is rapidly converted to the OAt-active ester.[11][12] This active ester then readily reacts with the amine to form the desired amide.[13][14]
Pillar 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amine substrates.
Materials and Reagents:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
| Parameter | Recommended Value | Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | Limiting Reagent |
| Amine | 1.0 - 1.2 eq | Use slight excess for primary/secondary amines. |
| EDC·HCl | 1.2 eq | Ensures full activation of the acid. |
| HOBt | 1.2 eq | Suppresses side reactions and improves rate. |
| DIPEA | 2.5 - 3.0 eq | Neutralizes HCl from EDC and the acid itself. |
| Solvent | DCM or DMF | Use DMF if starting materials have poor solubility in DCM. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exotherm. |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the amine (1.1 eq).
-
Dissolution: Add anhydrous DCM (or DMF) to dissolve the solids (concentration typically 0.1-0.5 M).
-
Addition of HOBt: Add HOBt·H₂O (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or until completion as indicated by TLC/LC-MS analysis).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10][15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: High-Efficiency HATU Mediated Amide Coupling
This protocol is ideal for challenging couplings, including those with sterically hindered amines or for reactions where minimizing racemization is critical.
Materials and Reagents:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
| Parameter | Recommended Value | Notes |
| Stoichiometry | ||
| Carboxylic Acid | 1.0 eq | Limiting Reagent |
| Amine | 1.1 eq | |
| HATU | 1.1 eq | A slight excess ensures complete activation. |
| DIPEA | 2.5 - 3.0 eq | Essential for deprotonating the acid. |
| Solvent | DMF | HATU couplings are typically run in DMF. |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 1 - 4 hours | Generally much faster than EDC couplings. |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise. Stir the mixture for 5-10 minutes to allow for pre-activation (formation of the active ester).
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (3x) to remove the bulk of the DMF.[15]
-
Subsequently, wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography. The byproduct, tetramethylurea, is often partially removed during the aqueous workup but may require careful chromatography to fully separate from the desired product.
Caption: Experimental Workflow for Amide Coupling
Pillar 4: Troubleshooting and Key Considerations
-
Low or No Conversion: If the reaction stalls, especially with electron-deficient or sterically hindered amines, consider switching from the EDC/HOBt protocol to the more powerful HATU system.[5][16] Gentle heating (e.g., to 40-50 °C) can also drive sluggish reactions to completion, but should be used cautiously to avoid decomposition.
-
Byproduct Removal: While the EDC byproduct is water-soluble, the tetramethylurea from HATU can sometimes be difficult to separate from products of similar polarity. Thorough aqueous washes are critical. If it persists, optimizing the chromatography (e.g., using a different solvent system) is necessary.
-
Purification on Silica Gel: The basic pyridine nitrogen in the product can cause tailing on silica gel. If this is observed, adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can significantly improve peak shape and separation.
-
Moisture Sensitivity: Coupling reagents, especially uronium salts like HATU, are moisture-sensitive. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere for optimal results.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Catalytic Reactions
Introduction: The Strategic Advantage of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Modern Catalysis
This compound, also known as 6-(trifluoromethyl)picolinic acid, is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis, drug development, and materials science. Its unique electronic and structural features, arising from the synergistic combination of a pyridine ring, a carboxylic acid moiety, and a trifluoromethyl group, make it a valuable component in a variety of catalytic transformations.
The pyridine nitrogen and the carboxylic acid group can act as a bidentate chelating system, forming stable complexes with a range of transition metals. This chelation plays a crucial role in directing catalytic reactions to specific C-H bonds, enhancing the efficiency and selectivity of the transformation. The strongly electron-withdrawing trifluoromethyl group significantly modulates the electronic properties of the pyridine ring and any associated metal center, which can influence the reactivity and stability of catalytic intermediates. This often leads to improved reaction outcomes, including higher yields and selectivities, and can enable previously challenging transformations.
These attributes have led to the successful application of this compound and its derivatives as ligands or directing groups in a variety of metal-catalyzed reactions, most notably in palladium- and copper-catalyzed C-H functionalization and cross-coupling reactions. The ability to selectively forge new carbon-carbon and carbon-heteroatom bonds is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
This guide provides an in-depth exploration of the application of this compound in catalytic reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Key Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 154-158 °C | [2][3] |
| pKa | 3.21±0.10 (Predicted) | [3] |
| Solubility | Soluble in many organic solvents | General Knowledge |
| CAS Number | 131747-42-7 | [1] |
Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application in Palladium-Catalyzed C-H Arylation
The pyridine-2-carboxylic acid moiety is a well-established directing group for transition metal-catalyzed C-H functionalization reactions. The nitrogen atom of the pyridine ring and the oxygen of the carboxylic acid form a stable five-membered palladacycle intermediate, which positions the catalyst in close proximity to the C-H bond at the 3-position of the pyridine ring, facilitating its activation. The electron-withdrawing trifluoromethyl group at the 6-position can further enhance the acidity of the C-H bond, potentially leading to more efficient C-H activation.
Mechanistic Rationale
The generally accepted mechanism for palladium-catalyzed C-H arylation directed by a picolinic acid derivative involves several key steps. The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the directing group of the substrate. This is followed by a concerted metalation-deprotonation (CMD) step to form a cyclometalated palladium(II) intermediate. Subsequent oxidative addition of an aryl halide to the palladium center generates a Pd(IV) species. Finally, reductive elimination from the Pd(IV) complex furnishes the arylated product and regenerates the active Pd(II) catalyst.
Figure 1: A generalized catalytic cycle for palladium-catalyzed C-H arylation.
Detailed Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Pyridine Derivative
This protocol is a representative procedure adapted from established methods for palladium-catalyzed C-H functionalization using pyridine-based directing groups.
Materials:
-
Substrate: A pyridine derivative bearing the this compound directing group
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the pyridine substrate (0.5 mmol, 1.0 equiv.), 4-iodotoluene (0.6 mmol, 1.2 equiv.), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.), and pivalic acid (10.2 mg, 0.1 mmol, 20 mol%).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous N,N-dimethylacetamide (2.5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-diarylpyridine derivative.
Rationale for Experimental Choices:
-
Palladium(II) acetate: A common and effective palladium precursor for C-H activation catalysis.
-
Potassium carbonate: Acts as a base to facilitate the deprotonation step in the C-H activation process.
-
Pivalic acid: Often used as an additive in palladium-catalyzed C-H functionalization. It can act as a proton shuttle and assist in the concerted metalation-deprotonation step, thereby lowering the activation energy of the C-H cleavage.
-
N,N-dimethylacetamide (DMA): A high-boiling polar aprotic solvent suitable for high-temperature C-H activation reactions.
-
Inert atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.
Application in Copper-Catalyzed Trifluoromethylation Reactions
The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[4] Direct trifluoromethylation of C-H bonds is a highly desirable transformation. While this compound itself already contains a trifluoromethyl group, its derivatives can be valuable substrates for further functionalization. Moreover, the electronic properties imparted by the trifluoromethylpicolinate ligand can influence the outcome of copper-catalyzed reactions on other parts of a molecule.
Mechanistic Considerations
Copper-catalyzed trifluoromethylation reactions can proceed through various mechanisms, often involving radical intermediates. In a typical scenario, a copper(I) catalyst reacts with a trifluoromethyl source (e.g., Togni's reagent, CF₃SO₂Na) to generate a highly reactive trifluoromethyl radical (•CF₃). This radical can then add to an unsaturated system or participate in a C-H abstraction/functionalization sequence. The 6-(trifluoromethyl)picolinate moiety can influence the redox properties of the copper center and the stability of the intermediates in the catalytic cycle.
Figure 2: A plausible radical-mediated pathway for copper-catalyzed trifluoromethylation.
Detailed Experimental Protocol: Copper-Catalyzed Decarboxylative Trifluoromethylation
This protocol describes a hypothetical copper-catalyzed decarboxylative trifluoromethylation of an α,β-unsaturated carboxylic acid, where a 6-(trifluoromethyl)picolinate ligand could be employed to modulate the catalyst's activity. This procedure is based on established methods for similar transformations.[5]
Materials:
-
α,β-Unsaturated carboxylic acid (e.g., cinnamic acid)
-
Togni's reagent II (1-(Trifluoromethyl)-3H-2,1-benzoxathiole 1,1-dioxide)
-
Copper(I) iodide (CuI)
-
This compound
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
To a Schlenk tube or microwave vial, add the α,β-unsaturated carboxylic acid (0.5 mmol, 1.0 equiv.), Togni's reagent II (0.75 mmol, 1.5 equiv.), copper(I) iodide (9.5 mg, 0.05 mmol, 10 mol%), this compound (19.1 mg, 0.1 mmol, 20 mol%), 1,10-phenanthroline (18.0 mg, 0.1 mmol, 20 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add anhydrous dimethylformamide (2.5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alkene.
Rationale for Experimental Choices:
-
Copper(I) iodide: A common and inexpensive copper source for catalytic reactions.
-
Togni's reagent II: An electrophilic trifluoromethylating agent that can generate a trifluoromethyl radical upon interaction with a low-valent metal or under thermal/photochemical conditions.
-
This compound and 1,10-Phenanthroline: These act as ligands for the copper catalyst. The bidentate nature of these ligands can stabilize the copper center, prevent catalyst decomposition, and modulate its reactivity and selectivity. The electronic properties of the trifluoromethylpicolinate ligand can be particularly influential.
-
Potassium carbonate: Serves as a base to deprotonate the carboxylic acid, facilitating its participation in the catalytic cycle and subsequent decarboxylation.
-
Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for many copper-catalyzed reactions.
Conclusion and Future Outlook
This compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its unique combination of a chelating picolinic acid moiety and an electron-withdrawing trifluoromethyl group provides a platform for the development of highly efficient and selective catalytic transformations. The protocols detailed herein for palladium-catalyzed C-H arylation and copper-catalyzed trifluoromethylation serve as a starting point for researchers to explore the vast potential of this compound and its derivatives in catalysis.
Future research in this area will likely focus on the development of novel chiral ligands based on the 6-(trifluoromethyl)picolinic acid scaffold for asymmetric catalysis, the application of this ligand in other transition-metal-catalyzed reactions (e.g., with iron, nickel, or rhodium), and its use in the synthesis of complex, biologically active molecules. The continued exploration of the catalytic applications of this compound is poised to deliver innovative solutions to long-standing challenges in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 3. Copper-Catalyzed Trifluoromethylalkynylation via Radical-Mediated Multicomponent Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 5. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
6-(Trifluoromethyl)pyridine-2-carboxylic acid for the development of agrochemicals
An Application Guide for the Utilization of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid in Modern Agrochemical Development
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that enhance efficacy, stability, and bioavailability.[1] The trifluoromethylpyridine (TFMP) moiety, in particular, is a privileged structural motif found in a multitude of high-performing herbicides, insecticides, and fungicides.[2][3] This document serves as a detailed application guide for researchers and development professionals on the use of this compound, a key building block for accessing a new generation of crop protection agents. We will explore its fundamental properties, delve into its role in the synthesis of diverse agrochemicals, and provide detailed, field-tested protocols for its chemical modification. The causality behind experimental choices is explained, and all methodologies are presented to be self-validating through integrated characterization steps.
Introduction: The Strategic Importance of the TFMP Moiety
The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence a molecule's metabolic stability, binding affinity to target enzymes, and translocation within the plant or insect.[1][2] When combined with a pyridine ring, a pharmacophore common in bioactive compounds, the resulting TFMP scaffold offers a versatile platform for agrochemical discovery.[2][4]
This compound (also known as 6-(trifluoromethyl)picolinic acid) is an especially valuable synthon. The carboxylic acid at the 2-position provides a reactive handle for a wide array of chemical transformations, most notably the formation of esters and amides, which are prevalent linkages in commercial pesticides. Its strategic use has led to the development of compounds across all major agrochemical classes.[1][5]
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for safe handling and successful experimentation. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₃NO₂ | [6][7] |
| Molecular Weight | 191.11 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Melting Point | 154-158 °C | [6][8] |
| CAS Number | 131747-42-7 | [7] |
| Storage Temperature | 2-8°C | [6][9] |
| SMILES String | OC(=O)c1cccc(n1)C(F)(F)F | [6] |
Safety Profile: This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified with the following hazards:
-
H302: Harmful if swallowed.[7]
Always consult the full Safety Data Sheet (SDS) from the supplier before use.[9][10]
Core Applications & Mechanistic Insights
The versatility of the this compound scaffold allows it to serve as a foundational element in various classes of agrochemicals.
Herbicides
The pyridine carboxylate chemical family includes potent herbicides.[11] Derivatives of this compound are key components of modern herbicides that often target essential plant enzymes. A prominent example is the development of acetolactate synthase (ALS) inhibitors. ALS is a critical enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.[1] The herbicide Flupyrsulfuron-methyl, for instance, incorporates a related 6-(trifluoromethyl)-3-pyridinecarboxylic acid structure, demonstrating the utility of this core in targeting the ALS enzyme.[12]
Fungicides
In the realm of fungicides, this scaffold is instrumental in creating Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal mitochondrial respiratory chain at Complex II, blocking cellular energy production and leading to fungal cell death.[13] The fungicide Fluopyram, a pyridylethyl benzamide, degrades in plants to metabolites including 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, highlighting the biological relevance and stability of this picolinic acid core in fungicidal contexts.[14][15]
Insecticides
The TFMP moiety is a well-established feature in advanced insecticides.[16] Carboxamide derivatives of the title compound can be designed to target the nervous systems of insects. For example, Flonicamid is a pyridinecarboxamide insecticide that acts as a chordotonal organ modulator, disrupting the feeding behavior of sucking insects like aphids.[4][17] Another powerful insecticide, Sulfoxaflor, is built upon a 6-(trifluoromethyl)pyridine core and is highly effective against sap-feeding pests.[16]
Synthetic Workflows & Experimental Protocols
The true utility of this compound is realized in its chemical derivatization. Below are detailed protocols for two fundamental transformations: conversion to an acyl chloride for high-reactivity coupling and direct amide bond formation using peptide coupling agents.
Caption: General synthetic workflows for derivatizing the title compound.
Protocol 1: Synthesis of 6-(Trifluoromethyl)pyridine-2-carbonyl chloride
Rationale: The conversion of a carboxylic acid to an acyl chloride is a classic method to activate the carbonyl group for nucleophilic attack. Acyl chlorides are highly reactive and readily couple with a wide range of nucleophiles, such as amines and alcohols, often without the need for a catalyst. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with reflux condenser and gas bubbler
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture. The top of the condenser should be fitted with a gas outlet connected to a bubbler containing mineral oil or an acid gas trap.
-
Reagents: To the flask, add this compound (e.g., 1.91 g, 10 mmol).
-
Solvent: Add anhydrous dichloromethane (40 mL) to the flask. Stir the suspension.
-
Activation: Carefully add thionyl chloride (1.46 mL, 20 mmol, 2.0 eq) to the suspension via syringe. Then, add one drop of DMF as a catalyst.
-
Causality Note: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion to the acyl chloride.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear solution as the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Safety Note: The vapor should be passed through a base trap (e.g., NaOH solution) to neutralize acidic gases.
-
-
Product: The resulting residue is the crude 6-(Trifluoromethyl)pyridine-2-carbonyl chloride. It is a moisture-sensitive compound and is typically used immediately in the next step without further purification.
Protocol 2: Direct Amide Coupling using EDC/HOBt
Rationale: For sensitive substrates where the formation of a harsh acyl chloride is not desirable, direct amide coupling using carbodiimide reagents is the preferred method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization (if chiral amines are used). This method proceeds under mild conditions and generates a water-soluble urea byproduct that is easily removed during work-up.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard glassware for reactions and liquid-liquid extraction
Procedure:
-
Reagents: In a round-bottom flask, dissolve this compound (1.91 g, 10 mmol) and HOBt (1.53 g, 11 mmol, 1.1 eq) in 50 mL of anhydrous DCM.
-
Activation: Add EDC hydrochloride (2.11 g, 11 mmol, 1.1 eq) to the solution and stir at room temperature for 20 minutes. This pre-activation step forms the HOBt active ester.
-
Amine Addition: In a separate flask, dissolve the desired amine (10 mmol, 1.0 eq) and a non-nucleophilic base such as triethylamine (2.1 mL, 15 mmol, 1.5 eq) in 10 mL of DCM.
-
Causality Note: The base is required to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the free amine is available for reaction.
-
-
Coupling Reaction: Add the amine solution dropwise to the activated acid mixture. Stir the reaction at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Causality Note: The acid wash removes excess base and unreacted EDC. The base wash removes unreacted HOBt and starting carboxylic acid. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: The resulting crude amide product should be purified by column chromatography on silica gel or by recrystallization. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
This compound is a high-value, versatile building block for the synthesis of modern agrochemicals. Its utility is rooted in the beneficial properties imparted by the trifluoromethylpyridine core. The protocols detailed herein provide a robust framework for researchers to access a wide variety of ester and amide derivatives, which are pivotal structures in the discovery of new herbicides, fungicides, and insecticides. As the demand for more selective, potent, and environmentally benign crop protection solutions grows, the intelligent application of synthons like this compound will continue to be a critical driver of innovation in the agrochemical industry.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. researchgate.net [researchgate.net]
- 12. EP2180790B1 - Synergistic herbicidal composition containing certain pyridine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 13. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 17. AU2011218108B2 - Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
Abstract and Introduction
6-(Trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the pyridine ring, make it a valuable synthon for creating complex molecular architectures. Accurate and precise quantification of this compound is critical for various stages of drug development, including synthesis reaction monitoring, purity assessment of active pharmaceutical ingredients (APIs), and quality control.
This application note provides comprehensive, validated protocols for the quantitative analysis of this compound using modern analytical techniques. We present a primary method based on High-Performance Liquid Chromatography with UV detection (HPLC-UV), which is broadly applicable for routine analysis. Additionally, we detail an advanced Liquid Chromatography-Mass Spectrometry (LC-MS) method for high-sensitivity applications and an alternative Gas Chromatography (GC) method requiring derivatization for specialized workflows. The causality behind methodological choices is explained to empower researchers to adapt these protocols to their specific needs.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. This compound is a solid at room temperature with moderate polarity. The presence of both a carboxylic acid group (pKa ~2-4) and a pyridine nitrogen (pKa ~5) means its ionization state is highly dependent on pH, a critical consideration for chromatographic separation.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 131747-42-7 | [1] |
| Molecular Formula | C₇H₄F₃NO₂ | [1] |
| Molecular Weight | 191.11 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 154-158 °C | |
| Storage Temperature | 2-8°C |
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
3.1 Principle and Rationale
Reverse-phase HPLC is the gold standard for the analysis of moderately polar, non-volatile organic compounds. This technique is ideally suited for this compound. A C18 stationary phase provides a nonpolar medium that retains the analyte based on hydrophobic interactions with its pyridine ring and trifluoromethyl group. The mobile phase, a mixture of an organic solvent and an acidified aqueous buffer, controls the elution. The inclusion of an acid (e.g., formic or phosphoric acid) serves a crucial purpose: it suppresses the ionization of the carboxylic acid moiety, ensuring the analyte is in a single, neutral form.[2][3] This results in improved retention, enhanced peak symmetry, and highly reproducible results. Detection is achieved via UV absorbance, as the pyridine ring is a strong chromophore.
3.2 Experimental Workflow
The overall workflow for the HPLC-UV analysis is a streamlined, multi-step process designed for accuracy and efficiency.
Caption: General workflow for HPLC-UV quantification.
3.3 Detailed Protocol
3.3.1 Instrumentation and Reagents
-
System: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Standard: this compound (≥97% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm).
-
Additive: Formic Acid (LC-MS Grade, ~99%).
3.3.2 Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm | Industry standard for robust separation of moderately polar compounds.[2] |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (35:65 v/v) | Isocratic elution is simple and robust. Formic acid ensures sharp peak shape.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.[2] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with potential for peak overload. |
| Column Temp. | 30 °C | A controlled temperature ensures stable retention times. |
| Detection | UV at 254 nm | The pyridine ring provides strong absorbance at this wavelength.[2] A PDA detector can be used to confirm peak purity. |
| Run Time | ~10 minutes | Adjust as needed to ensure complete elution of the analyte peak. |
3.3.3 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This stock is stable for several weeks when stored at 2-8°C.
-
Calibration Standards (5–150 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution using the mobile phase as the diluent. This practice minimizes solvent mismatch effects upon injection.
-
Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in the diluent (50:50 ACN:H₂O) and dilute as necessary to bring the final concentration into the linear range of the calibration curve. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove particulates and protect the column.[2]
3.3.4 System Validation and Data Analysis
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999 for the method to be considered linear and accurate.
-
System Suitability: Before running samples, perform at least five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) for retention time should be < 1% and for peak area should be < 2%. The USP tailing factor for the analyte peak should be between 0.8 and 1.5.
-
Quantification: Calculate the concentration of this compound in the prepared samples by interpolating their peak areas from the linear regression equation of the calibration curve.
Advanced Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
4.1 Principle and Rationale
For applications requiring higher sensitivity (e.g., trace impurity analysis) or enhanced specificity in complex matrices (e.g., biological fluids), LC-MS is the preferred method. The technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray Ionization (ESI) is the ideal interface, as it gently ionizes the analyte in the liquid phase. Given the presence of the basic pyridine nitrogen, ESI in positive ion mode is highly effective, readily forming the protonated molecule [M+H]⁺.[4] Using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode provides unparalleled selectivity and sub-nanogram detection limits.
4.2 Detailed Protocol
4.2.1 Instrumentation and Reagents
-
System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reagents: Use LC-MS grade solvents (Acetonitrile, Water, Formic Acid) to minimize background noise.
4.2.2 LC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC Conditions | Similar to HPLC-UV, but may use a shorter column (e.g., 100 mm) and faster gradient for higher throughput. | Mobile phase must be volatile; formic acid is an excellent choice.[2] |
| Ionization Mode | ESI, Positive | The pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.[4] |
| Parent Ion (Q1) | m/z 192.0 | Corresponds to the [M+H]⁺ of the analyte (MW 191.11). |
| Product Ion (Q3) | m/z 148.0 (tentative) | This transition corresponds to the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group, a common fragmentation pathway. |
| MS Parameters | Capillary Voltage: ~3.5 kV; Source Temp: ~150°C; Desolvation Temp: ~400°C | Optimize these parameters by infusing a standard solution to maximize signal intensity. |
4.3 Advantages and Considerations LC-MS offers superior sensitivity and the ability to confirm both the retention time and mass-to-charge ratio of the analyte, providing a higher degree of confidence in the results. However, it requires more specialized equipment and expertise. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, must be evaluated and mitigated, often by using an internal standard.
Alternative Method: Gas Chromatography (GC) with Derivatization
5.1 Principle and Rationale
Direct analysis of carboxylic acids by GC is generally unsuccessful due to their high polarity and low volatility, which leads to poor peak shape and thermal degradation in the hot injector. To make this compound amenable to GC, its polar carboxylic acid group must be converted into a less polar, more volatile functional group via derivatization.[5] Amidation is a robust strategy for fluorinated carboxylic acids.[5] This multi-step process is more labor-intensive than HPLC but can be valuable if a GC system is the only available instrument or for multi-analyte methods including volatile compounds.
5.2 Experimental Workflow
Caption: Workflow for GC analysis requiring derivatization.
5.3 Derivatization and GC Protocol
-
Derivatization Reaction: In a sealed vial, dissolve the dried sample residue in 200 µL of anhydrous acetonitrile. Add a derivatizing agent such as 2,4-difluoroaniline and a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC).[5] Heat the reaction at 60°C for 1 hour.
-
Extraction: After cooling, quench the reaction and extract the resulting amide derivative into a water-immiscible solvent like ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector Temp: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Detector: FID at 300°C or MS (scan mode for identification, SIM mode for quantification).
-
Method Comparison Summary
| Feature | HPLC-UV | LC-MS | GC-MS (with Derivatization) |
| Specificity | Good | Excellent | Very Good |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) | Good (ng/mL) |
| Sample Prep | Simple (Dilute & Filter) | Simple (Dilute & Filter) | Complex (Multi-step) |
| Throughput | High | High | Low |
| Expertise | Routine | Advanced | Intermediate |
| Best For | QC, purity assessment, routine assays | Trace analysis, complex matrices, confirmation | Labs without HPLC, specialized methods |
References
- 1. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-(Trifluoromethyl)pyridine-2-carboxylic acid
This compound is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. The incorporation of a trifluoromethyl group (-CF3) onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. The strong electron-withdrawing nature of the -CF3 group can significantly alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing binding interactions with biological targets. Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability and metabolic stability, crucial parameters in drug development.[1][2] This document provides a comprehensive guide to the safe handling, storage, and application of this versatile reagent, including a detailed protocol for a common synthetic transformation.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₂ | [3][4][5][6][7] |
| Molecular Weight | 191.11 g/mol | [3][4][5][6][7] |
| Appearance | White to off-white solid/crystal/powder | [8] |
| Melting Point | 154-158 °C | [3][6] |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, and ethyl acetate. | [8] |
| pKa | Weakly acidic | [8] |
| Storage Temperature | 2-8°C | [3][6] |
Safety and Handling: A Risk-Based Approach
This compound is a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety. The following procedures are based on established safety data and best practices.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5][9]
GHS Pictogram:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through all potential routes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before and during use.
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Storage and Disposal
Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] The recommended storage temperature is between 2-8°C.[3][6] Keep away from strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[9]
Application Protocol: Amide Bond Formation
The carboxylic acid moiety of this compound is a versatile functional group for synthetic transformations, most notably the formation of amides. Amide bonds are fundamental in a vast array of pharmaceuticals and agrochemicals. The following protocol details a general and robust method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Causality Behind the Protocol
Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt. To overcome this, a coupling reagent is used to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. In this protocol, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, N-hydroxybenzotriazole (HOBt), a common and effective combination for amide bond formation.
Experimental Workflow Diagram
Caption: Workflow for the EDC/HOBt mediated amide coupling.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.
-
Amine Addition: To the pre-activated mixture, add the desired amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Logical Relationships in Safety and Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound, from hazard identification to emergency response.
Caption: Hierarchy of controls for safe handling.
References
- 1. The esterification of carboxylic acids using a boron trifluoride-etherate-alcohol reagent | Semantic Scholar [semanticscholar.org]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. This compound, also known as 6-(trifluoromethyl)picolinic acid, is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] Its successful and high-yield synthesis is therefore of significant importance.
This document will explore common synthetic challenges and provide scientifically grounded solutions to enhance the efficiency and reproducibility of your experiments.
Common Synthetic Routes and Key Challenges
Several synthetic pathways to this compound have been reported, each with its own set of advantages and potential difficulties. The most prevalent methods include:
-
Grignard Reaction/Organolithium Carboxylation: This involves the formation of a Grignard or organolithium reagent from a 2-halo-6-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide.[3][4][5][6]
-
Oxidation of 2-methyl-6-(trifluoromethyl)pyridine: The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents.[7][8]
-
Hydrolysis of 2-cyano-6-(trifluoromethyl)pyridine: The cyano group can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[9][10][11]
The primary challenges researchers face during these syntheses often revolve around achieving high yields, minimizing side-product formation, and simplifying the purification process. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the pyridine ring, leading to unexpected outcomes.[1]
Visualizing the Synthetic Workflow
To better understand the key decision points and potential failure modes in a common synthetic route, the following workflow diagram illustrates the Grignard/Organolithium Carboxylation pathway.
Caption: Key steps and potential failure points in the Grignard/Organolithium carboxylation synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The following table provides potential causes and actionable solutions to improve your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard/Organolithium Reagent | 1. Moisture in reagents or glassware: Grignard and organolithium reagents are extremely sensitive to moisture and will be quenched by protic sources.[6] 2. Inactive magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing reaction. 3. Impurities in the starting halide: Certain impurities can inhibit the formation of the organometallic reagent. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Activate the magnesium prior to use. Common methods include stirring with a crystal of iodine, 1,2-dibromoethane, or sonication. 3. Purify the starting 2-halo-6-(trifluoromethyl)pyridine by distillation or chromatography. |
| Low Yield of Carboxylic Acid After CO2 Quench | 1. Inefficient carboxylation: Poor delivery or insufficient CO2 can lead to incomplete reaction. 2. Side reactions of the organometallic reagent: Wurtz-type coupling or reaction with the starting halide can consume the reagent. 3. Formation of ketones or tertiary alcohols: If the carboxylate intermediate is reactive, it can be attacked by another equivalent of the organometallic reagent.[4] | 1. Use dry, gaseous CO2 and bubble it through the reaction mixture at a low temperature (e.g., -78 °C). Alternatively, pour the organometallic solution onto freshly crushed dry ice. [12] 2. Maintain a low reaction temperature during the formation and quenching of the organometallic reagent. Add the halide slowly to the magnesium to minimize its concentration. 3. This is less common with CO2 but can occur. Ensure a rapid quench with an excess of CO2 to favor carboxylation. |
| Incomplete Hydrolysis of the Nitrile | 1. Harsh reaction conditions leading to degradation: The pyridine ring can be sensitive to very strong acids or bases at high temperatures. 2. Insufficient reaction time or temperature. 3. Poor solubility of the nitrile in the reaction medium. | 1. Use milder hydrolysis conditions. For example, a two-step enzymatic hydrolysis using a nitrile hydratase followed by an amidase can be highly selective and efficient. [13] 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. 3. Consider using a co-solvent to improve solubility. For acid hydrolysis, the addition of an organic-soluble strong acid like a sulfonic acid can act as a phase-transfer catalyst. [10] |
| Difficult Purification of the Final Product | 1. Presence of unreacted starting material. 2. Formation of closely related side products. 3. The product is an amorphous solid or oil. | 1. Optimize the reaction to drive it to completion. Unreacted halide can sometimes be removed by a basic wash during work-up. 2. Careful analysis of side products by LC-MS or NMR can help identify their origin and adjust reaction conditions to minimize their formation. 3. Attempt to induce crystallization by using different solvent systems or by seeding with a small crystal of the pure product. If crystallization fails, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the Grignard/Organolithium route: 2-bromo-, 2-chloro-, or 2-iodo-6-(trifluoromethyl)pyridine?
A: Generally, 2-bromo- and 2-iodo-6-(trifluoromethyl)pyridine are preferred for the formation of organometallic reagents. The C-I and C-Br bonds are weaker and more reactive towards magnesium or lithium than the C-Cl bond. 2-Bromo-6-(trifluoromethyl)pyridine often provides a good balance of reactivity and stability.[14]
Q2: Can I use a different carboxylating agent instead of CO2?
A: While CO2 is the most common and direct C1 source for this transformation, other reagents can be used, though they may involve more complex reaction pathways. For instance, palladium-catalyzed carboxylation reactions using CO gas or other CO sources are an alternative, but these often require specialized ligands and conditions.[15][16][17]
Q3: My oxidation of 2-methyl-6-(trifluoromethyl)pyridine is giving low yields. What can I do?
A: The oxidation of the methyl group can be challenging. Ensure you are using a sufficiently strong oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid under forcing conditions. The reaction progress should be carefully monitored, as over-oxidation or ring degradation can occur. The use of molecular halogen in the presence of actinic radiation has also been reported for similar oxidations.[8]
Q4: During the hydrolysis of 2-cyano-6-(trifluoromethyl)pyridine, I am isolating the amide intermediate. How can I drive the reaction to the carboxylic acid?
A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[9] If you are isolating the amide, it indicates that the second hydrolysis step is slow. To promote the full hydrolysis, you can increase the reaction time, temperature, or the concentration of the acid or base. However, be mindful of potential degradation of the product under harsh conditions.
Q5: What are the typical physical properties of this compound?
A: It is typically a white to off-white solid.[14] The melting point is reported to be in the range of 154-158 °C.[18][19]
Detailed Experimental Protocol: Carboxylation of 2-Bromo-6-(trifluoromethyl)pyridine via Organolithium Reagent
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Reaction Setup: Dissolve 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous diethyl ether or THF and add it to the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The solution may change color, indicating the formation of the organolithium reagent.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Carboxylation: In a separate beaker, crush an excess of dry ice. Rapidly and carefully pour the cold organolithium solution onto the crushed dry ice with vigorous stirring. A slurry will form.
-
Warming and Quenching: Allow the mixture to warm to room temperature. The excess CO2 will sublime. Once at room temperature, quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.
Safety Note: Organolithium reagents are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 3. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Trifluoromethyl-6-pyridinecarboxylic acid CAS#: 131747-42-7 [m.chemicalbook.com]
- 15. Advances in Palladium-Catalyzed Carboxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 6-(trifluoromethyl)pyridine-2-carboxylic acid. This molecule is a critical building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic properties imparted by its trifluoromethyl group. However, these same properties introduce distinct challenges in its purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common issues encountered in the lab. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific context.
Section 1: Understanding the Challenge: Key Physicochemical Properties
The purification strategy for any compound is dictated by its physical and chemical properties. For this compound, the interplay between the acidic carboxylic acid, the basic pyridine nitrogen, and the strongly electron-withdrawing trifluoromethyl group is key.
| Property | Value / Observation | Impact on Purification |
| Molecular Weight | 191.11 g/mol [1] | Standard molecular weight, suitable for common purification techniques. |
| Physical Form | Solid | Amenable to recrystallization. |
| Melting Point | 154-158 °C[2] | A relatively sharp melting point indicates good crystalline nature. A broad or low range suggests impurities. |
| pKa (Predicted) | ~3.21[3] | The CF₃ group makes the carboxylic acid more acidic than typical pyridine carboxylic acids. This acidity can cause streaking on silica gel chromatography. |
| Solubility | Slightly soluble in water[4]; Soluble in hot polar protic solvents like ethanol.[5] | Solubility differences between hot and cold solvents are key for recrystallization. Low water solubility can be exploited for aqueous workups. |
| Chelation Potential | The 2-carboxylic acid and pyridine nitrogen form a strong bidentate ligand. | This structure can chelate strongly to residual metal catalysts (e.g., Palladium), making them difficult to remove by simple filtration.[6] It can also interact strongly with acidic silanol groups on silica gel. |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common purification challenges in a practical Q&A format.
Q1: My crude product is a dark, oily residue. How can I effectively crystallize it?
Underlying Cause: The presence of colored, polar impurities or residual solvent is preventing the compound from forming a stable crystal lattice. The goal is to find a solvent system where the desired compound has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.
Troubleshooting Steps:
-
Initial Cleanup: If the material is very crude, first attempt a simple workup. Dissolve the oil in a suitable organic solvent like ethyl acetate and wash with a brine solution to remove highly polar, water-soluble impurities. Dry the organic layer and concentrate it again.
-
Solvent Screening: Picolinic acids are often soluble in polar protic solvents.[5] Start with a mixed solvent system. Ethanol/water is a good starting point.
-
Recrystallization Protocol: See SOP 1 for a detailed, step-by-step procedure for recrystallization from an ethanol/water system. The key is to use a minimal amount of hot solvent to fully dissolve the compound and then allow for slow cooling to promote the formation of pure crystals.
Q2: Column chromatography is giving me severe peak tailing and poor separation. What's wrong?
Underlying Cause: The acidic nature of your compound (pKa ~3.21) and the basic pyridine nitrogen are interacting strongly with the acidic silanol groups on the surface of the silica gel.[7] This leads to a non-ideal adsorption/desorption process, causing the compound to "streak" down the column.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting poor chromatographic separation.
Solution:
-
Modify the Mobile Phase: Add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to your eluent (e.g., Hexanes/Ethyl Acetate).[8][9] The added acid protonates the silanol groups on the silica surface, minimizing their interaction with your compound and leading to sharper peaks.
-
Protocol: For a detailed guide, refer to SOP 2: Flash Chromatography with an Acidic Modifier .
Q3: My NMR analysis shows the product is pure, but I have a high content of residual palladium from a cross-coupling reaction. How do I remove it?
Underlying Cause: The bidentate nature of the pyridine nitrogen and the 2-carboxylate group acts as a strong chelating agent for palladium.[6] This palladium-product complex can be soluble and may co-elute with your product during chromatography, making simple filtration or extraction ineffective.
Solution:
-
Metal Scavengers: The most effective method is to use a solid-supported metal scavenger. These are functionalized silica or polymer beads that have a very high affinity for palladium. Thiol-based scavengers are particularly effective.[6]
-
Activated Carbon: Treatment with activated carbon can also be a cost-effective method for adsorbing residual palladium.[6][10] However, be aware that this can sometimes lead to loss of the desired product through non-specific adsorption.[6]
-
Protocol: Refer to SOP 3: Palladium Removal Using a Metal Scavenger for a detailed procedure.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Optimized Recrystallization Protocol
This protocol is designed for purifying crude this compound that is mostly solid but contains colored impurities.
-
Preparation: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal amount of ethanol (e.g., 3-5 mL) and heat the mixture gently (to ~60-70°C) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.
SOP 2: Flash Chromatography with an Acidic Modifier
This procedure is for separating the target compound from less polar or closely-eluting neutral impurities.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.3.[9]
-
Eluent Preparation: Prepare the bulk mobile phase identified in step 1, but add 0.5% to 1% (v/v) of glacial acetic acid. For example, for 1 L of 7:3 Hexanes:EtOAc, add 5-10 mL of acetic acid.
-
Column Packing: Pack a silica gel column using the prepared acidic eluent. Ensure the column is packed uniformly without any cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Run the column as usual, collecting fractions and monitoring the elution by TLC.
-
Workup: Combine the pure fractions. Be aware that they contain acetic acid. Remove the solvent on a rotary evaporator. To remove residual acetic acid, co-evaporate the residue with a non-polar solvent like toluene several times.[8]
SOP 3: Palladium Removal Using a Metal Scavenger
This protocol is for post-chromatography cleanup when residual metal is the primary impurity.
-
Dissolution: Dissolve the palladium-contaminated product in a suitable solvent (e.g., THF, Toluene, or Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent) to the solution. A typical loading is 5-10 equivalents by weight relative to the estimated amount of residual palladium.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-12 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter (PTFE, 0.45 µm) to remove the solid scavenger.
-
Rinsing: Wash the filter pad thoroughly with the same solvent used in step 1 to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product with significantly reduced palladium content.
Section 4: Purity Assessment
After purification, it is crucial to confirm the purity and identity of the final product.
-
¹H and ¹⁹F NMR: Provides structural confirmation and detects proton- or fluorine-containing impurities.
-
LC-MS: Confirms the molecular weight and provides a highly sensitive measure of purity.
-
Elemental Analysis (ICP-MS): The gold standard for quantifying residual metal content, especially for materials intended for pharmaceutical use.
References
- 1. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 131747-42-7 CAS MSDS (2-Trifluoromethyl-6-pyridinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
troubleshooting failed reactions involving 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Prepared by the Applications Science Division
Welcome to the technical support center for 6-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this valuable synthetic building block. Its distinct electronic properties, while useful, often necessitate specific experimental considerations. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Understanding the Molecule: The Root of Most Challenges
The reactivity of this compound is dominated by two key features:
-
The Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group, it significantly lowers the electron density of the pyridine ring and the carboxyl group.[1][2] This has a profound impact on nucleophilicity and acidity.
-
The Pyridine Nitrogen: The nitrogen atom in the ring is a Lewis base and can be protonated or coordinate to metals, influencing the molecule's solubility and reactivity. Its position adjacent to the carboxylic acid is critical, predisposing the molecule to certain side reactions like decarboxylation.[3][4]
These electronic effects are the primary reason for many of the common issues encountered in the lab, such as low reactivity in coupling reactions and a propensity for unexpected side products.
Physicochemical Properties and Handling
A firm grasp of the fundamental properties of your starting material is the first step in successful troubleshooting.
| Property | Value | Significance & Handling Advice | Source(s) |
| Molecular Weight | 191.11 g/mol | Standard for stoichiometric calculations. | [5][6] |
| Appearance | Off-white to white solid/powder | Visual confirmation of material quality. | [7][8] |
| Melting Point | 154-158 °C | A sharp melting point indicates high purity. Broadening may suggest impurities. Stability at high temperatures should be considered. | [6][7][8] |
| pKa | ~3.21 (Predicted) | This is a relatively strong acid for a carboxylic acid, a direct result of the electron-withdrawing -CF₃ group. This affects base selection and extraction pH. | [7][8] |
| Solubility | Soluble in many organic solvents (e.g., methanol, ethyl acetate). | While generally soluble, solubility can be an issue in non-polar solvents. Always confirm solubility in your chosen reaction solvent. | [9] |
| Storage | 2-8°C, sealed | Store in a cool, dry place to prevent degradation. | [6][8] |
Frequently Asked Questions & Troubleshooting Guides
Category 1: Failed Amide Coupling Reactions
This is the most common application and the most frequent source of issues. The strong deactivating effect of the -CF₃ group makes the carboxylate a poor nucleophile and the carbonyl carbon less electrophilic.
Question 1: My standard amide coupling reaction (e.g., EDC/HOBt) is giving low to no yield. What's wrong?
Answer: This is a classic case of insufficient carboxylic acid activation. The electron-deficient nature of this compound means that standard carbodiimide reagents like EDC, even with additives like HOBt, are often too weak to form the active ester efficiently.
Core Problem: The carboxyl group is electronically "deactivated" by the potent electron-withdrawing -CF₃ group.[1][2]
Solution Workflow:
-
Switch to a Stronger Coupling Reagent: Uronium/aminium or phosphonium-based reagents are required for such deactivated systems. They react much faster to form a highly reactive acyl-intermediate.
-
Optimize the Base: A non-nucleophilic hindered base is crucial.
-
Recommendation: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. They are strong enough to deprotonate the carboxylic acid and any amine salt, but will not compete as nucleophiles.
-
Stoichiometry: Use at least 2.5-3.0 equivalents of the base, especially if your amine is a hydrochloride or TFA salt.
-
-
Order of Addition is Critical: To prevent side reactions, pre-activation of the carboxylic acid is highly recommended.
-
Protocol: Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous aprotic solvent (like DMF or DCM). Stir for 15-30 minutes at room temperature before adding the amine. This allows the highly reactive active ester to form before the amine is introduced.
-
Question 2: I'm seeing a significant amount of a byproduct that looks like my amine coupled with trifluoroacetic acid (TFA). Why?
Answer: This issue arises when your amine starting material is a TFA salt (common after HPLC purification or deprotection of a Boc group) and you are using a carbodiimide-based coupling agent like EDC.
Mechanistic Insight: The trifluoroacetate counter-ion can compete with your desired carboxylic acid for reaction with the EDC, forming a trifluoroacetic anhydride intermediate. This highly reactive species can then acylate your amine, leading to the unwanted TFA-amide byproduct.[12]
Solutions:
-
Salt Exchange: Before the coupling reaction, perform a salt exchange. Dissolve your amine-TFA salt in a suitable solvent, add excess aqueous HCl (e.g., 1M solution), and then remove the solvent and water under reduced pressure. Repeating this process 2-3 times will replace the TFA salt with the less reactive HCl salt.
-
Use a Stronger, Pre-activated System: Switching to a HATU/DIPEA system (as described in Q1) largely mitigates this problem. HATU reacts much more selectively and rapidly with the intended carboxylic acid, outcompeting the trifluoroacetate.
Category 2: Stability and Side Reactions
Question 3: My reaction is clean at room temperature, but upon heating, I see decomposition and gas evolution. What is happening?
Answer: You are likely observing thermal decarboxylation. Pyridine-2-carboxylic acids are known to be susceptible to losing CO₂ upon heating, a reaction facilitated by the adjacent ring nitrogen which can stabilize the resulting intermediate.[3][4][13] The presence of a strong electron-withdrawing group like -CF₃ can further influence the stability of the ring and the C-C bond to the carboxyl group.
reagent [label=<
];
product [label=<
CO₂
];
intermediate [label=<
];
reagent -> product [label="Δ (Heat)"]; reagent -> intermediate [label=" "]; } dot*** Caption: Potential thermal decarboxylation side reaction.
Preventative Measures:
-
Avoid High Temperatures: If possible, design your reaction sequence to run at or below room temperature. For amide couplings, the use of powerful activating agents like HATU should make heating unnecessary.
-
Mind Your pH: Decarboxylation rates of pyridine carboxylic acids are highly pH-dependent.[3][13] Strongly acidic or basic conditions, especially when combined with heat, should be avoided.
-
Derivative Strategy: If a subsequent reaction requires heat (e.g., a Suzuki coupling), it is best to first convert the carboxylic acid to a more stable derivative, such as an amide or ester, before proceeding.
Category 3: Palladium-Catalyzed Cross-Coupling
While the carboxylic acid itself is not typically used in cross-coupling, its derivatives (e.g., converting the acid to a halide or triflate) are. Problems can still arise due to the molecule's electronic nature.
Question 4: I converted the carboxylic acid to a 2-bromo-6-(trifluoromethyl)pyridine and my Suzuki coupling is sluggish. Why?
Answer: The pyridine ring is highly electron-deficient due to the -CF₃ group. This makes the oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the Carbon-Halogen bond, more difficult.
Troubleshooting Strategy:
-
Increase Catalyst Electron Density: Use ligands that are more electron-donating. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices for coupling with electron-poor aryl halides.[14]
-
Use a More Active Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species more readily and are often more effective for challenging substrates.[15]
-
Base and Solvent Choice: The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective for Suzuki couplings.[15] A solvent system like dioxane/water or THF/water is common, but ensure your starting materials are soluble.[14]
-
Check Boronic Acid Stability: Ensure your boronic acid partner is not degrading under the reaction conditions (protodeboronation). Using a more stable boronate ester (e.g., a pinacol ester) can sometimes resolve this issue.[15]
Validated Experimental Protocols
Protocol 1: High-Yield Amide Coupling for Deactivated Systems
This protocol is optimized for coupling this compound with a primary or secondary amine.
-
Reagent Preparation:
-
To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).
-
-
Activation:
-
Add DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes. The solution may change color. This is the "pre-activation" step.
-
-
Coupling:
-
In a separate flask, dissolve your amine (or amine salt) (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash with a saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts), followed by water, and finally a saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 131747-42-7 CAS MSDS (2-Trifluoromethyl-6-pyridinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Trifluoromethyl-6-pyridinecarboxylic acid CAS#: 131747-42-7 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. growingscience.com [growingscience.com]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
stability issues of 6-(Trifluoromethyl)pyridine-2-carboxylic acid under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and overcome challenges in your synthetic endeavors, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a valuable reagent in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the trifluoromethyl group. However, the interplay between the carboxylic acid functionality, the pyridine nitrogen, and the strongly electron-withdrawing CF3 group can lead to specific stability challenges under various reaction conditions. This guide will delve into these issues, providing both mechanistic explanations and practical solutions.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable protocols.
Issue 1: Low Yields and Starting Material Decomposition in Thermal Reactions
Question: I am attempting a reaction that requires heating, and I'm observing significant loss of my this compound starting material, likely due to decomposition. How can I mitigate this?
Answer: The primary thermal instability of this compound is its propensity for decarboxylation. This is a known issue for picolinic acids (pyridine-2-carboxylic acids) and is facilitated by the pyridine nitrogen atom.[1][2]
The Mechanism of Decarboxylation:
The decarboxylation of picolinic acids is believed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated.[2] This intermediate stabilizes the negative charge that develops on the ring as the carbon-carbon bond to the carboxyl group breaks, leading to the expulsion of carbon dioxide. The electron-withdrawing nature of the 6-trifluoromethyl group can further influence the rate of this process.
Troubleshooting Workflow for Thermal Instability
Caption: Decision workflow for addressing thermal decomposition.
Recommended Protocols to Minimize Thermal Decarboxylation:
-
Temperature Optimization:
-
Carefully screen reaction temperatures, starting from a lower range and gradually increasing. The goal is to find the minimum temperature required for the desired transformation to proceed at an acceptable rate.
-
Use a sensitive monitoring technique like LC-MS to detect the onset of decarboxylation (formation of 2-(trifluoromethyl)pyridine).
-
-
In Situ Amide Coupling at Lower Temperatures:
-
If the subsequent step is an amide bond formation, it is highly advisable to perform it at or below room temperature.
-
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a suitable coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).[3][4]
-
Stir the mixture at 0 °C to room temperature for 15-30 minutes to form the activated ester.
-
Add the amine (1.0-1.2 eq) and continue stirring at room temperature until the reaction is complete.
-
-
-
Protection of the Carboxylic Acid:
-
If the desired reaction is on the pyridine ring and requires harsh conditions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are significantly more resistant to decarboxylation. The carboxylic acid can be regenerated later by hydrolysis.
-
Issue 2: Poor Amide Coupling Efficiency and Side Product Formation
Question: I am struggling with an amide coupling reaction using this compound. My yields are low, and I see multiple byproducts. What could be the issue?
Answer: Low efficiency in amide coupling reactions with this substrate can stem from several factors, including steric hindrance, the electronic effect of the trifluoromethyl group, and the choice of coupling reagents and conditions.
Causality Behind Poor Coupling:
-
Steric Hindrance: The substituents at the 2- and 6-positions of the pyridine ring can create a sterically hindered environment around the carboxylic acid, impeding the approach of the amine.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the pyridine nitrogen. While this can decrease the rate of some side reactions, it also influences the overall electronic nature of the substrate.
-
Choice of Coupling Reagent: Not all coupling reagents are equally effective for hindered and electronically demanding substrates. Reagents that form highly reactive intermediates are often preferred.
Data on Common Amide Coupling Reagents
| Coupling Reagent | Common Base | Solvent | Key Considerations |
| HATU | DIPEA, TEA | DMF, DCM | Highly efficient, even for hindered systems.[3][4] Byproducts (tetramethylurea and HOAt) can sometimes be difficult to remove.[5] |
| EDC/HOBt | DIPEA, NMM | DMF, DCM | A classic and cost-effective choice. May be less effective for highly hindered couplings. |
| T3P® | Pyridine, TEA | EtOAc, MeCN | Known for clean reactions and easy workup as the byproducts are water-soluble. |
| SOCl₂/Pyridine | Pyridine | DCM, Toluene | Forms the acyl chloride in situ. Can lead to side reactions if not performed at low temperatures.[6] |
Troubleshooting Protocol for Amide Coupling:
-
Reagent Selection:
-
For challenging couplings, HATU is often the reagent of choice due to its high efficiency.
-
If purification is an issue with HATU byproducts, consider using T3P®.
-
-
Reaction Conditions:
-
Ensure strictly anhydrous conditions, as water can hydrolyze the activated intermediate and the coupling reagent.
-
Add the coupling agent and base to the carboxylic acid and allow for a pre-activation period (15-30 minutes) before adding the amine.
-
If steric hindrance is a major issue, slightly elevated temperatures (e.g., 40-50 °C) can sometimes improve the reaction rate, but this must be balanced against the risk of decarboxylation.
-
-
Workup and Purification:
-
If tetramethylurea (a byproduct of HATU) is a persistent impurity, a modified workup involving a wash with cold, dilute HCl can sometimes help. Alternatively, purification by reverse-phase chromatography may be necessary.
-
Issue 3: Instability in the Presence of Strong Nucleophiles or Bases
Question: I am performing a reaction with a strong nucleophile/base and notice decomposition of my this compound. What is happening?
Answer: The trifluoromethyl group on the pyridine ring, particularly when activated by the ring nitrogen, can be susceptible to nucleophilic attack under certain conditions, although it is generally considered a stable group. More commonly, strong bases can deprotonate the carboxylic acid, and if the conditions are harsh enough, potentially promote other side reactions.
Potential Degradation Pathways:
-
Hydrolysis of the Trifluoromethyl Group: While generally robust, the CF3 group can undergo hydrolysis to a carboxylic acid under very harsh acidic or basic conditions, though this is not a common issue under standard synthetic protocols.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the CF3 group, makes it susceptible to SNAr reactions, especially if there are leaving groups on the ring.[8]
Recommendations:
-
When using strong bases like organolithiums or Grignard reagents, it is crucial to protect the carboxylic acid, for example, as its methyl ester.[9]
-
Perform reactions at the lowest possible temperature to minimize side reactions.
-
If a strong base is required, consider using a non-nucleophilic base like LDA or LiHMDS at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Long-term storage at 2-8°C is often recommended by suppliers.
Q2: Is this compound compatible with cross-coupling reactions?
A2: Yes, but with important considerations. The carboxylic acid itself can be used in decarboxylative cross-coupling reactions, where it is converted in situ to an organometallic species that then couples with an organic halide.[10][11][12] However, for standard cross-coupling reactions like Suzuki or Buchwald-Hartwig, it is usually necessary to first convert the carboxylic acid to a suitable derivative (e.g., an ester) and have a halide or triflate on the pyridine ring as the coupling handle.
Q3: Can the trifluoromethyl group itself be a source of instability?
A3: The C-F bond is very strong, making the trifluoromethyl group generally stable. However, under strongly reducing conditions or with certain transition metal catalysts, defluorination pathways can exist, though they are not common in typical synthetic transformations. Thermal decomposition of fluorinated compounds can also lead to the formation of hazardous substances like HF.[13]
Q4: How does the 6-position of the trifluoromethyl group affect stability compared to other isomers?
A4: The position of the trifluoromethyl group can influence the electronic properties and steric environment of the molecule.[9][14] A CF3 group at the 6-position, adjacent to the nitrogen, will have a strong electronic influence on the acidity of the carboxylic acid and the propensity for decarboxylation. Isomers with the CF3 group further from the carboxylic acid may exhibit different stability profiles.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 13. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
refining the workup procedure for 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Technical Support Center: 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. The focus is on refining the post-synthesis workup procedure to ensure high purity and yield. The content is structured as a series of troubleshooting guides and frequently asked questions, reflecting challenges observed in practice.
Core Properties and Data
A successful workup is grounded in understanding the physicochemical properties of the target compound. Key parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄F₃NO₂ | [1][2] |
| Molecular Weight | 191.11 g/mol | [1][2][3] |
| Appearance | Off-white to white solid/powder | [4][5][6] |
| Melting Point | 154-158 °C | [3][4][5] |
| Predicted pKa | 3.21 ± 0.10 | [4][5] |
| Common Solvents | Soluble in methanol, ethanol, ethyl acetate | [6] |
Troubleshooting Guide: Common Workup Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My final yield is significantly lower than expected after aqueous workup. What are the most likely causes?
Answer: Low yield is a frequent issue, often stemming from incomplete extraction due to suboptimal pH control. The workup for this acidic compound relies on a pH-swing extraction, and precision here is critical.
-
Causality—The Role of pKa : The predicted pKa of this compound is approximately 3.21.[4][5] For effective extraction of the neutral carboxylic acid form into an organic solvent (like ethyl acetate), the pH of the aqueous layer must be substantially lower than the pKa. A common rule of thumb is to adjust the pH to at least 1.5 to 2 units below the pKa.
-
Problematic Protocol : Some general procedures suggest acidifying to a pH of 3.[5] At this pH, which is very close to the pKa, a significant portion of the compound will remain in its deprotonated, carboxylate form. This anionic form is highly water-soluble and will not partition into the organic layer, leading directly to yield loss.
-
Refined Protocol :
-
After quenching the reaction, ensure the aqueous layer is strongly acidic. Use a reliable pH meter or narrow-range pH paper.
-
Adjust the pH to 1.0–2.0 using concentrated HCl or 1-2 M HCl. This ensures >99% of the carboxylic acid is in its neutral, extractable form.
-
Perform multiple extractions. Partition coefficients are never infinite. Extract the acidified aqueous layer at least three times with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
-
Question 2: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
Answer: Emulsion formation is common with pyridine-containing compounds due to their amphiphilic nature. Vigorous shaking of the separatory funnel is a primary cause.
-
Immediate Mitigation :
-
Gentle Inversion : Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to allow for partitioning with minimal mechanical emulsion formation.
-
Addition of Brine : Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
-
If an Emulsion Persists :
-
Patience : Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Filtration : Filter the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.
-
Centrifugation : If available, transferring the emulsion to centrifuge tubes and spinning for several minutes is a highly effective method for forcing layer separation.
-
Question 3: My NMR analysis indicates the presence of the starting material, 2-Bromo-6-(trifluoromethyl)pyridine. How can I modify the workup to remove it?
Answer: This is a purity issue that can be easily rectified by introducing a specific wash step before acidification.
-
Logic of Separation : The starting material is a neutral organic compound, while the immediate product in the quenched, basic, or neutral aqueous solution is the anionic carboxylate salt (sodium or lithium salt). Their differing properties at this stage are key to separation.
-
Refined Protocol Step :
-
After the initial reaction quench (e.g., with water), the product exists as a water-soluble salt.
-
Before acidifying the aqueous layer, wash it two to three times with a non-polar or moderately polar organic solvent like diethyl ether, dichloromethane, or toluene.
-
The neutral starting material and other non-acidic organic byproducts will partition into these organic washes, which are then discarded.
-
The desired product remains in the aqueous layer as its salt. You can then proceed with acidification (to pH 1-2) and extraction of the pure carboxylic acid as described in Question 1.
-
Question 4: The isolated product is a sticky oil or gummy solid, not the expected off-white crystalline powder. How do I induce crystallization?
Answer: This indicates the presence of impurities (including residual solvent) that are inhibiting the formation of a crystal lattice. The solution is a carefully executed purification step, typically recrystallization.
-
Initial Checks :
-
Residual Solvent : Ensure the product is thoroughly dried under high vacuum. Residual ethyl acetate or other solvents can cause an oily appearance.
-
Trituration : Attempt to triturate the oil with a non-polar solvent like hexanes or pentane. This can sometimes wash away minor, oily impurities and induce crystallization of the desired product. Vigorously scratch the side of the flask with a glass rod to create nucleation sites.
-
-
Systematic Recrystallization : If trituration fails, a full recrystallization is necessary. The goal is to find a solvent system where the product is soluble when hot but poorly soluble when cold.[7]
-
Protocol: Solvent Screening :
-
Place a small amount of the impure product (20-30 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube (e.g., toluene, ethyl acetate/hexanes, isopropanol, water).
-
Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.
-
The ideal solvent will produce a high yield of crystalline solid upon cooling. Mixed solvent systems (e.g., dissolving in a small amount of a good solvent like ethyl acetate and then slowly adding a poor solvent like hexanes until turbidity persists) are often highly effective.
-
-
Experimental Workflow Diagram
The following diagram outlines the logical decision-making process for a refined workup and purification of this compound.
References
- 1. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 131747-42-7 CAS MSDS (2-Trifluoromethyl-6-pyridinecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Trifluoromethyl-6-pyridinecarboxylic acid CAS#: 131747-42-7 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
common impurities in commercial 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for 6-(Trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the use of this versatile building block. Our goal is to ensure the scientific integrity of your experiments by providing a comprehensive understanding of potential impurities and analytical methodologies to detect them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial batches of this compound?
Commercial grades of this compound typically have a purity of 97-98%. The remaining percentage often consists of structurally related compounds that can arise from the manufacturing process. Based on common synthetic routes, the most probable impurities are:
-
Unreacted Starting Material: 2-Methyl-6-(trifluoromethyl)pyridine may be present in trace amounts if the oxidation process is incomplete.
-
Intermediate Aldehyde: 6-(Trifluoromethyl)pyridine-2-carboxaldehyde is a key intermediate in the oxidation of the corresponding methylpyridine to the carboxylic acid and can remain if the oxidation is not driven to completion.
-
Positional Isomers: Isomers such as 4-(Trifluoromethyl)pyridine-2-carboxylic acid or other positional isomers of trifluoromethylpicolinic acid can be present if the initial picoline raw material contains isomeric impurities.
-
Over-oxidation or Degradation Products: While less common with controlled oxidation, harsh conditions could potentially lead to pyridine ring-opened byproducts or decarboxylated species.
-
Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.
Q2: How do these impurities originate?
The presence of these impurities is intrinsically linked to the synthetic pathway used for production. A common and industrially viable method for synthesizing this compound is the oxidation of 2-methyl-6-(trifluoromethyl)pyridine.
Diagram of a Plausible Synthetic Pathway and Origin of Impurities
Caption: Synthetic pathway of this compound and the origin of common impurities.
This oxidation can be achieved using various reagents, such as potassium permanganate (KMnO₄)[1][2]. In such a process, the methyl group is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid. If the reaction conditions (e.g., temperature, reaction time, or stoichiometry of the oxidizing agent) are not perfectly optimized, this can lead to the presence of the unreacted starting material and the intermediate aldehyde in the final product. Isomeric impurities typically arise from the initial feedstock of substituted picolines used in the synthesis of the trifluoromethylpyridine precursor[3].
Q3: What is the potential impact of these impurities on my experiments?
The impact of impurities can range from negligible to significant, depending on their nature and concentration, as well as the sensitivity of the downstream application.
| Impurity | Potential Impact in Downstream Reactions |
| 2-Methyl-6-(trifluoromethyl)pyridine | Can be relatively inert in many reactions, but may interfere with reactions targeting the carboxylic acid, such as amide couplings, by altering the stoichiometry of reagents. |
| 6-(Trifluoromethyl)pyridine-2-carboxaldehyde | The aldehyde group is reactive and can participate in side reactions, leading to unexpected byproducts, especially in the presence of nucleophiles or reducing agents. |
| Positional Isomers | Can lead to the formation of isomeric products, which may be difficult to separate from the desired product and can have different biological activities or physical properties. |
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating issues that may arise from impurities in your starting material.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues potentially caused by impurities.
Issue 1: Low yield or incomplete reaction in an amide coupling reaction.
-
Possible Cause: The presence of the non-reactive 2-methyl-6-(trifluoromethyl)pyridine impurity can lead to an overestimation of the amount of carboxylic acid present, resulting in the use of insufficient coupling reagents.
-
Troubleshooting Steps:
-
Quantify Purity: Use a quantitative analytical technique like HPLC with a calibrated standard to determine the exact percentage of the carboxylic acid in your starting material.
-
Adjust Stoichiometry: Adjust the amount of starting material and reagents based on the quantified purity to ensure the correct molar ratios.
-
Purification: If the impurity level is high, consider purifying the starting material by recrystallization.
-
Issue 2: Formation of unexpected side products.
-
Possible Cause: The presence of the reactive 6-(trifluoromethyl)pyridine-2-carboxaldehyde impurity can lead to the formation of undesired byproducts. For example, in a reaction involving a primary amine nucleophile, you might observe the formation of an imine in addition to your desired amide.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use HPLC or UPLC-MS to confirm the presence of the aldehyde impurity. The mass spectrum should show a peak corresponding to the molecular weight of the aldehyde.
-
Selective Reaction: It may be possible to selectively react the aldehyde impurity before proceeding with your main reaction. For example, a mild reduction could convert the aldehyde to the less reactive alcohol.
-
Purification: The most robust solution is to purify the starting material to remove the aldehyde.
-
Issue 3: Difficulty in purifying the final product; presence of isomers.
-
Possible Cause: The presence of positional isomers in the starting material will likely lead to the formation of isomeric products, which can be challenging to separate.
-
Troubleshooting Steps:
-
Isomer-Specific Analysis: Develop an HPLC method capable of separating the potential isomers of the final product. The separation of pyridine carboxylic acid isomers is often achievable on mixed-mode or C18 columns with careful mobile phase optimization[4][5].
-
Source Material Analysis: Analyze the starting this compound using the same or a similar HPLC method to confirm the presence of isomeric impurities.
-
Preparative Chromatography: If isomeric impurities are present, preparative HPLC may be necessary to isolate the desired product isomer.
-
Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Detection
This method is suitable for the routine analysis of the purity of this compound and the detection of common impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Expected Elution Order: this compound will be the main peak. The less polar 2-methyl-6-(trifluoromethyl)pyridine will have a longer retention time, while the aldehyde intermediate will likely have a retention time between the starting material and the final product. Positional isomers may elute close to the main peak, and optimization of the gradient may be required for their separation.
Protocol 2: UPLC-MS Method for High-Resolution Impurity Identification
This method is ideal for the identification and confirmation of trace impurities.
-
Column: High-strength silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A steeper gradient than the HPLC method can be used due to the higher efficiency of the UPLC column.
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.5 min: 95% to 5% B
-
6.5-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive and negative ion modes. This will allow for the detection of the molecular ions of the main compound and its impurities, confirming their identity.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Mechanistic Study of Permanganate Oxidation of L-Citrulline in Acidic and Basic Media, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for 6-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 131747-42-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but challenging building block. Here, we address common experimental issues, provide in-depth troubleshooting advice, and offer validated protocols to enhance its reactivity and ensure successful synthetic outcomes.
Introduction: Understanding the Challenge
This compound is a valuable synthon in the development of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[2][3] However, the powerful electron-withdrawing properties of both the CF3 group and the pyridine nitrogen atom create a unique challenge: they decrease the nucleophilicity of the carboxylate and deactivate the carbonyl carbon toward nucleophilic attack.[1][4] This inherent low reactivity often leads to poor yields in standard transformations like amide coupling and esterification. This guide provides expert insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive compared to benzoic acid?
A: The reactivity of the carboxylic acid is dictated by the electrophilicity of the carbonyl carbon. In this molecule, two strong electron-withdrawing sources work in concert to reduce its reactivity. The pyridine nitrogen and the trifluoromethyl group pull electron density away from the aromatic ring and, by extension, from the carboxyl group. This reduces the partial positive charge on the carbonyl carbon, making it less susceptible to attack by nucleophiles like amines or alcohols.
Caption: Inductive electron withdrawal by the CF3 group and pyridine nitrogen.
Q2: What are the primary applications of this compound?
A: It is a key intermediate in synthesizing a wide range of biologically active molecules. Its derivatives are found in agrochemicals (herbicides, fungicides) and pharmaceuticals, including antiviral, anticancer, and central nervous system (CNS) drugs.[1][5] The 6-CF3 picolinic acid motif is often used to confer favorable pharmacokinetic properties.
Q3: Are there any significant stability concerns I should be aware of?
A: Yes. Like other picolinic acids, this compound can undergo thermal decarboxylation, although typically at elevated temperatures (>100-150 °C).[6] This is a crucial consideration when planning reactions that require heat. Additionally, when converting the acid to its acyl chloride using reagents like thionyl chloride, ring chlorination can occur as a side reaction.[7][8]
Troubleshooting Guide: Common Synthetic Problems & Solutions
Issue 1: Low or No Yield in Amide Coupling Reactions
This is the most frequently encountered problem. A standard coupling protocol that works for a simple benzoic acid may fail entirely here.
Q: My amide coupling between this compound and a primary/secondary amine using EDC/HOBt is giving less than 20% yield. What's wrong?
A: The active ester intermediate formed by N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is likely not reactive enough to be attacked by your amine, due to the electronic deactivation of the carboxylic acid.[9][10] While this is a common starting point, more potent activation is required.
Solution Pathway:
-
Switch to a More Powerful Coupling Reagent: The best course of action is to use a uronium/aminium or phosphonium salt-based coupling reagent. These reagents form more highly activated esters in situ, leading to faster and more efficient couplings, even with electron-deficient substrates.[11]
-
Consider an Acyl Chloride Intermediate: For particularly challenging couplings (e.g., with poorly nucleophilic or sterically hindered amines), converting the carboxylic acid to the corresponding acyl chloride is a highly effective, albeit more aggressive, strategy.
-
Optimize Reaction Conditions: Ensure your reagents are dry, the solvent is appropriate (DMF, DCM), and consider modest heating (40-50 °C) if using a potent coupling reagent, but be mindful of potential decarboxylation at higher temperatures.
| Reagent Class | Example(s) | Active Species | Reactivity | Key Considerations |
| Carbodiimide | EDC, DCC, DIC | O-acylisourea | Low-Moderate | Often insufficient for this substrate. Requires additives like HOBt. Byproduct removal can be an issue (DCU).[12] |
| Uronium/Aminium | HATU , HBTU, HCTU | OAt/OBt Ester | Very High | HATU is the top recommendation .[11] Its OAt-ester is more reactive than the OBt-esters from HBTU due to the electronic properties of HOAt.[11] |
| Phosphonium | PyBOP , PyAOP | OBt/OAt Ester | High | Excellent choice. Does not have the guanidinylation side reaction risk associated with uronium reagents if used in excess.[9][11] |
graph TD { A[Start: Low Amide Yield] --> B{Coupling Reagent Used?}; B --> C[EDC / HOBt / DCC]; B --> D[HATU / PyBOP]; C --> E[Problem: Insufficient Activation]; E --> F[Solution: Switch to HATU or PyBOP]; F --> G[Run Reaction with HATU/DIPEA in DMF at RT]; G --> H{Success?}; H --> I[Yes: Process Complete]; H --> J[No: Proceed to Acyl Chloride Method]; D --> K[Problem: Check Amine or Conditions]; K --> L[Is Amine poorly nucleophilic or hindered?]; L --> M[Yes: Consider Acyl Chloride Method]; L --> N[No: Check reagent quality, solvent, and temperature]; M --> J; N --> J; J --> O[Convert Acid to Acyl Chloride using (COCl)2]; O --> P[React Acyl Chloride with Amine + Base]; P --> I;style A fill:#F1F3F4,stroke:#5F6368 style I fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124 style D fill:#FBBC05,stroke:#202124 style F fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style O fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF
}
Caption: Troubleshooting workflow for failed amide coupling reactions.
Issue 2: Difficulty with Esterification
Q: Standard Fischer esterification (H2SO4, refluxing alcohol) is not working. How can I synthesize the methyl or ethyl ester?
A: Direct acid-catalyzed esterification is an equilibrium process that is often ineffective for electronically deactivated carboxylic acids. The harsh conditions (high heat) also pose a risk of decarboxylation.
Recommended Solutions:
-
Steglich Esterification: For simple, unhindered alcohols, reaction with DCC (or EDC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) at room temperature is a reliable method.[12]
-
Acyl Chloride Route (Most Robust): The most dependable method, especially for secondary or hindered alcohols, is to first form the acyl chloride and then react it with the desired alcohol in the presence of a non-nucleophilic base like triethylamine or pyridine.
Issue 3: Unexpected Side Products
Q: I tried to make the acyl chloride with thionyl chloride (SOCl2) and got a second product with an extra chlorine atom. What happened?
A: You have likely observed chlorination of the pyridine ring, typically at the 4-position.[7] The reaction of picolinic acid with SOCl2 can activate the pyridine ring towards nucleophilic attack by the chloride anion generated in situ.[7][8]
Solution:
-
Use a milder chlorinating agent. Oxalyl chloride with a catalytic amount of DMF in a solvent like dichloromethane (DCM) at 0 °C to room temperature is the preferred method. It is highly effective and avoids the ring chlorination side reaction.
Validated Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is optimized for coupling this compound with a typical primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture in one portion.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise. The mixture may turn yellow.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acyl Chloride Formation and Subsequent Esterification
This two-step protocol is the most robust method for forming esters, particularly with challenging alcohols.
Step A: Formation of 6-(Trifluoromethyl)picolinoyl chloride
-
Safety Note: Oxalyl chloride is toxic and corrosive. Handle in a well-ventilated fume hood.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops, catalyst)
Procedure:
-
Suspend this compound in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add one drop of anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add oxalyl chloride dropwise. Vigorous gas evolution (CO, CO2) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The suspension should become a clear solution.
-
Once the reaction is complete (gas evolution ceases), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used immediately in the next step without further purification.
Step B: Esterification
Materials:
-
Crude 6-(trifluoromethyl)picolinoyl chloride (from Step A, 1.0 eq)
-
Alcohol (1.5 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the alcohol and triethylamine in anhydrous DCM.
-
Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Scale-Up and Synthesis of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 6-(Trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the production of this important chemical intermediate.
Introduction
This compound, also known as 6-(trifluoromethyl)picolinic acid, is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final molecule. As the demand for complex, fluorinated molecules continues to grow, robust and scalable synthetic routes to intermediates like this are of paramount importance.
This guide will focus on the most common and scalable synthetic strategies, highlighting potential challenges and providing practical solutions for a seamless transition from laboratory to pilot plant and beyond.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for the large-scale synthesis of this compound?
A1: Based on established chemical principles and available literature, two primary routes are considered most viable for scale-up:
-
Route A: Carboxylation of a 2-halo-6-(trifluoromethyl)pyridine. This typically involves the formation of an organometallic intermediate (Grignard or organolithium) from a precursor like 2-bromo-6-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide.
-
Route B: Oxidation of 2-methyl-6-(trifluoromethyl)pyridine. This classical approach involves the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents.
The choice between these routes will depend on factors such as the cost and availability of starting materials, equipment capabilities, and safety considerations.
Q2: What are the main safety concerns associated with the synthesis of this compound?
A2: The primary safety concerns are associated with the reagents used in the synthesis:
-
Organolithium Reagents (e.g., n-BuLi, s-BuLi): These are highly pyrophoric and react violently with water and other protic sources. They must be handled under a strictly inert atmosphere (nitrogen or argon) by trained personnel.
-
Grignard Reagents: While less pyrophoric than organolithiums, they are still highly flammable and moisture-sensitive. The initiation of Grignard reactions can sometimes be unpredictable and may lead to a sudden exotherm.
-
Strong Oxidizing Agents (e.g., Potassium Permanganate, Chromic Acid): These can react violently with organic materials and pose a fire or explosion hazard if not handled correctly.
-
Halogenated Pyridine Precursors: Many halogenated organic compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
A thorough process safety assessment is crucial before attempting any scale-up.
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Careful monitoring of the following parameters is essential for a successful and reproducible synthesis:
-
Temperature: Both the Grignard/lithiation reactions and the subsequent carboxylation are highly temperature-dependent. Exothermic events must be controlled with adequate cooling.
-
Moisture Content: Anhydrous conditions are critical for the success of organometallic reactions. Solvents and reagents must be thoroughly dried.
-
Addition Rate: The rate of addition of reagents, particularly organolithiums or Grignard reagents, must be carefully controlled to manage exotherms.
-
Reaction Completeness: In-process controls (IPCs) using techniques like HPLC or GC are vital to determine the endpoint of the reaction before proceeding with the work-up.
Q4: How can I effectively purify the final product on a large scale?
A4: For large-scale purification, crystallization is the most practical and cost-effective method. The choice of solvent system is critical and will require screening to find conditions that provide high purity and good recovery. A common approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization. The pH of the aqueous solution during work-up is also a critical factor in isolating the carboxylic acid.
Synthetic Routes and Scale-Up Considerations
Route A: Carboxylation of 2-Bromo-6-(trifluoromethyl)pyridine via Grignard Reaction
This is a widely used method for the formation of carboxylic acids from aryl halides.
Reaction Pathway
Caption: Grignard reaction pathway for the synthesis of the target molecule.
-
Grignard Reagent Formation:
-
Flame-dry all glassware under vacuum and assemble under a nitrogen or argon atmosphere.
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 2-bromo-6-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction (the disappearance of the iodine color and gentle reflux are indicators).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly bubble dry carbon dioxide gas through the solution or add crushed dry ice portion-wise, ensuring the temperature does not rise significantly.
-
Continue the addition of CO2 until the exothermic reaction ceases.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Adjust the pH of the aqueous layer to ~2-3 with 1M HCl to protonate the carboxylate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer)- Wet glassware or solvent- Impure starting materials | - Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings in situ.- Ensure all glassware is rigorously dried and solvents are anhydrous.- Use freshly distilled THF. |
| Low yield of carboxylic acid | - Incomplete Grignard formation- Wurtz coupling (homocoupling of the bromide)- Reaction with atmospheric CO2 or moisture- Incomplete carboxylation | - Extend the reflux time for Grignard formation.- Add the bromide solution slowly to a suspension of magnesium.- Maintain a positive inert gas pressure throughout the reaction.- Ensure an excess of CO2 is used. |
| Formation of biphenyl byproduct | - Wurtz coupling is a common side reaction. | - This can be difficult to avoid completely. Purification by crystallization is usually effective in removing this non-polar impurity. |
| Cloudy, black reaction mixture | - This can indicate decomposition of the Grignard reagent, especially with prolonged heating. | - Avoid unnecessarily long reflux times. Monitor the disappearance of magnesium turnings to gauge reaction completion.[2] |
Route B: Oxidation of 2-Methyl-6-(trifluoromethyl)pyridine
This method is a more traditional approach but can be effective if the starting material is readily available.
Reaction Pathway
Caption: Oxidation pathway for the synthesis of the target molecule.
-
Oxidation Reaction:
-
To a solution of 2-methyl-6-(trifluoromethyl)pyridine (1.0 equivalent) in a mixture of water and sulfuric acid, add a strong oxidizing agent such as potassium permanganate (KMnO4) portion-wise.
-
The reaction is typically exothermic and should be controlled by external cooling.
-
Heat the reaction mixture to a specified temperature (e.g., 70-100 °C) and stir until the reaction is complete (monitored by HPLC or TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite).
-
Filter the mixture to remove any inorganic solids (e.g., manganese dioxide if KMnO4 is used).
-
Adjust the pH of the filtrate to the isoelectric point of the carboxylic acid (typically pH 2-4) with a suitable acid or base to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction | - Insufficient amount of oxidizing agent- Low reaction temperature- Insufficient reaction time | - Increase the equivalents of the oxidizing agent.- Gradually increase the reaction temperature while monitoring for exotherms.- Extend the reaction time and monitor by IPC. |
| Low yield | - Over-oxidation and ring opening- Product loss during work-up | - Carefully control the reaction temperature and addition rate of the oxidant.- Optimize the pH for precipitation during work-up to maximize recovery. |
| Product is impure | - Incomplete removal of inorganic byproducts- Presence of unreacted starting material | - Ensure thorough washing of the filter cake during work-up.- Optimize the crystallization procedure to remove impurities. |
Data Summary
| Parameter | Route A (Grignard) | Route B (Oxidation) |
| Starting Material | 2-Bromo-6-(trifluoromethyl)pyridine | 2-Methyl-6-(trifluoromethyl)pyridine |
| Key Reagents | Mg, CO2, THF | KMnO4, H2SO4 |
| Typical Yield | 60-80% | 50-70% |
| Key Advantages | - Generally higher yielding- Milder reaction conditions | - Often uses cheaper starting materials- Less sensitive to moisture than Grignard |
| Key Disadvantages | - Requires strictly anhydrous conditions- Grignard initiation can be tricky | - Can have over-oxidation side reactions- Work-up can be more complex |
Conclusion
The synthesis of this compound on a large scale is a challenging but achievable task. Careful selection of the synthetic route, rigorous control of reaction parameters, and a well-designed purification strategy are essential for success. This guide provides a foundation for developing a robust and scalable process. It is imperative that all work is conducted with a strong emphasis on safety and in accordance with all local regulations.
References
Validation & Comparative
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Validation of Analytical Methods for 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
The robust validation of analytical methods is a cornerstone of modern pharmaceutical development and quality control. It provides documented evidence that a procedure is fit for its intended purpose, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates. This guide offers a comprehensive comparison of analytical methodologies for the validation of this compound, a key building block in numerous agrochemical and pharmaceutical compounds.[1][2]
Our discussion will be framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized international approach to analytical method validation.[3] We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, empowering you to design and execute robust, self-validating systems for your analytical challenges.
The Analytical Landscape: Choosing the Right Tool for the Job
The unique physicochemical properties of this compound—a polar, aromatic carboxylic acid with a stable trifluoromethyl group—dictate the most suitable analytical techniques.[4][5] The primary goal is typically to quantify the main component (assay) and to detect, identify, and quantify any impurities.[6][7]
Methodological Comparison
| Technique | Primary Application | Strengths | Limitations | Typical Detector |
| High-Performance Liquid Chromatography (HPLC) | Assay, Impurity Profiling, Stability Testing | Highly versatile for non-volatile and polar compounds; excellent quantitative performance; numerous stationary and mobile phases available.[8][9] | Can be time-consuming; requires significant solvent usage. | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) |
| Gas Chromatography (GC) | Analysis of Volatile Impurities, Residual Solvents | Unparalleled resolution for volatile compounds; high sensitivity.[9] | Analyte must be volatile and thermally stable; this compound requires derivatization.[8][10] | Flame Ionization (FID), Mass Spectrometry (MS) |
| Ultra-Violet/Visible (UV-Vis) Spectroscopy | Basic Quantification, λmax Determination for HPLC | Simple, rapid, and cost-effective for quantitative analysis of known compounds.[11] | Low specificity; susceptible to interference from other UV-absorbing compounds.[12] | N/A |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Reference Standard Characterization | Provides definitive structural information (¹H, ¹³C, ¹⁹F); non-destructive.[11][13] | Low sensitivity; not typically used for routine quantitative analysis in a QC environment. | N/A |
| Mass Spectrometry (MS) | Molecular Weight Confirmation, Impurity Identification | High sensitivity and specificity; provides molecular weight and structural information through fragmentation.[7][14] | Often coupled with a chromatographic technique (LC-MS, GC-MS) for mixture analysis. | N/A |
The Scientist's Rationale: For a compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for both assay and impurity analysis. Its polarity makes it ideally suited for retention on C8 or C18 columns with an acidified aqueous-organic mobile phase. Gas Chromatography is less suitable for the primary analysis due to the compound's low volatility and the need for a cumbersome derivatization step, but it excels at analyzing volatile impurities or residual solvents from the synthesis process.[8][9]
The Validation Framework: A Structured Approach Based on ICH Q2(R2)
The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose.[15] This is achieved by assessing a set of core performance characteristics as defined by the ICH.[16][17]
Caption: A typical workflow for analytical method validation, from planning to final reporting.
Core Validation Parameters
The validation process involves a series of experiments designed to test the method's performance.
Caption: Core performance characteristics evaluated during analytical method validation.
| Parameter | Purpose | Typical Acceptance Criteria (Assay) | Typical Acceptance Criteria (Impurity) |
| Specificity | To demonstrate that the signal is from the analyte of interest only. | Peak purity index > 99%; baseline resolution from other components. | Baseline resolution from the main peak and other impurities. |
| Linearity | To show a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 | Correlation coefficient (r²) ≥ 0.99 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | 80% to 120% of the test concentration. | From the Limit of Quantitation (LOQ) to 120% of the specification limit. |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% to 102.0% recovery. | 80.0% to 120.0% recovery. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. | RSD ≤ 10.0% at the LOQ. |
| LOD / LOQ | The lowest amount of analyte that can be detected / quantified reliably. | Not required for assay. | Determined by signal-to-noise ratio (LOD ~3:1, LOQ ~10:1) or other statistical methods. |
| Robustness | To measure the method's resilience to small, deliberate variations. | System suitability parameters (e.g., tailing factor, resolution) remain within limits. | System suitability parameters remain within limits. |
Experimental Protocols: A Practical Guide
Here we provide detailed, self-validating protocols for the analysis of this compound. The causality behind each choice is explained to provide a deeper understanding.
Protocol 1: Validated RP-HPLC-UV Method for Assay and Impurity Determination
This method is designed to be specific, linear, accurate, and precise for its intended purpose.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Column: Agilent Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm.
-
Rationale: A C18 column provides sufficient hydrophobic retention for the pyridine ring, while the 5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Rationale: The acid suppresses the ionization of the carboxylic acid group (pKa ~2-3), ensuring a consistent retention time and sharp peak shape.
-
-
Mobile Phase B: Acetonitrile.
-
Rationale: A common, strong organic solvent that provides good elution strength for this class of compounds.
-
-
Gradient: 0-15 min (20% to 80% B), 15-17 min (80% to 20% B), 17-20 min (20% B equilibration).
-
Rationale: A gradient is crucial for eluting potential impurities with different polarities and ensuring the main peak is well-resolved.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 265 nm.
-
Rationale: This wavelength should be determined by running a UV scan of the analyte; it typically corresponds to an absorbance maximum (λmax) of the pyridine ring system, providing high sensitivity.
-
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solution (0.1 mg/mL for Assay): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL for Assay): Prepare in the same manner as the working standard.
3. System Suitability Test (SST):
-
Procedure: Before sample analysis, perform five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 1.0%.
-
Tailing Factor ≤ 2.0.
-
Theoretical Plates > 2000.
-
Rationale: The SST is a self-validating step that confirms the chromatographic system is performing adequately on the day of analysis.[3]
-
4. Validation Experiments:
-
Linearity: Prepare a series of at least five concentrations from the stock solution, covering a range of 50% to 150% of the assay concentration. Plot peak area versus concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Spike a placebo mixture (if available) or a sample solution with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level.
-
Precision (Repeatability): Analyze six separate preparations of the sample solution at 100% of the test concentration. Calculate the RSD of the results.
-
Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument.
Protocol 2: GC-MS Method for Characterization (Post-Derivatization)
This protocol is suitable for confirming identity or analyzing specific volatile impurities after converting the non-volatile carboxylic acid into a volatile ester.
1. Derivatization (Esterification):
-
Reagents: Methanol (anhydrous), Sulfuric Acid (concentrated).
-
Procedure:
-
To ~5 mg of the sample in a vial, add 1 mL of anhydrous methanol.
-
Carefully add 2-3 drops of concentrated sulfuric acid.
-
Cap the vial and heat at 60 °C for 1 hour.
-
Cool, and then neutralize with a saturated sodium bicarbonate solution.
-
Extract the resulting methyl ester (methyl 6-(trifluoromethyl)pyridine-2-carboxylate) with a suitable organic solvent like dichloromethane.[18]
-
Dry the organic layer over anhydrous sodium sulfate before injection.
-
Rationale: Esterification converts the polar, non-volatile carboxylic acid into a less polar, more volatile methyl ester, making it amenable to GC analysis.[8]
-
2. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of analytes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C, and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Rationale: This mass range will cover the molecular ion of the derivative and its expected fragments.
-
Conclusion
The validation of analytical methods for this compound is a systematic process that relies on a thorough understanding of both the analyte's chemistry and the principles of the chosen analytical techniques. While RP-HPLC stands out as the primary method for routine quality control, a comprehensive analytical strategy may employ a suite of techniques, including GC-MS and spectroscopy, for complete characterization and impurity profiling. By adhering to the principles outlined in the ICH Q2(R2) guidelines and understanding the scientific basis for methodological choices, researchers can develop robust, reliable, and self-validating analytical procedures that ensure product quality and regulatory compliance.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rroij.com [rroij.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. aber.apacsci.com [aber.apacsci.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic chemistry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. database.ich.org [database.ich.org]
- 16. youtube.com [youtube.com]
- 17. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 18. scbt.com [scbt.com]
A Comparative Guide to Catalysts for Reactions of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, pyridine derivatives bearing a trifluoromethyl group are of paramount importance due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 6-(Trifluoromethyl)pyridine-2-carboxylic acid, in particular, serves as a versatile building block, offering a handle for decarboxylative cross-coupling reactions to introduce diverse molecular complexity. This guide provides an in-depth comparative study of catalytic systems for reactions involving this valuable substrate, focusing on the underlying principles, performance data, and experimental protocols to inform your catalyst selection.
The Central Role of Decarboxylation in Functionalizing this compound
The carboxylic acid moiety at the 2-position of the pyridine ring is the key to unlocking the synthetic potential of this compound. This group serves as a traceless activating group for the formation of a carbon-carbon or carbon-heteroatom bond at the C2 position via a decarboxylative pathway. The general transformation involves the removal of CO2 and the subsequent coupling of the resulting pyridyl nucleophile with a suitable electrophile. The choice of catalyst is critical in orchestrating this transformation efficiently and with broad substrate scope. This guide will compare and contrast the performance of palladium, copper, and photoredox/nickel dual catalytic systems in this context.
Palladium Catalysis: The Workhorse of Decarboxylative Cross-Coupling
Palladium catalysis is a well-established and highly versatile tool for decarboxylative cross-coupling reactions of heteroaromatic carboxylic acids.[1][2] These systems are particularly effective for the arylation of pyridine-2-carboxylic acids with a wide range of aryl halides.
Performance and Scope
Palladium catalysts, typically in combination with phosphine ligands, have demonstrated broad applicability in the decarboxylative coupling of various heteroaromatic carboxylic acids with aryl halides. While specific data for this compound is limited in direct comparative studies, extensive work on closely related picolinic acids provides valuable insights into catalyst performance.
A key study by Forgione and coworkers provides a comprehensive overview of the palladium-catalyzed decarboxylative cross-coupling of heteroaromatic carboxylic acids with aryl halides.[2] The data presented in this work for a similar substrate, 5-(trifluoromethyl)furan-2-carboxylic acid, highlights the effectiveness of palladium catalysis for electron-deficient systems.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) |
| Pd(OAc)₂ (5 mol%) | P(t-Bu)₃ (10 mol%) | Cs₂CO₃ | Dioxane | 120 | 18 | 4-Bromoanisole | 85 |
| Pd₂(dba)₃ (2.5 mol%) | SPhos (10 mol%) | K₂CO₃ | Toluene | 110 | 24 | 1-Bromo-4-fluorobenzene | 78 |
| Pd(OAc)₂ (5 mol%) | XPhos (10 mol%) | K₃PO₄ | Dioxane | 120 | 16 | 2-Bromopyridine | 65 |
Table 1: Representative yields for palladium-catalyzed decarboxylative arylation of heteroaromatic carboxylic acids. Data is representative of typical conditions and yields for similar substrates.
Mechanistic Rationale
The catalytic cycle for the palladium-catalyzed decarboxylative arylation of a pyridine-2-carboxylic acid is generally believed to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Carboxylate Exchange: The heteroaromatic carboxylate coordinates to the palladium center, displacing a ligand.
-
Decarboxylation: This is often the rate-determining step, where the carboxylate undergoes decarboxylation to form a Pd(II)-heteroaryl-aryl intermediate. The presence of the nitrogen atom at the 2-position is thought to facilitate this step through chelation assistance.
-
Reductive Elimination: The desired biaryl product is formed through reductive elimination, regenerating the Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation
The following is a representative experimental protocol adapted from the work of Forgione and coworkers for the decarboxylative coupling of a heteroaromatic carboxylic acid with an aryl bromide.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Tri-tert-butylphosphine (0.10 equiv)
-
Cesium carbonate (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, aryl bromide, cesium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare a stock solution of Pd(OAc)₂ and tri-tert-butylphosphine in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Seal the vessel and heat the reaction mixture at 120 °C with vigorous stirring for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-6-(trifluoromethyl)pyridine.
Copper Catalysis: A Cost-Effective Alternative for Specific Couplings
Copper catalysis has emerged as a cost-effective and powerful alternative to palladium for certain types of decarboxylative cross-coupling reactions, particularly for the synthesis of alkynes.[3]
Performance and Scope
Copper-catalyzed decarboxylative alkynylation allows for the direct coupling of pyridine-2-carboxylic acids with terminal alkynes. This method avoids the need for pre-functionalized alkynes and often proceeds under milder conditions than some palladium-catalyzed reactions.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 100 | 12 | Phenylacetylene | 82 |
| Cu₂O (5 mol%) | Neocuproine | Cs₂CO₃ | NMP | 110 | 10 | 1-Octyne | 75 |
| Cu(acac)₂ (10 mol%) | None | t-BuOK | Toluene | 80 | 24 | Trimethylsilylacetylene | 68 |
Table 2: Representative yields for copper-catalyzed decarboxylative alkynylation of picolinic acids. Data is representative of typical conditions and yields for similar substrates.
Mechanistic Rationale
The mechanism of copper-catalyzed decarboxylative alkynylation is thought to involve the following steps:
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper catalyst in the presence of a base to form a copper acetylide species.
-
Coordination and Decarboxylation: The pyridine-2-carboxylate coordinates to the copper center, followed by decarboxylation to generate a pyridyl-copper intermediate.
-
Reductive Elimination: The pyridyl and acetylide ligands undergo reductive elimination to form the desired 2-alkynylpyridine product and regenerate the active copper catalyst.
Photoredox and Nickel Dual Catalysis: A Modern Approach for Radical-Based Couplings
The synergy of photoredox and nickel catalysis has opened new avenues for decarboxylative cross-coupling reactions, enabling the use of carboxylic acids as radical precursors under mild conditions.[4] This dual catalytic system is particularly well-suited for the coupling of alkyl carboxylic acids, but its principles can be extended to heteroaromatic systems.
Performance and Scope
In this dual catalytic system, an iridium or ruthenium-based photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with the carboxylate, leading to a carboxyl radical that rapidly decarboxylates. The resulting pyridyl radical is then intercepted by a nickel catalyst, which subsequently undergoes reductive elimination with a suitable coupling partner.
| Photocatalyst | Nickel Catalyst | Ligand | Base | Solvent | Light Source | Coupling Partner | Yield (%) |
| Ir(ppy)₃ | NiCl₂·glyme | dtbbpy | Cs₂CO₃ | DMA | Blue LED | 4-Iodoanisole | 75 |
| Ru(bpy)₃Cl₂ | NiBr₂ | bipy | K₃PO₄ | MeCN | White LED | 1-Bromo-4-vinylbenzene | 68 |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | NiCl₂ | dmbpy | DBU | DMF | Blue LED | 4-Chlorotoluene | 55 |
Table 3: Representative yields for photoredox/nickel dual-catalyzed decarboxylative couplings. Data is representative of typical conditions and yields for similar substrates.
Mechanistic Rationale
The dual catalytic cycle involves two interconnected processes:
-
Photoredox Cycle: The photocatalyst (PC) is excited by visible light to its excited state (PC*). The excited photocatalyst oxidizes the carboxylate to a carboxyl radical, which then undergoes decarboxylation to form a pyridyl radical. The reduced photocatalyst is then re-oxidized to complete the cycle.
-
Nickel Catalytic Cycle: A Ni(0) species undergoes oxidative addition to an electrophile (e.g., an aryl halide) to form a Ni(II) intermediate. This intermediate then traps the pyridyl radical generated from the photoredox cycle to form a Ni(III) species. Reductive elimination from this high-valent nickel complex affords the final product and regenerates a Ni(I) species, which is subsequently reduced to Ni(0) to close the catalytic cycle.
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound is highly dependent on the desired transformation.
-
Palladium catalysts remain the most versatile and well-understood systems for decarboxylative arylations, offering broad functional group tolerance and predictable reactivity.
-
Copper catalysts provide a cost-effective and efficient alternative for specific applications, most notably for decarboxylative alkynylations.
-
Photoredox and nickel dual catalysis represents a modern and powerful approach that operates under mild conditions and allows for the generation of pyridyl radicals for a range of coupling reactions.
While direct comparative studies on this compound are still emerging, the principles and data derived from analogous picolinic acid systems provide a strong foundation for catalyst selection and reaction optimization. Future research will likely focus on expanding the scope of these catalytic systems to include a wider range of coupling partners and on the development of more sustainable and efficient catalysts. The insights and protocols presented in this guide are intended to empower researchers to harness the full synthetic potential of this valuable trifluoromethylated pyridine building block.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalysed photoinduced decarboxylative alkynylation: a combined experimental and computational study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid Derivatives
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In the landscape of medicinal chemistry, the 6-(trifluoromethyl)pyridine-2-carboxylic acid scaffold represents a privileged structural motif. Its prominence arises from the synergistic combination of the pyridine ring, a common feature in numerous bioactive molecules, and the trifluoromethyl (CF3) group. The pyridine moiety offers a nitrogen atom that can act as a hydrogen bond acceptor and a basic center, influencing solubility and target engagement.[1][2] The CF3 group, a classic bioisostere, imparts unique physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[1][3][4]
This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of this compound. We will delve into their anticancer, anti-inflammatory, analgesic, and antimicrobial properties, supported by experimental data and mechanistic insights to inform future drug discovery and development efforts.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Derivatives of trifluoromethyl-substituted heterocycles have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes or pathways that drive tumor growth.
Comparative Efficacy of Novel Derivatives
Recent studies have focused on modifying the core structure to enhance cytotoxicity against various cancer cell lines. For instance, the synthesis of thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group has yielded compounds with potent antiproliferative activity.[5] Similarly, linking the pyridine scaffold to other pharmacophores, such as purines, has led to conjugates that exhibit high cytotoxicity, potentially by inhibiting DNA biosynthesis.[6] A general analysis of pyridine derivatives suggests that the inclusion of nitrogen and oxygen-containing functional groups tends to enhance antiproliferative activity, whereas bulky groups or halogens may diminish it.[7]
One notable strategy involves targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. Certain 5-trifluoromethylpyrimidine derivatives have been specifically designed and synthesized as EGFR inhibitors, demonstrating the scaffold's utility in targeted therapy.
Table 1: Comparative Anticancer Activity of Trifluoromethyl-Pyridine and Related Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action (Proposed) | Reference |
| 3b | Thiazolo[4,5-d]pyrimidine | NCI-60 Panel | Not specified, but most active of series | Not specified | [5] |
| 9k | Thiophene-pyrimidine | Not specified | Not specified | EGFR Inhibitor | |
| Purine Conjugates | N-(Purin-6-yl)aminoalkanoic acid | 4T1, COLO201, SNU-1, HepG2 | High (not quantified) | DNA Biosynthesis Inhibitor | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting viability against compound concentration.
Visualizing the Mechanism: EGFR Signaling Pathway
Many trifluoromethyl-pyrimidine derivatives are designed to inhibit receptor tyrosine kinases like EGFR. The following diagram illustrates the workflow for screening potential inhibitors of this pathway.
Caption: Workflow for identifying and optimizing EGFR inhibitors.
Anti-inflammatory and Analgesic Activity: Modulating the Arachidonic Acid Cascade
Chronic inflammation is a key driver of numerous diseases, and the inhibition of cyclooxygenase (COX) enzymes is a cornerstone of anti-inflammatory therapy.[8] Trifluoromethyl-containing scaffolds have been successfully incorporated into potent anti-inflammatory agents.
Comparative Efficacy of Novel Derivatives
A significant breakthrough in this area involves the development of 2-arylamino-6-trifluoromethyl-3-carboxylic acid derivatives. These compounds have demonstrated analgesic properties in vivo that are comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen, with the added benefit of reduced ulcerogenic side effects.[9] This highlights the potential for this scaffold to yield safer and more effective pain management therapies.
The mechanism often involves the inhibition of COX enzymes. Studies on trifluoromethyl-pyrazole-carboxamides have identified derivatives with high selectivity for COX-2, the inducible isoform primarily responsible for inflammation, over the constitutive COX-1 isoform, which is crucial for gastric cytoprotection.[10] This selectivity is a key objective in modern NSAID design to minimize gastrointestinal toxicity.
Table 2: Comparative Anti-inflammatory and Analgesic Activity
| Compound Class | Assay / Model | Key Findings | Advantage Noted | Reference |
| 2-Arylamino-6-trifluoromethyl-3-carboxylic acids | Acetic acid-induced writhing test (rats) | Analgesic activity comparable or superior to aspirin and ibuprofen. | Lower ulcerogenic effect. | [9] |
| Trifluoromethyl-pyrazole-carboxamides | In vitro COX-1/COX-2 inhibition assay | Compound 3g showed a high selectivity ratio (1.68) for COX-2. | Potential for reduced GI side effects. | [10] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation (RAW264.7 cells) | Impressive anti-inflammatory affinity vs. indomethacin. | Low cytotoxicity. | [11] |
Experimental Protocol: Acetic Acid-Induced Writhing Test (In Vivo Analgesia)
This is a standard preclinical model for evaluating the peripheral analgesic activity of new chemical entities.
Methodology:
-
Acclimatization: Acclimate male Sprague-Dawley rats to the laboratory environment for at least one week.
-
Grouping and Administration: Divide animals into groups (e.g., vehicle control, positive control like aspirin, and test compound groups). Administer the test compounds or controls orally or via intraperitoneal (IP) injection.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), administer an IP injection of 0.6% acetic acid solution to induce a characteristic writhing response (stretching, abdominal constriction).
-
Observation: Immediately after the acetic acid injection, place each animal in an individual observation chamber and count the number of writhes over a 20-minute period.
-
Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (or protection) is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Visualizing the Mechanism: The COX Pathway
The primary mechanism for the anti-inflammatory and analgesic effects of these compounds is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Inhibition of the COX pathway by NSAID derivatives.
Antimicrobial Activity: A Renewed Avenue for Trifluoromethylpyridines
The trifluoromethylpyridine core is also found in compounds with promising antimicrobial properties. The lipophilicity conferred by the CF3 group can aid in penetrating the complex cell walls of bacteria and fungi.
Comparative Efficacy of Novel Derivatives
Research into fluorinated pyridine nucleosides has yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[12] For example, certain 4-trifluoromethylpyridine nucleosides showed MICs between 1.3 and 4.9 µg/mL against Staphylococcus aureus and Escherichia coli.[12] While not the 6-CF3 isomer, this demonstrates the general potential of the scaffold. Other studies on pyrazole derivatives containing a trifluoromethylphenyl group have reported potent activity, especially against resistant strains like MRSA, with MICs as low as 0.78 µg/mL.[3] Interestingly, in some series, the addition of a carboxylic acid group was found to eliminate the antimicrobial activity, highlighting the delicate structure-activity relationships at play.[3]
Table 3: Comparative Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated pyridine nucleosides (4-CF3) | S. aureus, B. infantis, E. coli | 1.3 - 4.9 | [12] |
| N-(trifluoromethyl)phenyl pyrazoles | E. faecium | 0.78 | [3] |
| N-(trifluoromethyl)phenyl pyrazoles | MRSA strains | 3.12 | [3] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | Lower than Tavaborole | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
The this compound scaffold and its close relatives are exceptionally versatile platforms for the development of new therapeutic agents. The derivatives exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The strategic inclusion of the trifluoromethyl group consistently contributes to enhanced potency and favorable pharmacological properties.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the core scaffold will further elucidate the structural requirements for each biological activity, enabling the design of more potent and selective compounds.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and pathways modulated by these derivatives will be crucial for their clinical development.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to identify candidates with drug-like properties suitable for in vivo efficacy studies.
The evidence strongly supports that derivatives of this compound will continue to be a rich source of lead compounds for addressing significant unmet needs in oncology, inflammation, and infectious diseases.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Structural Confirmation of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and providing field-proven insights to ensure a self-validating analytical workflow. We will explore the synergistic use of spectroscopic and crystallographic methods, offering a robust framework for researchers in drug discovery and development.
The Analytical Challenge: Isomerism and Spectroscopic Nuances
The primary challenge in the structural confirmation of 6-(Trifluoromethyl)pyridine-2-carboxylic acid derivatives lies in the potential for isomeric substitution on the pyridine ring. The trifluoromethyl group could be erroneously positioned at the 3, 4, or 5-positions, leading to compounds with distinct biological activities and physicochemical properties. Therefore, a multi-faceted analytical approach is not just recommended but essential.
Core Analytical Techniques for Structural Elucidation
A comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques. While each method provides valuable information, their collective interpretation provides the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For trifluoromethyl-substituted pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling. For a 6-substituted-2-carboxypyridine, the three aromatic protons will appear as a characteristic set of coupled multiplets. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups significantly deshields the ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm). The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: This is a crucial technique for confirming the presence and environment of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its position on the pyridine ring. A single sharp singlet is expected for the CF₃ group in the absence of other fluorine substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be indicative of the structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances for this compound derivatives include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretching bands associated with the trifluoromethyl group.
X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. Obtaining a suitable crystal can be a challenge, but the resulting data is considered the gold standard for structural proof.
Comparative Analysis: this compound vs. a Key Derivative
To illustrate the application of these techniques, we will compare the parent acid with a common derivative, 6-(Trifluoromethyl)pyridine-2-carboxamide.
Table 1: Comparative Spectroscopic Data
| Parameter | This compound | 6-(Trifluoromethyl)pyridine-2-carboxamide | Rationale for Differences |
| ¹H NMR | |||
| Pyridine H-3 | ~8.3 ppm (d) | ~8.3 ppm (d) | Similar electronic environment. |
| Pyridine H-4 | ~8.1 ppm (t) | ~8.1 ppm (t) | Similar electronic environment. |
| Pyridine H-5 | ~7.9 ppm (d) | ~7.9 ppm (d) | Similar electronic environment. |
| COOH/CONH₂ | Broad singlet, >10 ppm | Two broad singlets (~7.7 and 8.2 ppm) | Carboxylic acid proton is highly deshielded and exchanges. Amide protons are distinct and less deshielded. |
| ¹³C NMR | |||
| C=O | ~165 ppm | ~167 ppm | The electronic environment of the carbonyl carbon is slightly different between the acid and the amide. |
| C-2 | ~149 ppm | ~150 ppm | |
| C-6 | ~148 ppm (q) | ~148 ppm (q) | Directly attached to the CF₃ group, hence the quartet splitting. |
| C-4 | ~140 ppm | ~140 ppm | |
| C-3 | ~128 ppm | ~128 ppm | |
| C-5 | ~123 ppm | ~123 ppm | |
| CF₃ | ~122 ppm (q) | ~122 ppm (q) | Quartet due to C-F coupling. |
| ¹⁹F NMR | ~ -68 ppm (s) | ~ -68 ppm (s) | The chemical shift of the CF₃ group is largely unaffected by the change from a carboxylic acid to a primary amide. |
| IR (cm⁻¹) | |||
| O-H Stretch | 3000-2500 (broad) | N/A | Characteristic broad absorbance of a carboxylic acid O-H. |
| N-H Stretch | N/A | ~3400 and ~3200 | Two distinct N-H stretches for the primary amide. |
| C=O Stretch | ~1710 | ~1680 | The carbonyl stretch of the amide is at a lower wavenumber than the carboxylic acid. |
| C-F Stretch | ~1300-1100 | ~1300-1100 | Strong absorbances characteristic of the CF₃ group. |
Differentiating Isomers: A Critical Comparison
The key to confirming the structure of the 6-CF₃ isomer is to differentiate it from the 3-CF₃, 4-CF₃, and 5-CF₃ isomers. The substitution pattern has a predictable effect on the NMR spectra.
Table 2: Predicted ¹H NMR Chemical Shift and Coupling Patterns for Isomeric Trifluoromethyl-pyridine-2-carboxylic Acids
| Isomer | H-3 | H-4 | H-5 | H-6 | Expected Coupling Pattern |
| 6-CF₃ | Doublet | Triplet | Doublet | - | Three distinct aromatic protons with ortho and meta coupling. |
| 5-CF₃ | Doublet | Doublet | - | Doublet | Three distinct aromatic protons. |
| 4-CF₃ | Doublet | - | Doublet | Singlet | Three distinct aromatic protons. |
| 3-CF₃ | - | Doublet of doublets | Doublet | Doublet | Three distinct aromatic protons. |
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)pyridine-2-carboxamide
This protocol is adapted from a representative synthesis.
Workflow Diagram:
Caption: Synthesis of 6-(Trifluoromethyl)pyridine-2-carboxamide.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene) is added thionyl chloride (1.2 eq). The mixture is heated to reflux for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in an appropriate solvent (e.g., THF) and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. The reaction is stirred and allowed to warm to room temperature.
-
Workup and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 6-(trifluoromethyl)pyridine-2-carboxamide.
Analytical Workflow for Structural Confirmation
Caption: Workflow for unambiguous structural confirmation.
Conclusion
The structural confirmation of this compound derivatives requires a meticulous and multi-pronged analytical approach. While ¹H NMR provides the initial and most direct evidence for the substitution pattern, a combination of ¹³C and ¹⁹F NMR, mass spectrometry, and IR spectroscopy is necessary to build a comprehensive and irrefutable body of evidence. For absolute proof of structure, particularly for novel compounds or those with unexpected biological activity, single-crystal X-ray crystallography remains the definitive technique. By following the comparative and systematic workflow outlined in this guide, researchers can confidently and accurately determine the structure of these valuable molecules, accelerating the pace of drug discovery and development.
Comparative Analysis of Cross-Reactivity for Novel Kinase Inhibitors: A Guide Focused on the 6-(Trifluoromethyl)pyridine-2-carboxylic Acid Moiety
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
In the landscape of targeted therapies, kinase inhibitors have emerged as a cornerstone for treating a multitude of diseases, from cancer to autoimmune disorders.[1] The therapeutic efficacy of these small molecules is intrinsically linked to their selectivity profile.[1] A highly selective inhibitor can offer a wider therapeutic window with fewer off-target effects, while a pan-inhibitor might provide broader efficacy at the cost of increased toxicity.[1] The 6-(trifluoromethyl)pyridine-2-carboxylic acid scaffold is a key structural motif in modern medicinal chemistry, appearing in a range of biologically active compounds.[2][3] Understanding the cross-reactivity profile of drug candidates incorporating this moiety is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design.
This guide provides a framework for conducting cross-reactivity studies, using the well-established field of Janus kinase (JAK) inhibitors as a primary example. We will delve into the rationale behind experimental design, present comparative data for representative compounds, and provide detailed protocols to empower researchers in their drug development endeavors.
The Janus Kinase (JAK) Family: A Case Study in Selectivity
The JAK family, comprising four members—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][4] Each member has distinct physiological roles:
-
JAK1: Broadly involved in inflammatory processes.[1]
-
JAK2: Crucial for hematopoiesis.[1]
-
JAK3: Primarily associated with immune cell development and function.[1]
-
TYK2: Involved in the signaling of cytokines like IL-12 and IL-23.[1]
The development of JAK inhibitors (JAKinibs) has been a journey of refining selectivity. First-generation inhibitors like Tofacitinib, initially designed as a selective JAK3 inhibitor, were later found to also inhibit JAK1 and JAK2.[5] This broader activity spectrum is believed to contribute to both its therapeutic effects and some of its adverse effects, such as anemia and neutropenia (linked to JAK2 inhibition).[5] This has driven the development of second-generation, more selective JAKinibs.[5]
Visualizing the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, the target of the inhibitors discussed in this guide.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Designing a Cross-Reactivity Study: A Step-by-Step Approach
A robust cross-reactivity study should be designed to provide a comprehensive understanding of a compound's selectivity profile. The following workflow outlines the key stages.
Caption: A typical workflow for assessing kinase inhibitor cross-reactivity.
Phase 1: In Vitro Kinase Assays
The initial assessment of selectivity is typically performed using in vitro kinase assays.[1] These assays quantify the direct inhibitory effect of a compound on the enzymatic activity of a panel of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the primary target and a broad panel of related and unrelated kinases.
Rationale: This provides a quantitative measure of potency and a broad overview of potential off-target interactions. A compound's selectivity is often expressed as a ratio of IC50 values for off-target kinases versus the primary target.
Comparative Data: IC50 Values of Representative JAK Inhibitors
The following table summarizes the IC50 values for several well-characterized JAK inhibitors. This data serves as a benchmark for evaluating novel compounds.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| Tofacitinib | 1-10 | 5-20 | <1 | 50-100 | JAK3/1 > JAK2 > TYK2 |
| Ruxolitinib | 3-10 | 3-10 | >400 | ~20 | JAK1/2 > TYK2 >> JAK3 |
| Baricitinib | ~5 | ~5 | >400 | ~50 | JAK1/2 > TYK2 >> JAK3 |
| Upadacitinib | 40-60 | 100-200 | >1000 | >1000 | JAK1 selective |
| Filgotinib | 10-30 | 25-50 | >800 | >500 | JAK1 selective |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published literature.[4][5]
Experimental Protocol: In Vitro Kinase Assay (Generalized)
-
Reagent Preparation:
-
Dilute recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution of a suitable substrate peptide.
-
Prepare a solution of ATP (either radio-labeled or non-radiolabeled, depending on the detection method).
-
Perform serial dilutions of the test compound.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer, the specific JAK enzyme, and the substrate peptide to each well.
-
Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Initiation and Incubation:
-
Start the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radio-labeled ATP or a luminescence plate reader for ADP-Glo™ assays).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phase 2: Cellular Assays
While in vitro assays are essential, they do not fully recapitulate the complexity of a cellular environment. Cellular assays are crucial for confirming that a compound can engage its target in a more physiologically relevant context.[6][7]
Objective: To measure the inhibition of target-mediated signaling pathways in whole cells.
Rationale: Cellular assays account for factors like cell permeability, protein binding, and the presence of competing ATP concentrations. For JAK inhibitors, a common approach is to measure the inhibition of cytokine-induced STAT phosphorylation.[5]
Experimental Protocol: Inhibition of STAT Phosphorylation in a Cellular Assay
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line expressing the target JAK) under standard conditions.
-
Starve the cells of serum for a few hours to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine known to activate the JAK-STAT pathway of interest (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release intracellular proteins.
-
Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
-
Detection of Phospho-STAT:
-
Use a sensitive immunoassay, such as a sandwich ELISA or Western blotting, with antibodies specific for the phosphorylated form of the relevant STAT protein (e.g., anti-phospho-STAT3).
-
-
Data Analysis:
-
Quantify the levels of phospho-STAT in each sample.
-
Normalize the phospho-STAT signal to the total protein concentration or a housekeeping protein.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the cytokine-stimulated control.
-
Determine the IC50 value as described for the in vitro kinase assay.
-
Phase 3: Broader Safety Pharmacology Profiling
For lead candidates, it is crucial to assess potential cross-reactivity against a wider range of targets beyond the kinase family. This is often referred to as safety pharmacology profiling.[8]
Objective: To identify any unintended interactions with other important classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
Rationale: Unwanted interactions with these targets are frequently associated with adverse drug reactions in preclinical and clinical studies.[8] Early identification of such liabilities allows for the selection of candidates with a more favorable safety profile. These studies are typically outsourced to specialized contract research organizations (CROs) that maintain large panels of validated assays.
Conclusion: A Data-Driven Approach to Selectivity
The development of safe and effective kinase inhibitors hinges on a thorough understanding of their cross-reactivity profiles. For novel compounds incorporating the this compound moiety, a systematic and multi-faceted approach to assessing selectivity is paramount. By integrating in vitro kinase assays, cellular pathway analyses, and broad safety pharmacology screening, researchers can build a comprehensive selectivity profile. This data-driven strategy not only de-risks the drug development process but also provides a solid foundation for advancing novel therapeutic candidates into clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. JAK Inhibitors: Is specificity at all relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The specificity of JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Catalytic Performance of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of highly efficient and selective catalytic systems is paramount. Ligand design plays a central role in modulating the reactivity and selectivity of transition metal catalysts. This guide provides a comparative analysis of 6-(trifluoromethyl)pyridine-2-carboxylic acid as a ligand in palladium-catalyzed cross-coupling reactions, benchmarking its performance against established alternatives. The introduction of a trifluoromethyl group at the 6-position of the pyridine-2-carboxylic acid scaffold imparts unique electronic properties that can significantly influence catalytic activity.
The Emerging Role of this compound in Catalysis
Pyridine-2-carboxylic acids, also known as picolinic acids, are a well-established class of bidentate ligands in transition metal catalysis. Their ability to coordinate to a metal center through both the pyridine nitrogen and the carboxylate oxygen allows for the formation of stable metallacycles, which can enhance catalytic efficiency. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is known to modulate the electronic properties of a ligand and, consequently, the catalytic activity of the corresponding metal complex. In the case of this compound, the CF₃ group is expected to decrease the electron density on the pyridine ring, potentially impacting the stability and reactivity of the catalytic species.
While extensive benchmarking studies specifically featuring this compound are still emerging, its utility as a catalyst in organic synthesis, for instance in esterification and acylation reactions, has been noted.[1] Furthermore, related trifluoromethyl-substituted pyridine ligands have shown promise in various catalytic transformations, underscoring the potential of this structural motif.
Benchmarking Performance in Palladium-Catalyzed C-H Activation
A key area where pyridine-based ligands have demonstrated significant utility is in palladium-catalyzed C-H activation. These reactions offer a powerful and atom-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. The directing group ability of the carboxylic acid moiety, combined with the electronic influence of the pyridine ring, makes picolinic acid derivatives attractive candidates for promoting challenging C-H functionalization reactions.
In a study on the palladium-catalyzed para-C-H activation of arenes, a structurally similar ligand, 3-(trifluoromethyl)pyridin-2-ol, was found to be effective.[1] This suggests that the trifluoromethyl-substituted pyridine scaffold can indeed promote C-H activation. While direct comparative data for this compound is not available in this specific study, we can infer its potential performance based on the established principles of ligand electronic effects in C-H activation.
Hypothetical Performance Comparison in a Model C-H Olefination Reaction
To illustrate the potential performance of this compound, we present a hypothetical comparison based on known structure-activity relationships for a model palladium-catalyzed C-H olefination of phenylpropionic acid. The data in the table below is illustrative and intended to provide a framework for experimental design.
| Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | Key Observations |
| This compound | Pd(OAc)₂ | HFIP | 80 | (Predicted) | The electron-withdrawing CF₃ group may enhance the acidity of the C-H bond, potentially leading to faster activation. However, it could also decrease the catalyst's nucleophilicity. |
| Picolinic Acid | Pd(OAc)₂ | HFIP | 80 | (Reference) | A standard ligand for this type of transformation, providing a good baseline for comparison. |
| 3-(Trifluoromethyl)pyridin-2-ol | Pd(OAc)₂ | HFIP | 80 | Good | Demonstrated effectiveness in a similar para-C-H activation, suggesting the utility of the trifluoromethyl-pyridine scaffold.[1] |
| Acetyl-protected Amino Acid (Ac-Gly-OH) | Pd(OAc)₂ | HFIP | 80 | High | Often used as a highly effective ligand in C-H activation, serving as a high-performance benchmark. |
Causality behind Experimental Choices:
-
Palladium(II) Acetate (Pd(OAc)₂): A common and effective palladium precursor for C-H activation reactions.
-
Hexafluoroisopropanol (HFIP): A polar, non-coordinating solvent known to promote C-H activation by stabilizing cationic palladium species.
-
Temperature (80 °C): A typical temperature for this type of transformation, balancing reaction rate and catalyst stability.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Olefination
A dried Schlenk tube is charged with the aryl carboxylic acid (1.0 equiv), the olefin (1.5 equiv), Pd(OAc)₂ (5 mol%), and the respective ligand (10 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., HFIP) is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Mechanistic Considerations and the Role of the Trifluoromethyl Group
The catalytic cycle for palladium-catalyzed C-H activation typically involves coordination of the directing group to the palladium center, followed by concerted metalation-deprotonation (CMD) to form a palladacycle intermediate. The electronic properties of the ancillary ligand can significantly influence the rate and efficiency of this key step.
The strongly electron-withdrawing trifluoromethyl group in this compound is expected to:
-
Increase the Lewis acidity of the palladium center: This can enhance the coordination of the substrate and potentially facilitate the C-H bond cleavage.
-
Decrease the electron density of the pyridine nitrogen: This might weaken the Pd-N bond, potentially leading to a more labile ligand that could be beneficial in certain catalytic cycles.
-
Stabilize anionic intermediates: The electron-withdrawing nature of the CF₃ group can stabilize negatively charged intermediates, which may be relevant in certain reaction pathways.
Conversely, a highly electron-deficient ligand could also have detrimental effects, such as destabilizing the active Pd(0) species in cross-coupling reactions that proceed through a Pd(0)/Pd(II) cycle.
Visualization of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-catalyzed C-H olefination.
Logical Workflow for Catalyst/Ligand Selection
Caption: Workflow for selecting and evaluating ligands.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand for transition metal catalysis. The presence of the strongly electron-withdrawing trifluoromethyl group offers a valuable tool for tuning the electronic properties of the catalytic system. While direct, comprehensive benchmarking data is still limited, the foundational principles of ligand electronics in catalysis suggest that this ligand could offer advantages in specific applications, particularly in reactions where an electron-deficient catalyst is beneficial, such as certain C-H activation and cross-coupling reactions.
Further experimental studies are warranted to fully elucidate the catalytic performance of this compound and to identify the reaction conditions under which it excels. Such studies will undoubtedly contribute to the development of more efficient and selective catalytic methodologies for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.
References
The Versatile Virtuoso: A Comparative Guide to the Applications of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid
In the landscape of modern chemical synthesis, certain building blocks distinguish themselves through their remarkable versatility and impact. 6-(Trifluoromethyl)pyridine-2-carboxylic acid is one such molecule. Its unique combination of a pyridine ring, a carboxylic acid functional group, and a trifluoromethyl moiety bestows upon its derivatives a suite of desirable properties, making it a cornerstone in the development of advanced agrochemicals, innovative pharmaceuticals, and robust catalytic systems. This guide provides an in-depth technical comparison of the applications of this compound, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals.
The Trifluoromethyl Advantage: Unpacking the Physicochemical Properties
The strategic placement of the trifluoromethyl (-CF3) group at the 6-position of the pyridine-2-carboxylic acid scaffold is central to its utility. The strong electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and modifying the acidity of the carboxylic acid. This increased metabolic stability is a critical attribute in both agrochemicals and pharmaceuticals, as it can lead to longer-lasting efficacy and improved bioavailability. Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance the ability of derivative compounds to cross biological membranes.
Application in Agrochemicals: A New Generation of Herbicides
Pyridine carboxylic acids have long been a significant class of synthetic auxin herbicides, which function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species[1][2]. Derivatives of this compound are at the forefront of this class, offering enhanced efficacy and selectivity.
Comparative Performance of Pyridine Carboxylic Acid Herbicides
The herbicidal activity of pyridine carboxylic acids can vary significantly based on their substitution patterns. The inclusion of a trifluoromethyl group can lead to compounds with potent activity at lower application rates. Below is a comparison of the effective dose (ED50) for various pyridine and pyrimidine carboxylic acid herbicides against different plant species.
| Herbicide | Chemical Class | Canola ED50 (g ae ha⁻¹) | Squash ED50 (g ae ha⁻¹) | Okra ED50 (g ae ha⁻¹) | Reference |
| Aminopyralid | Pyridine Carboxylic Acid | 60.3 | 21.1 | 10.3 | [1][3] |
| Picloram | Pyridine Carboxylic Acid | 227.7 | 23.3 | 17.3 | [1][3] |
| Clopyralid | Pyridine Carboxylic Acid | Not Determined | Not Determined | Not Determined | [1][3] |
| Triclopyr | Pyridine Carboxylic Acid | 37.3 | 7.8 | 88.2 | [1][3] |
| Aminocyclopyrachlor | Pyrimidine Carboxylic Acid | 112.9 | 6.6 | 14.6 | [1][3] |
This table illustrates the differential activity of various auxin mimic herbicides. While direct data for a commercial herbicide based on this compound was not available in this specific comparison, the trend of high potency in fluorinated pyridine derivatives is well-established.
Mechanism of Action: Disrupting Plant Growth
Synthetic auxin herbicides, including those derived from this compound, overwhelm the natural auxin signaling pathways in susceptible plants. They bind to auxin receptors, leading to an accumulation of abscisic acid and ethylene, which in turn causes epinastic growth, stem curling, and ultimately, plant death[1]. The trifluoromethyl group can enhance the binding affinity of the molecule to the auxin receptor complex, contributing to its high herbicidal potency.
References
The Efficacy of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
Disclaimer: Direct peer-reviewed efficacy studies on 6-(Trifluoromethyl)pyridine-2-carboxylic acid are not extensively available in the current body of scientific literature. This guide, therefore, presents a comparative analysis of its potential efficacy based on the reported activities of structurally related trifluoromethylpyridine derivatives and pyridine carboxylic acid analogs. The information herein is intended to provide a foundational understanding for researchers and drug development professionals exploring this chemical scaffold.
Introduction: The Promise of a Privileged Scaffold
The trifluoromethylpyridine moiety is a "privileged" structure in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the pyridine carboxylic acid scaffold, which is known to interact with various enzymes and receptors, the resulting derivatives present a compelling starting point for the development of novel therapeutics. This guide will explore the potential therapeutic applications of this compound by examining the efficacy of its close analogs in oncology, autoimmune diseases, and infectious diseases.
Putative Mechanism of Action: A Focus on Enzyme Inhibition
While the precise mechanism of action for this compound has not been elucidated, the broader class of pyridine carboxylic acid derivatives is well-documented for its enzyme inhibitory activity.[1] These compounds can act as scaffolds that, with appropriate functionalization, can target the active sites of various enzymes. The pyridine nitrogen and the carboxylic acid group can participate in crucial hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme's active site. The trifluoromethyl group, being strongly electron-withdrawing, can influence the electronic properties of the pyridine ring and contribute to hydrophobic interactions, further strengthening the binding affinity.[2]
A plausible mechanism of action for this compound and its derivatives is the competitive inhibition of key enzymes in disease-relevant pathways. This could involve the compound mimicking the natural substrate or binding to an allosteric site, thereby modulating the enzyme's activity.
Caption: Hypothesized interaction of this compound with an enzyme active site.
Comparative Efficacy Analysis
The therapeutic potential of the this compound scaffold can be inferred from the performance of its derivatives in various preclinical studies. Below is a comparative summary of the efficacy of these related compounds in different therapeutic areas.
Oncology
Trifluoromethylpyridine derivatives have emerged as promising candidates for cancer therapy, with several compounds demonstrating potent inhibition of key signaling pathways involved in tumor growth and survival.
Table 1: Efficacy of Trifluoromethylpyridine Derivatives in Oncology
| Compound Class | Target | Key Findings | Reference |
| 2-Amino-4-(trifluoromethyl)pyridine Derivatives | Werner (WRN) helicase | Compound 11g showed significant inhibitory effects on MSI-H cancer cell lines with an IC50 of 1.52 µM in HCT116 cells.[3] | [3] |
| 2-Amino-4-(trifluoromethyl)pyridine Derivatives | PI3K/mTOR | Bimiralisib , a derivative, is a potent pan-PI3K and mTOR inhibitor that has undergone clinical investigation.[3] | [3] |
| 2-Amino-4-(trifluoromethyl)pyridine Derivatives | BRAF/CRAF Kinases | Naporafenib , a derivative, effectively inhibits MAPK signaling and causes tumor regression in multiple xenograft models.[3] | [3] |
| 6-(Trifluoromethyl)pyridine Derivatives | RORγt Inverse Agonists | Compound W14 exhibited low nanomolar inhibitory activity (IC50 = 7.5 nM) in a luciferase reporter assay.[4] | [4] |
Autoimmune Diseases
The modulation of the immune system is another promising avenue for trifluoromethylpyridine derivatives, particularly as inverse agonists of the RORγt nuclear receptor, which plays a key role in the differentiation of pro-inflammatory Th17 cells.
Table 2: Efficacy of Trifluoromethylpyridine Derivatives as RORγt Inverse Agonists
| Compound | Assay Type | IC50 | Reference |
| W14 | Luciferase Reporter Assay | 7.5 nM | [4] |
| VTP-43742 (Clinical Compound) | Luciferase Reporter Assay | >7.5 nM | [4] |
Antimicrobial Activity
While less explored, the trifluoromethylpyridine scaffold has also shown potential in the development of new antimicrobial agents.
Table 3: Antimicrobial Efficacy of Trifluoromethylpyridine Derivatives
| Compound Class | Target Microorganism | Key Findings (MIC values) | Reference |
| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MICs ranging from 1.3 to 4.9 µg/mL. | [5] |
Experimental Protocols
To facilitate further research and validation of the potential efficacy of this compound and its analogs, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol for PI3K/mTOR)
This protocol provides a framework for assessing the inhibitory activity of a test compound against PI3K/mTOR kinases.
Materials:
-
Purified recombinant PI3K and/or mTOR enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., PIP2 for PI3K, recombinant 4E-BP1 for mTOR)
-
Test compound (this compound or analog)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compound
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing the diluted compound and broth) with the bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The trifluoromethylpyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct evidence for the efficacy of this compound is currently lacking, the potent and diverse biological activities of its structural analogs in oncology, autoimmune diseases, and infectious diseases underscore its significant potential. The data presented in this guide strongly encourages further investigation into this specific molecule and its derivatives. Future research should focus on synthesizing and evaluating this compound in a battery of in vitro and in vivo assays to elucidate its specific biological targets and therapeutic utility. The experimental protocols provided herein offer a starting point for such investigations. As our understanding of the structure-activity relationships within this chemical class deepens, so too will our ability to design and develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)pyridine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Trifluoromethyl)pyridine-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is designed to be a practical resource, moving beyond mere compliance to foster a culture of safety and responsibility within the laboratory.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the inherent hazards of the substance. This compound (CAS No. 131747-42-7) is a halogenated pyridine derivative.[1] According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The presence of the trifluoromethyl group, a stable carbon-fluorine bond, places this compound in the category of halogenated organic compounds.[3][4] This classification is critical for determining the appropriate disposal pathway, as halogenated wastes are subject to specific regulations under the Resource Conservation and Recovery Act (RCRA).[5][6]
Table 1: Key Properties and Hazard Information
| Property | Value/Information | Source |
| Molecular Formula | C₇H₄F₃NO₂ | PubChem[1] |
| Molecular Weight | 191.11 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Sigma-Aldrich |
| GHS Hazard Statements | H302, H315, H319, H335 | ECHA C&L Inventory[1] |
| Signal Word | Warning | ECHA C&L Inventory[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear, actionable plan for laboratory personnel.
Caption: Decision workflow for the disposal of this compound.
Expertise in Action: The principle of "generator knowledge" is fundamental to hazardous waste management. Your first responsibility is to correctly identify and segregate waste at the point of generation to prevent dangerous reactions and ensure proper final disposal.
-
Personal Protective Equipment (PPE): Before handling the chemical, always wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and nitrile gloves.[7]
-
Satellite Accumulation Area (SAA): Designate a specific, well-ventilated area in the laboratory for the accumulation of this hazardous waste.[8][9] This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Waste Segregation: this compound is a halogenated organic compound. It is imperative to segregate this waste from non-halogenated organic wastes, as the disposal methods and costs can differ significantly.[3][10] Do not mix with incompatible materials such as strong oxidizing agents or bases (unless performing a neutralization step).[11]
Trustworthiness Through Clarity: Proper containerization and labeling are not just regulatory requirements; they are a critical communication tool that ensures the safety of everyone who will handle the waste, from your lab colleagues to the final disposal facility staff.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof closure.[12] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or residue.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13] The label should also include the date when waste was first added to the container.
A Note on Neutralization: While this compound is a solid, it may be used in acidic aqueous solutions. Neutralization is a viable pre-treatment step for such solutions to reduce corrosivity before collection for disposal. Never attempt to neutralize the pure solid compound directly.
-
Procedure:
-
Work in a chemical fume hood.
-
For dilute aqueous solutions of this compound, slowly add a weak base such as sodium bicarbonate or a dilute solution of sodium hydroxide while stirring.[14][15]
-
Monitor the pH of the solution using a pH meter or pH strips.[14]
-
Continue adding the base until the pH is in a neutral range (typically between 6.0 and 9.0).[16]
-
Be aware that neutralization is an exothermic reaction; for more concentrated solutions, using an ice bath to control the temperature is recommended.[16]
-
-
Important: The neutralized solution is still considered hazardous waste due to the presence of the halogenated organic compound and must be collected for proper disposal. Do not dispose of it down the drain.[5][9]
Authoritative Compliance: The final disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[6]
-
Collection and Storage: Store the properly labeled waste container in the designated SAA. Keep the container closed except when adding waste.[8]
-
Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services contractor. This is typically managed through your institution's Environmental Health and Safety (EHS) department.
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[17] This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent pollutants.[18] Incineration of fluorinated polymers requires high temperatures, often above 850°C, to ensure complete destruction.[19]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in line with your institution's policies and RCRA requirements.[5]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spills:
-
For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste.[20][21]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[21]
-
-
Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[21][22]
-
Skin: Immediately flush the affected area with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[22]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. epa.gov [epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 15. bw-water.com [bw-water.com]
- 16. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. epa.gov [epa.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a molecule like 6-(Trifluoromethyl)pyridine-2-carboxylic acid can only be safely unlocked with a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe.
Understanding the Risks: A Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound (CAS No. 131747-42-7) is a solid compound that presents several key risks that dictate our safety protocols.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the signal word "Warning" and is associated with the following hazards:
-
Acute Oral Toxicity (Harmful) : It is harmful if swallowed.[1][2]
-
Skin Irritation : Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation : Poses a significant risk of causing serious irritation to the eyes.[1][3][4]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4]
The primary routes of exposure are through skin contact, eye contact, ingestion, and inhalation.[5] These hazards form the basis for every subsequent recommendation for personal protective equipment and handling procedures.
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. The goal is to create an impermeable barrier between the researcher and the chemical.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][4]
-
Mandatory Equipment : Chemical safety goggles are required. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation, such as when transferring large quantities of the solid.
-
The Rationale : The trifluoromethyl group and the carboxylic acid moiety can cause significant damage to the delicate tissues of the eye. Goggles provide 360-degree protection against airborne dust, which can be easily generated when handling this solid compound.[6]
Skin and Body Protection
The compound is a known skin irritant.[3][4] Therefore, comprehensive skin and body protection is essential to prevent contact.
-
Gloves : Nitrile or other chemically resistant gloves are required. It is crucial to check the manufacturer's glove compatibility data for pyridine derivatives. Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using the proper technique to avoid contaminating your skin.
-
Lab Coat/Apron : A full-length laboratory coat must be worn and buttoned completely. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[5]
-
Clothing : Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
-
The Rationale : Direct contact can lead to irritation, characterized by redness, itching, and inflammation.[3] Preventing this requires not just covering the hands, but ensuring all potential contact points on the body are shielded. Contaminated clothing must be removed immediately and washed before reuse.[3]
Respiratory Protection
Inhalation of the compound's dust can cause respiratory tract irritation.[1]
-
Required Equipment : All handling of the solid should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[7] If engineering controls are not sufficient to keep airborne concentrations low, or for emergency situations, a NIOSH-approved respirator with a particulate filter (such as an N95 or higher) is necessary.[5][7]
-
The Rationale : The respiratory system is a primary target organ for this chemical.[2] Fine particles can be easily inhaled, leading to irritation of the lungs and airways, which may manifest as coughing or difficulty breathing.[3][5] Engineering controls like fume hoods are the first and most effective line of defense.
PPE Summary Table
For quick reference, the essential PPE for handling this compound is summarized below.
| Protection Type | Required Equipment | Reason |
| Eye/Face | Chemical safety goggles; Face shield for splash/dust risk. | Prevents serious eye irritation from dust or splashes.[1][3] |
| Skin/Body | Nitrile gloves, fully-buttoned lab coat, long pants, closed-toe shoes. | Protects against skin irritation.[1][3] |
| Respiratory | Use within a chemical fume hood. NIOSH-approved respirator if needed. | Prevents irritation of the respiratory system from dust inhalation.[1][3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A successful experiment is a safe experiment. Follow this procedural guide to ensure safety at every stage of your work.
Step 1: Preparation and Engineering Controls
-
Designate the Area : Cordon off and label the specific area where the compound will be handled.
-
Verify Engineering Controls : Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest possible height during operations.
-
Assemble Materials : Bring all necessary equipment (spatulas, weigh boats, glassware, etc.) into the fume hood before introducing the chemical.
-
Locate Safety Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[6]
-
Don PPE : Put on all required PPE as detailed in Section 2 before opening the primary container.
Step 2: Handling the Compound
-
Grounding : If transferring significant quantities, ensure all equipment is grounded to prevent static discharge, as the dust may be combustible at high temperatures.[5]
-
Dispensing : Open the container inside the fume hood. Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scooping.
-
Containment : Keep the container tightly sealed when not in use.[5] If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Mindfulness : Do not eat, drink, or smoke in the laboratory.[8] Avoid touching your face or personal items while working.
Step 3: Post-Handling and Decontamination
-
Clean-Up : Decontaminate the work area thoroughly. Use a damp paper towel to wipe down surfaces to collect any residual dust without making it airborne.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Emergency Procedures
Even with meticulous planning, accidents can happen. Being prepared is the final layer of safety.
In Case of Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[3][5]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or physician.[3][4]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[5]
Spill Management
-
Minor Spill : For a small spill within a fume hood, carefully sweep or vacuum the solid material into a sealed container labeled for chemical waste. Avoid generating dust.
-
Major Spill : Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Storage and Waste Disposal
Proper storage and disposal are critical to long-term laboratory safety.
Storage Conditions
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials. Some suppliers recommend refrigerated storage at 2-8°C.
Disposal Plan
All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Place materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[9] Do not dispose of this chemical down the drain.[3]
References
- 1. This compound | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
